2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid
Description
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Properties
IUPAC Name |
3-methoxy-4-phenylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-13-9-11(14(15)16)7-8-12(13)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWKYHIPLJQCJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592038 | |
| Record name | 2-Methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175153-20-5 | |
| Record name | 2-Methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid chemical properties
An In-depth Technical Guide to 2'-Methoxy-[1,1'-biphenyl]-4-carboxylic Acid
Introduction
2'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid is a biphenyl derivative characterized by a carboxylic acid group at the 4-position and a methoxy group at the 2'-position. This substitution pattern imparts specific chemical and physical properties that make it a valuable building block in medicinal chemistry and organic synthesis. The biphenyl scaffold is a privileged structure in drug discovery, known for its rigid yet conformationally flexible nature, which allows for effective interaction with biological targets.[1] The presence of the carboxylic acid group provides a key site for hydrogen bonding and salt formation, enhancing solubility and enabling further chemical modification, while the methoxy group influences the molecule's conformation and electronic properties.
This guide provides a comprehensive overview of the core chemical properties, spectroscopic data, synthesis, and safety considerations for 2'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid, tailored for researchers and scientists in drug development and chemical research.
Chemical Identity and Physicochemical Properties
The fundamental identity and physical characteristics of a compound are critical for its application in experimental settings. These properties are dictated by its unique molecular structure.
Nomenclature and Identifiers
-
IUPAC Name : 4-(2-Methoxyphenyl)benzoic acid[2]
-
Synonyms : 2-(4-Carboxyphenyl)anisole, 4-Carboxy-2'-methoxybiphenyl[2]
-
Molecular Formula : C₁₄H₁₂O₃[4]
Molecular Structure
The structure consists of two phenyl rings linked by a single bond. The carboxylic acid and methoxy substituents create an asymmetric molecule, influencing its steric and electronic profile.
Caption: 2D Structure of 2'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid.
Physicochemical Data Summary
The properties listed below are essential for determining appropriate solvents for reactions and purification, as well as for understanding the compound's physical state under laboratory conditions.
| Property | Value | Source(s) |
| Appearance | Solid (Off-white to light yellow) | [5] |
| Molecular Weight | 228.25 g/mol | [3][4] |
| InChIKey | YQLGXBYAHYGABI-UHFFFAOYSA-N | [6] |
| SMILES | COC1=CC=CC=C1C2=CC=C(C=C2)C(=O)O | [6] |
Spectroscopic Profile
Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound. The key spectral features for 2'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid are outlined below.
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is highly characteristic.
-
O-H Stretch : A very broad and strong absorption is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[7]
-
C=O Stretch : A strong, sharp absorption band appears between 1710 and 1760 cm⁻¹. For dimeric, hydrogen-bonded forms, this peak is typically found around 1710 cm⁻¹.[7]
-
C-O Stretches : Absorptions corresponding to the C-O single bonds of the carboxylic acid and the methoxy ether group are expected in the 1200-1300 cm⁻¹ region.
-
Aromatic C-H and C=C Stretches : Bands for aromatic C-H stretching typically appear just above 3000 cm⁻¹, while C=C stretching in the aromatic rings will show multiple peaks in the 1450-1600 cm⁻¹ range.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The proton NMR spectrum provides clear diagnostic signals. The carboxylic acid proton (-COOH) is typically observed as a broad singlet far downfield, often above 10-12 ppm, though its visibility can be affected by the solvent and water content.[7] The aromatic protons will appear in the 7.0-8.2 ppm range, with complex splitting patterns due to the disubstituted nature of both rings. The methoxy group (-OCH₃) protons will present as a sharp singlet around 3.8 ppm.
-
¹³C NMR : The carbon spectrum will show a signal for the carboxyl carbon (-COOH) around 167-175 ppm.[8] The aromatic carbons will resonate in the 110-145 ppm region, with the carbon attached to the methoxy group appearing upfield (around 155-160 ppm) and the carbon attached to the carboxylic acid appearing downfield. The methoxy carbon (-OCH₃) will have a characteristic signal around 55-60 ppm.[8]
Mass Spectrometry (MS)
In mass spectrometry, the compound will exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight (m/z = 228.25). Common fragmentation patterns may include the loss of a hydroxyl radical (-OH), a methoxy radical (-OCH₃), or a carboxyl group (-COOH).
Synthesis and Reactivity
Synthetic Approach: Suzuki-Miyaura Cross-Coupling
A prevalent and efficient method for constructing the biphenyl core is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between an aryl halide and an arylboronic acid. For 2'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid, a logical route is the coupling of 4-carboxyphenylboronic acid with 2-bromoanisole or 2-iodoanisole.
Caption: General workflow for Suzuki-Miyaura synthesis.
Experimental Protocol: Suzuki Coupling
The following is a representative protocol adapted from established procedures for similar biphenyl carboxylic acids.[8][9]
-
Reaction Setup : To a reaction vessel, add 4-carboxyphenylboronic acid (1.0 eq), 2-bromoanisole (1.0-1.2 eq), and a suitable base such as potassium carbonate (2.0-3.0 eq).[9]
-
Solvent Addition : Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).[9]
-
Degassing : Purge the mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Catalyst Addition : Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq), to the reaction mixture.[9]
-
Heating : Heat the mixture to a temperature of 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup : After cooling to room temperature, dilute the mixture with water. Acidify with a dilute acid (e.g., 1M HCl) to a pH of ~2-3 to precipitate the carboxylic acid product.
-
Isolation and Purification : Collect the solid precipitate by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) or by column chromatography.[9][10]
Chemical Reactivity
The reactivity of this molecule is governed by its three main components: the carboxylic acid, the methoxy group, and the biphenyl system.
-
Carboxylic Acid : This group is the primary site for derivatization. It can undergo standard reactions such as:
-
Esterification : Reaction with an alcohol under acidic conditions (Fischer esterification) or using coupling agents.
-
Amide Formation : Activation with coupling agents (e.g., DCC, EDC) followed by reaction with an amine.
-
Reduction : Can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄.
-
-
Aromatic Rings : The rings can undergo electrophilic aromatic substitution. The methoxy group is an activating, ortho-para director, while the carboxylic acid is a deactivating, meta-director. The outcome of such a reaction would depend heavily on the reaction conditions.
Applications in Research and Development
Biphenyl carboxylic acids are prominent scaffolds in medicinal chemistry.
-
Drug Discovery : This class of compounds has been investigated for various therapeutic targets. Derivatives of biphenyl carboxylic acid have shown potential as anticancer agents by inhibiting tubulin polymerization.[11] They are also explored as URAT1 inhibitors for the treatment of gout and hyperuricemia.[12] The specific 2'-methoxy substitution can be crucial for optimizing binding affinity and pharmacokinetic properties.
-
Organic Synthesis : As a functionalized biphenyl, it serves as a versatile intermediate for the synthesis of more complex molecules, including polymers, ligands for metal catalysis, and materials for organic electronics.
Safety and Handling
Proper handling of all chemicals is essential in a laboratory setting. The following information is derived from available Safety Data Sheets (SDS).
-
Hazard Classification : This chemical is generally classified as hazardous.[2]
-
Hazard Statements :
-
Precautionary Statements :
-
Handling and Storage :
Conclusion
2'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid is a compound of significant interest due to its versatile chemical nature and its utility as a scaffold in the development of new therapeutic agents and materials. Its synthesis is readily achievable through robust methods like Suzuki coupling, and its functional groups offer multiple handles for further chemical exploration. A thorough understanding of its physicochemical properties, spectroscopic signatures, and safety requirements is paramount for its effective and safe utilization in research and development.
References
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- Oakwood Chemical. 2'-Methoxy-biphenyl-4-carboxylic acid. Oakwood Products, Inc. Accessed January 7, 2026. [Link]
- PubChem. 4'-Methoxy(1,1'-biphenyl)-4-carboxylic acid.
- National Institutes of Health. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. National Library of Medicine. Accessed January 7, 2026. [Link]
- PubChemLite. 2'-methoxy-biphenyl-4-carboxylic acid (C14H12O3). Université du Luxembourg. Accessed January 7, 2026. [Link]
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- SpectraBase. 4'-Methoxy-biphenyl-4-carboxylic acid. Wiley-VCH GmbH. Accessed January 7, 2026. [Link]
- NIST. Biphenyl-4-carboxylic acid. National Institute of Standards and Technology. Accessed January 7, 2026. [Link]
- MDPI. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. MDPI. Accessed January 7, 2026. [Link]
- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. University of California, Davis. Accessed January 7, 2026. [Link]
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An In-depth Technical Guide to Methoxy-Biphenyl-Carboxylic Acids
This guide provides a comprehensive technical overview of methoxy-biphenyl-carboxylic acids, focusing on the two most prominent isomers derived from the ambiguous nomenclature "2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid." The biphenyl scaffold is a cornerstone in medicinal chemistry and materials science, valued for its rigid, tunable structure that influences the electronic and steric properties of molecules. This document is structured to provide researchers, scientists, and drug development professionals with detailed, actionable information on the synthesis, characterization, and safety of these important compounds, emphasizing the causality behind experimental choices to ensure scientific integrity.
The nomenclature "[1,1'-biphenyl]" refers to two interconnected phenyl rings. Numbering on one ring is unprimed (1, 2, 3, 4, 5, 6), while the other is primed (1', 2', 3', 4', 5', 6'). The user's query lacks a prime on the "2-Methoxy" substituent, creating ambiguity. This guide will therefore address the two most chemically relevant interpretations:
-
2'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid (CAS: 5728-32-5)
-
4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid (CAS: 725-14-4)
Each isomer will be treated in a dedicated section to ensure clarity and precision.
Part 1: 2'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid
CAS Number: 5728-32-5
This isomer features the methoxy group in the ortho position on the second phenyl ring relative to the biphenyl bond. This steric arrangement can influence the dihedral angle between the two phenyl rings, a critical factor in how the molecule interacts with biological targets or organizes in crystalline structures.
Physicochemical Properties
A summary of the key physicochemical properties is presented below. These values are crucial for designing experimental conditions, such as selecting appropriate solvent systems for reactions and purification.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₂O₃ | [1][2] |
| Molecular Weight | 228.25 g/mol | [1] |
| IUPAC Name | 2'-methoxy-[1,1'-biphenyl]-4-carboxylic acid | [1] |
| Appearance | Solid (form may vary) | [3] |
| Boiling Point | 370°C at 760 mmHg (Predicted) | [2] |
| InChI Key | YQLGXBYAHYGABI-UHFFFAOYSA-N | [3] |
Synthesis Methodologies
The primary and most versatile method for synthesizing substituted biphenyls like this isomer is the Suzuki-Miyaura cross-coupling reaction . This Nobel Prize-winning reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid, catalyzed by a palladium(0) complex.
The choice of a palladium catalyst and ligand is critical. The ligand stabilizes the palladium center and facilitates the catalytic cycle's key steps: oxidative addition, transmetalation, and reductive elimination. For this specific synthesis, a logical pathway involves coupling a boronic acid on one ring with a halide on the other.
Caption: General workflow for Suzuki-Miyaura cross-coupling synthesis.
Analytical Characterization
| Technique | Expected Data |
| ¹H NMR | Aromatic protons (multiplets, ~7.0-8.2 ppm), Methoxy protons (singlet, ~3.8-4.0 ppm), Carboxylic acid proton (broad singlet, >10 ppm). |
| ¹³C NMR | Carbonyl carbon (~167-172 ppm), Aromatic carbons (~110-160 ppm), Methoxy carbon (~55-56 ppm). |
| FTIR (cm⁻¹) | O-H stretch (broad, ~2500-3300), C=O stretch (~1680-1710), C-O stretch (~1240-1260), Aromatic C-H and C=C stretches. |
| Mass Spec (MS) | Expected [M+H]⁺ of ~229.08 or [M-H]⁻ of ~227.07. |
Safety & Handling
Based on the Safety Data Sheet (SDS), this compound is classified as an irritant.[3] Proper personal protective equipment (PPE) is mandatory.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Codes |
| Skin Irritant (Cat. 2) | GHS07 | Warning | H315: Causes skin irritation | P264, P280, P302+P352 |
| Eye Irritant (Cat. 2A) | GHS07 | Warning | H319: Causes serious eye irritation | P280, P305+P351+P338 |
| STOT SE (Cat. 3) | GHS07 | Warning | H335: May cause respiratory irritation | P261, P271, P304+P340 |
Part 2: 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid
CAS Number: 725-14-4
This isomer, with the methoxy group in the para position, presents a more linear and sterically unhindered geometry compared to its 2'-methoxy counterpart. This structure is often explored in applications requiring rigid, rod-like molecules, such as liquid crystals and certain classes of pharmaceuticals.
Physicochemical Properties
The properties of this isomer reflect its more symmetrical structure, such as a higher melting point.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₂O₃ | [4][5] |
| Molecular Weight | 228.24 g/mol | [4] |
| IUPAC Name | 4-(4-methoxyphenyl)benzoic acid | [5] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 253-256 °C | [4][6] |
| InChI Key | FDPKGXQCDURRBM-UHFFFAOYSA-N | [5] |
Synthesis Methodologies
Two primary, field-proven synthetic routes are presented. The choice between them depends on the availability of starting materials and desired scale.
This method offers high yields and excellent functional group tolerance. The following protocol is adapted from established procedures.[4]
Caption: Synthesis of the 4'-methoxy isomer via Suzuki coupling.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine 4-iodobenzoic acid (1.0 eq), 4-methoxyphenylboronic acid (1.0 eq), and cesium carbonate (Cs₂CO₃, 2.5 eq) in a 3:1 mixture of 1,2-dimethoxyethane (DME) and water.
-
Degassing: Sparge the mixture with an inert gas (Nitrogen or Argon) for 15-20 minutes. This step is crucial as oxygen can deactivate the palladium catalyst.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 80°C and stir vigorously for 6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction to room temperature. Acidify with 2M HCl until the pH is < 7, which will precipitate the carboxylic acid product.
-
Isolation: Collect the precipitate by vacuum filtration. The filtrate can be extracted with an organic solvent (e.g., dichloromethane) to recover any dissolved product.
-
Purification: Combine the filtered solid and extracted organic layers (after drying and concentrating). The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the final product as a white solid (Typical Yield: ~95%).[4]
An alternative, classical approach involves the oxidation of a ketone.[7]
Protocol Outline:
-
Dissolve 4-acetyl-4'-methoxybiphenyl in dioxane.
-
Add a dilute solution of sodium hypobromite (an oxidizing agent).
-
After the reaction is complete, the product is isolated.
-
Purify by recrystallization from ethanol and acetic acid.
Analytical Characterization
This isomer is well-characterized, with extensive spectral data available.
| Technique | Data | Source(s) |
| ¹H NMR | (DMSO-d₆): δ 7.99 (d, 2H), 7.74 (d, 2H), 7.69 (d, 2H), 7.04 (d, 2H), 3.80 (s, 3H). | [4] |
| ¹³C NMR | (DMSO-d₆): δ 167.17, 159.49, 143.90, 131.16, 129.91, 128.77, 128.09, 126.08, 114.45, 55.17. | [4] |
| FTIR (cm⁻¹) | Available on SpectraBase; shows characteristic O-H, C=O, and C-O stretches. | [8] |
| MS (GC-MS) | Spectrum available on SpectraBase. | [8] |
Safety & Handling
GHS classification data aggregated from multiple suppliers indicates this compound is also an irritant and may be harmful if swallowed.[5]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Codes |
| Acute Toxicity, Oral (Cat. 4) | GHS07 | Warning | H302: Harmful if swallowed | P270, P301+P317 |
| Skin Irritant (Cat. 2) | GHS07 | Warning | H315: Causes skin irritation | P280, P302+P352 |
| Eye Irritant (Cat. 2) | GHS07 | Warning | H319: Causes serious eye irritation | P280, P305+P351+P338 |
| STOT SE (Cat. 3) | GHS07 | Warning | H335: May cause respiratory irritation | P261, P271 |
Broader Applications in Research & Development
Biphenyl carboxylic acids are privileged structures in several fields:
-
Pharmaceuticals: They serve as key building blocks for a range of therapeutic agents. Marketed drugs like Diflunisal and Fenbufen, which are non-steroidal anti-inflammatory drugs (NSAIDs), feature a biphenyl carboxylic acid core.[9] This scaffold is also explored for anticancer and antihypertensive applications.[9]
-
Materials Science: The rigid biphenyl unit makes these compounds excellent candidates for high-performance polymers and liquid crystals. The defined geometry and potential for hydrogen bonding through the carboxylic acid group allow for the formation of highly ordered materials with desirable thermal and optical properties.[10]
-
Organic Synthesis: These molecules are versatile intermediates, allowing for further functionalization at the carboxylic acid group (e.g., forming esters, amides) or on the aromatic rings to build more complex molecular architectures.[10]
Conclusion
This guide has elucidated the identity, synthesis, and properties of the two primary isomers associated with "this compound." By providing detailed, validated protocols and comprehensive data summaries for both 2'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid (CAS: 5728-32-5) and 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid (CAS: 725-14-4) , we empower researchers to confidently synthesize and utilize these valuable compounds. The choice of synthetic route, particularly the robust Suzuki-Miyaura coupling, offers a reliable pathway to these and other substituted biphenyl derivatives, paving the way for innovations in drug discovery and material science.
References
- PrepChem. (n.d.). Synthesis of 4'-methoxybiphenyl-4-carboxylic acid.
- PubChem. (n.d.). 4'-Methoxy(1,1'-biphenyl)-4-carboxylic acid.
- SpectraBase. (n.d.). 4'-Methoxy-biphenyl-4-carboxylic acid.
- Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
- Wiley-VCH. (n.d.). Supporting Information.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2).
- Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information.
- ResearchGate. (n.d.). Supplementary Information.
- Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
- AOBChem. (n.d.). 2-Methoxy-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid.
- Chem-Impex. (n.d.). 4-Biphenylcarboxylic acid.
- Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy.
- PubChem. (n.d.). 2'-Methoxy[1,1'-biphenyl]-3-carboxylic acid.
- Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID.
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structure of 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid
An In-Depth Technical Guide to the Structure of 2-Methoxy-[1,1'-biphenyl]-4-carboxylic Acid
Executive Summary
This technical guide provides a comprehensive analysis of the molecular , a biphenyl derivative of significant interest in medicinal chemistry and materials science. Biphenyl scaffolds are prevalent in drug discovery, and understanding the nuanced structural characteristics imparted by specific substitution patterns is critical for rational drug design. This document delineates the molecule's physicochemical properties, details its strategic synthesis via Suzuki-Miyaura cross-coupling, and presents a multi-technique approach to its structural elucidation using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the causal relationships between synthetic choices and structural outcomes and discusses the implications of the molecule's conformation and electronic properties for its potential applications, particularly in drug development.
Molecular Identity and Physicochemical Profile
This compound, also known by its IUPAC name 4-(2-methoxyphenyl)benzoic acid, is an organic compound featuring a biphenyl core.[1] This core consists of two phenyl rings linked by a single C-C bond. The structure is further functionalized with a methoxy group (-OCH₃) at the 2-position of one ring and a carboxylic acid group (-COOH) at the 4-position of the other. The ortho-methoxy group introduces significant steric hindrance, which forces a non-planar conformation by restricting free rotation around the biphenyl axis. This torsional angle, or dihedral angle, is a critical structural feature influencing the molecule's overall shape, crystallinity, and interaction with biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-(2-methoxyphenyl)benzoic acid | [1] |
| CAS Number | 5728-32-5 | [2] |
| Molecular Formula | C₁₄H₁₂O₃ | [1][2] |
| Molecular Weight | 228.25 g/mol | [2] |
| Monoisotopic Mass | 228.07864 Da | [1] |
| Appearance | Solid | [3] |
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// Draw bonds edge [len=1.5]; C1--C2; C2--C3; C3--C4; C4--C5; C5--C6; C6--C1; C6--C7; C7--C8; C8--C9; C9--C10; C10--C11; C11--C7; C2--O1; O1--C13; C13--H1; C9--C14; C14--O2 [style=double]; C14--O3;
// Benzene rings (alternating bonds) C1--C2 [style=double]; C3--C4 [style=double]; C5--C6 [style=double]; C8--C9 [style=double]; C10--C11 [style=double];
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Caption: 2D .
Strategic Synthesis: Constructing the Biphenyl Core
The construction of the C-C bond between the two phenyl rings is the key challenge in synthesizing biphenyl derivatives. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the preeminent method for this transformation in both academic and industrial settings.[4][5] Its widespread adoption is due to its remarkable functional group tolerance, use of commercially available and relatively stable boronic acids, and typically high yields under mild reaction conditions.[6][7] This method avoids the harsh conditions and limited substrate scope of older coupling techniques.
The synthesis of this compound via Suzuki coupling can be approached from two equivalent retrosynthetic pathways, coupling either 4-carboxyphenylboronic acid with 2-bromoanisole or 2-methoxyphenylboronic acid with 4-bromobenzoic acid. The choice is often dictated by the commercial availability and cost of the starting materials.
Caption: Workflow for the Suzuki-Miyaura synthesis of the target compound.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure for the synthesis of biphenyl carboxylic acids.[3][5]
-
Reaction Setup: To a round-bottom flask, add 4-bromobenzoic acid (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), and a base such as sodium carbonate (Na₂CO₃, 2.5 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or 1,2-dimethoxyethane (DME) and water (e.g., 4:1 ratio).
-
Catalyst Addition: Purge the mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes. Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Acidify the aqueous layer with 2M HCl until the pH is ~2-3, which protonates the carboxylate and causes the product to precipitate.
-
Isolation and Purification: Collect the crude solid by vacuum filtration. Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Comprehensive Structural Characterization: An Analytical Workflow
Unambiguous confirmation of the molecular structure requires a combination of spectroscopic techniques. Each method provides complementary information about the molecule's connectivity, functional groups, and overall architecture.
Caption: Integrated workflow for the structural analysis of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
-
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic, methoxy, and carboxylic acid protons. The carboxylic acid proton is expected to appear as a broad singlet far downfield, typically >12 ppm.[8] The methoxy group will be a sharp singlet around 3.8-4.0 ppm. The seven aromatic protons will appear in the 7.0-8.2 ppm region, with complex splitting patterns due to coupling between adjacent protons. The protons on the methoxy-substituted ring will be particularly shifted and split due to the electronic and steric effects of the ortho-substituent.
-
¹³C NMR: The carbon NMR spectrum will show 14 distinct signals, one for each carbon atom. The carboxylic acid carbonyl carbon is the most deshielded, appearing around 165-175 ppm.[8] The aromatic carbons will resonate in the 110-145 ppm range, with the carbon attached to the methoxy group appearing upfield (~155-160 ppm) and the carbons attached to the other ring or the carboxyl group appearing downfield. The methoxy carbon will give a signal around 55-60 ppm.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| -COOH | >12.0 (broad s) | ~170 |
| Ar-H (Carboxyl Ring) | 7.5 - 8.2 (m) | 125 - 145 |
| Ar-H (Methoxy Ring) | 7.0 - 7.6 (m) | 110 - 135 |
| Ar-C-O | - | ~158 |
| -OCH₃ | ~3.9 (s, 3H) | ~56 |
| (Predicted values are based on standard chemical shift tables and data from similar biphenyl structures.[3][9] Actual values may vary based on solvent and concentration.) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
-
O-H Stretch: A very broad and strong absorption band from 2500-3300 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid O-H group.[8][10]
-
C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch of the carboxylic acid will appear around 1680-1710 cm⁻¹.[10]
-
C-O Stretches: Aromatic ether C-O-C asymmetric and symmetric stretches will appear in the 1230-1270 cm⁻¹ and 1020-1075 cm⁻¹ regions, respectively. The carboxylic acid C-O stretch will be observed around 1210-1320 cm⁻¹.[10]
-
Aromatic C-H and C=C: Aromatic C-H stretching absorptions appear just above 3000 cm⁻¹, while C=C ring stretching vibrations are seen in the 1450-1600 cm⁻¹ region.
Table 3: Key IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |
| Carbonyl | C=O Stretch | 1680 - 1710 | Strong |
| Aromatic Ether | C-O-C Stretch | 1230 - 1270 | Strong |
| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium |
| Aromatic | C=C Stretch | 1450 - 1600 | Medium-Weak |
| (Data sourced from standard IR spectroscopy correlation tables.[10][11]) |
Mass Spectrometry (MS)
MS provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula (C₁₄H₁₂O₃) by providing a highly accurate mass measurement.[1] The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 228. Key fragmentation pathways would likely include the loss of a hydroxyl radical (•OH, M-17), a methoxy radical (•OCH₃, M-31), or a carboxyl group (•COOH, M-45).
X-ray Crystallography Insights
Structure-Function Context in Drug Discovery
The this compound scaffold contains several features relevant to drug design.
-
Biphenyl Core: This rigid yet conformationally flexible unit is a privileged scaffold in medicinal chemistry, often used to position functional groups in a specific 3D orientation to interact with biological targets.[13]
-
Carboxylic Acid Group: This is a key functional group that is often involved in critical hydrogen bonding interactions with receptor sites. It is ionizable at physiological pH, which can enhance aqueous solubility. The carboxylic acid moiety is also a well-known bioisostere for other acidic functional groups like tetrazoles or squaric acids.[14]
-
Methoxy Group: The methoxy group can serve as a hydrogen bond acceptor and its presence can significantly alter metabolic stability and lipophilicity, key parameters in drug development. Its position at the ortho- (2-) position directly influences the molecule's 3D shape, which can be exploited to achieve selective binding to a target.[15]
Derivatives of biphenyl carboxylic acid have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making this structural class a valuable starting point for the development of new therapeutic agents.[13][16]
Conclusion
The is defined by its three key components: a twisted biphenyl core, a hydrogen-bonding carboxylic acid group, and a sterically influential ortho-methoxy substituent. Its synthesis is reliably achieved through modern cross-coupling chemistry, and its structure is definitively confirmed by a suite of spectroscopic techniques. The interplay between these structural elements, particularly the non-planar conformation enforced by the methoxy group, is critical to its chemical properties and its potential as a building block for novel pharmaceuticals and advanced materials. This guide provides the foundational knowledge required for researchers to effectively utilize and modify this versatile molecule.
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A Technical Guide to 2'-Methoxy-[1,1'-biphenyl]-4-carboxylic Acid: Properties, Synthesis, and Characterization
Abstract
This technical guide provides a comprehensive overview of 2'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid, a biphenyl derivative of significant interest in medicinal chemistry and materials science. With a molecular weight of 228.25 g/mol , this compound serves as a valuable building block for the synthesis of more complex molecules. This document details its physicochemical properties, outlines a robust and reproducible synthesis protocol based on the Suzuki-Miyaura cross-coupling reaction, and describes the essential analytical techniques for its structural validation and quality control. The guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for its application in their work.
Introduction to the Biphenyl Carboxylic Acid Scaffold
Biphenyl and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Their rigid, yet conformationally flexible, nature allows for precise spatial orientation of functional groups, making them ideal scaffolds for targeting a variety of biological receptors and enzymes. The introduction of a carboxylic acid moiety provides a key interaction point, often a hydrogen bond donor/acceptor, which is crucial for molecular recognition at the active sites of proteins. Biphenyl carboxylic acid derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antifungal properties.[1][2]
This guide focuses specifically on 2'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid (CAS No. 5728-32-5). The nomenclature indicates a biphenyl core with a carboxylic acid at the 4-position of one phenyl ring and a methoxy group at the 2'-position of the adjacent ring. This substitution pattern creates a unique three-dimensional structure and electronic profile, making it a valuable intermediate for synthetic chemistry and a candidate for drug discovery programs.
Physicochemical and Structural Properties
The fundamental properties of 2'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid are summarized below. Accurate knowledge of these properties is critical for its handling, characterization, and application in synthetic protocols.
Table 1: Core Properties and Identifiers
| Property | Value | Source(s) |
| IUPAC Name | 4-(2-methoxyphenyl)benzoic acid | [3] |
| CAS Number | 5728-32-5 | [4][5][6] |
| Molecular Formula | C₁₄H₁₂O₃ | [3][5] |
| Molecular Weight | 228.25 g/mol | [4][5] |
| Monoisotopic Mass | 228.07864 Da | [3][7] |
| Physical Form | Solid | |
| Synonyms | 2'-Methoxy-biphenyl-4-carboxylic acid | [3][5][6] |
Chemical Structure
The structural representation of the molecule is essential for understanding its chemical reactivity and steric profile.
Caption: 2D structure of 2'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid.
Synthesis and Purification
The construction of the biphenyl scaffold is most efficiently achieved via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is the industry-standard method due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of starting materials.
Principle of Synthesis: The Suzuki-Miyaura Coupling
The synthesis of 2'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid is performed by coupling 4-bromobenzoic acid with 2-methoxyphenylboronic acid . The key components of this reaction are:
-
Palladium Catalyst: A Pd(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is the active catalyst that facilitates the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.
-
Ligand: Triphenylphosphine (PPh₃) or other phosphine-based ligands are often used to stabilize the palladium catalyst and modulate its reactivity.
-
Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[8]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane or DME) and water is typically used to dissolve both the organic and inorganic reagents.
Experimental Workflow
Caption: Workflow for the synthesis and purification of the target compound.
Detailed Synthesis Protocol
This protocol is a self-validating system, incorporating a monitoring step to ensure reaction completion and a purification step to achieve high purity.
-
Reactant Charging: To a 100 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromobenzoic acid (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and deionized water (volume appropriate to achieve ~0.2 M concentration of the limiting reagent).
-
Inert Atmosphere: Seal the flask and purge the system with nitrogen or argon gas for 15-20 minutes while stirring. This step is critical to remove oxygen, which can oxidize and deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of nitrogen, add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes with 1% acetic acid). The disappearance of the 4-bromobenzoic acid spot indicates completion.
-
Workup - Acidification: After the reaction is complete, cool the mixture to room temperature. Slowly add 2M hydrochloric acid (HCl) with stirring until the pH of the aqueous layer is between 2 and 3. A precipitate of the crude product should form.[8]
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove inorganic salts, followed by a small amount of cold diethyl ether or hexanes to remove non-polar impurities.
-
Purification: For higher purity, recrystallize the crude solid from a suitable solvent system, such as an ethanol/water or acetic acid/water mixture.
-
Drying: Dry the purified white to off-white solid in a vacuum oven at 40-50 °C to a constant weight.
Analytical Characterization for Structural Validation
Unambiguous confirmation of the chemical structure and purity is achieved through a combination of spectroscopic and spectrometric techniques.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the final product. High-resolution mass spectrometry (HRMS) can further validate the elemental composition.
Principle: The molecule is ionized (e.g., by electrospray ionization, ESI), and the mass-to-charge ratio (m/z) of the resulting ions is measured.
Table 2: Predicted m/z for Common Adducts in ESI-MS
| Adduct Ion | Calculated m/z | Ion Type |
| [M+H]⁺ | 229.0859 | Positive |
| [M+Na]⁺ | 251.0679 | Positive |
| [M-H]⁻ | 227.0714 | Negative |
| [M+HCOO]⁻ | 273.0768 | Negative |
Data derived from predicted values for isomers.[3]
Protocol: Sample Preparation for LC-MS Analysis
-
Prepare a stock solution of the synthesized compound in methanol or acetonitrile at 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase.
-
Inject the sample into an LC-MS system equipped with a C18 column and an ESI source.
-
Acquire data in both positive and negative ion modes to observe different adducts.
-
Compare the observed m/z values with the theoretical values in Table 2.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure, confirming atom connectivity and the substitution pattern on the aromatic rings.
-
¹H NMR: The proton NMR spectrum should show distinct signals for the aromatic protons, a sharp singlet for the methoxy (-OCH₃) group protons around 3.8 ppm, and a broad singlet for the carboxylic acid (-COOH) proton, typically downfield (>10 ppm). The coupling patterns of the aromatic protons are complex due to the disubstituted nature of both rings but provide definitive proof of the 2' and 4' substitution.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of 14 unique carbon atoms (unless there is accidental equivalence). Key signals include the carbonyl carbon of the carboxylic acid (~167-170 ppm), carbons attached to oxygen (methoxy and the ipso-carbon), and the remaining aromatic carbons.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to verify the presence of key functional groups.
-
O-H Stretch: A very broad absorption band from ~2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.
-
C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.
-
C-O Stretch: Absorptions in the 1250-1300 cm⁻¹ (aryl C-O) and 1000-1050 cm⁻¹ (alkyl C-O) regions confirm the ether and carboxylic acid C-O bonds.
Relevance and Applications in Drug Development
2'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid is not just a chemical curiosity; it is a strategic building block in the design of new therapeutic agents.
-
Scaffold for Lead Generation: Its structure can be readily modified at the carboxylic acid group (e.g., to form amides, esters) or on the aromatic rings to create libraries of new chemical entities for high-throughput screening.
-
Anticancer Potential: Many biphenyl derivatives act as anticancer agents by inhibiting critical cellular processes like tubulin polymerization.[2] This compound provides a starting point for developing novel tubulin inhibitors.
-
Anti-inflammatory Agents: The biphenyl scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs). The specific stereoelectronic properties imparted by the 2'-methoxy group could be exploited to design new enzyme inhibitors (e.g., for COX or LOX).
-
Carboxylic Acid Bioisosteres: In drug development, the carboxylic acid group is often replaced with bioisosteres (e.g., tetrazoles, hydroxamic acids, squaric acids) to improve pharmacokinetic properties like cell permeability and metabolic stability.[9] This compound is an ideal substrate for synthesizing such analogs to optimize drug candidates.
Conclusion
2'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid is a well-defined chemical entity with a molecular weight of 228.25 g/mol . Its synthesis is reliably achieved through modern organometallic techniques like the Suzuki-Miyaura coupling, and its structure can be unequivocally confirmed by standard analytical methods. As a versatile building block, it holds considerable potential for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and materials science, offering a robust platform for the discovery and development of novel, high-value molecules.
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2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid solubility data
An In-depth Technical Guide to the Solubility of Methoxy-Biphenyl-Carboxylic Acids for Drug Discovery Professionals
Introduction
The biphenyl carboxylic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds, including anti-inflammatory drugs and anti-cancer agents.[1] The therapeutic efficacy and developability of these molecules are intrinsically linked to their physicochemical properties, with aqueous solubility being a primary determinant of success. Poor solubility can severely hamper drug discovery efforts, leading to unreliable in vitro assay results, poor bioavailability, and significant formulation challenges.[2][3][4]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals focused on understanding and characterizing the solubility of 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid and its structural isomers. We will delve into the theoretical underpinnings that govern the solubility of this compound class, provide detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility assessment, and offer insights into data analysis and interpretation.
A critical point of clarification is the nomenclature. "Methoxy-[1,1'-biphenyl]-4-carboxylic acid" can refer to several isomers depending on the position of the methoxy group. The most common isomers in chemical databases are 2'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid and 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid. The principles and protocols discussed herein are broadly applicable to all isomers; however, for illustrative purposes, we will reference the properties of the 2'-methoxy isomer (CAS 5728-32-5) where specific data is available.
Part 1: Physicochemical Profile and Theoretical Considerations
The solubility of a molecule is dictated by a delicate balance of intermolecular forces between the solute and the solvent, as well as the energy required to overcome the solute's crystal lattice. For 2'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid, the key structural features governing this behavior are its non-polar biphenyl core, the acidic carboxylic acid group, and the methoxy substituent.
| Property | Value | Source |
| Chemical Name | 2'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid | Internal |
| CAS Number | 5728-32-5 | |
| Molecular Formula | C₁₄H₁₂O₃ | |
| Molecular Weight | 228.25 g/mol | |
| Physical Form | Solid |
Causality Behind Solubility Behavior:
-
Biphenyl Core: This large, rigid, and hydrophobic component dominates the structure, tending to favor interactions with non-polar solvents and significantly limiting solubility in aqueous media.[5]
-
Carboxylic Acid Group (-COOH): This is the primary driver of aqueous solubility. As a weak acid, its ionization state is pH-dependent. In acidic conditions (low pH), it remains in its neutral, less soluble form. In neutral or basic conditions (higher pH), it deprotonates to the highly polar carboxylate anion (-COO⁻), which dramatically enhances its interaction with water molecules and increases solubility.[6][7]
-
Methoxy Group (-OCH₃): The methoxy group adds a degree of polarity and can act as a hydrogen bond acceptor. However, its overall contribution to increasing aqueous solubility is modest compared to the dominant hydrophobicity of the biphenyl system.
These relationships can be visualized as a balance of competing factors.
Caption: Factors influencing the aqueous solubility of the target compound.
Part 2: Principles of Solubility Measurement in Drug Discovery
The term "solubility" can have different meanings depending on the experimental context. In drug discovery, the two most important types are thermodynamic and kinetic solubility. The choice between them is a strategic one, dictated by the stage of the research program.[3]
-
Thermodynamic Solubility (Equilibrium Solubility): This is the true, intrinsic solubility of a compound. It is defined as the saturation concentration of a compound in a specific solvent system when the dissolved and undissolved solid phases are in equilibrium.[4][8] This measurement is resource-intensive, requiring larger amounts of solid material and long incubation times (24-72 hours) to ensure equilibrium is reached.[3][9]
-
Kinetic Solubility: This is a high-throughput assessment of how readily a compound dissolves and stays in solution under non-equilibrium conditions.[10][11] The experiment starts with the compound pre-dissolved in an organic solvent (typically DMSO) and then rapidly diluted into an aqueous buffer.[2][9] The concentration at which precipitation occurs after a short incubation period (e.g., 2 hours) is measured.
-
Why it's used: Its speed, low sample consumption, and automation-friendliness make it ideal for screening large numbers of compounds in early discovery to quickly flag potential solubility liabilities.[2][11] The resulting value is often higher than the thermodynamic solubility because the DMSO co-solvent can create a temporary, supersaturated state.
-
Caption: Decision workflow for selecting solubility assays in drug discovery.
Part 3: Experimental Protocols for Solubility Determination
The following protocols represent industry-standard methods for measuring thermodynamic and kinetic solubility. They are designed to be self-validating through the inclusion of proper controls and calibration standards.
Protocol 1: Thermodynamic Solubility via Shake-Flask Method
This method is the gold standard for determining equilibrium solubility and is crucial for lead optimization and preclinical development.[4][8]
Objective: To determine the equilibrium concentration of 2'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid in an aqueous buffer at a controlled temperature.
Materials:
-
Test Compound (solid powder)
-
Phosphate Buffered Saline (DPBS), pH 7.4[12]
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid, HPLC grade
-
Glass vials (e.g., 1.5 mL)[8]
-
Thermomixer or orbital shaker capable of maintaining 25°C[2][8]
-
Centrifuge
-
Solubility filter plates (e.g., Millipore Multiscreen) or syringe filters (0.45 µm)[2]
-
HPLC-UV system
Methodology:
-
Compound Preparation: Accurately weigh approximately 1-2 mg of the solid test compound into a glass vial.[8] This should be in excess of its expected solubility. Run each compound in duplicate.[4]
-
Solvent Addition: Add 1 mL of the desired aqueous buffer (e.g., DPBS, pH 7.4) to each vial.[8]
-
Equilibration: Seal the vials and place them in a thermomixer set to 25°C with vigorous shaking (e.g., 700-850 rpm).[8][11] Incubate for at least 24 hours to ensure equilibrium is reached.[8]
-
Expert Insight: A 24-hour incubation is standard, but for some crystalline compounds, longer times (48-72h) may be necessary. A time-course experiment (e.g., sampling at 24h, 48h, and 72h) can be performed to confirm that the concentration has plateaued, validating that equilibrium has been achieved.
-
-
Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Filtration & Sample Preparation: Carefully remove the supernatant and filter it using a solubility filter plate or a syringe filter to remove any remaining particulates.[12] Dilute the clear filtrate with an appropriate solvent (e.g., 50:50 ACN:Water) to bring the concentration within the range of the HPLC calibration curve.
-
Quantification: Analyze the diluted filtrate by a validated HPLC-UV method.[4] Determine the concentration of the dissolved compound by comparing its peak area to a standard curve prepared from a known concentration stock solution of the test compound (typically in DMSO or ACN).[12]
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Protocol 2: High-Throughput Kinetic Solubility Assay
This method is ideal for rapidly screening many compounds in early discovery phases.[11]
Objective: To determine the concentration at which 2'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid precipitates when a DMSO stock solution is diluted into an aqueous buffer.
Materials:
-
Test Compound
-
DMSO, anhydrous
-
Phosphate Buffered Saline (DPBS), pH 7.4
-
96-well microtiter plates (UV-transparent for direct UV method)
-
Plate shaker
-
Incubator
-
Plate reader (Nephelometer or UV-Vis Spectrophotometer)[2][10]
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10-20 mM) in 100% DMSO.[11]
-
Plate Setup: Dispense the aqueous buffer (e.g., 198 µL of DPBS) into the wells of a 96-well plate.
-
Compound Addition: Add a small volume of the DMSO stock solution (e.g., 2 µL) to the buffer-containing wells to achieve the highest desired concentration (e.g., 100-200 µM). The final DMSO concentration should be low (e.g., 1-2%) to minimize co-solvent effects.[9]
-
Expert Insight: This step is the critical difference from thermodynamic assays. The rapid addition of a DMSO solution into an aqueous environment can create a supersaturated state. The measured "solubility" is effectively the point at which this unstable solution precipitates.
-
-
Incubation: Seal the plate and shake for a defined period, typically 1.5 to 2 hours, at a controlled temperature (e.g., 25°C).[2]
-
Analysis (Direct UV Method):
-
Data Analysis: Calculate the concentration in each well by comparing the absorbance to a standard curve prepared by diluting the DMSO stock solution in a solvent mixture that matches the final assay conditions (e.g., 99% Buffer, 1% DMSO). The highest concentration that does not show evidence of precipitation is reported as the kinetic solubility.
Part 4: Data Analysis and Interpretation
Regardless of the method, the final output is a quantitative measure of solubility, typically expressed in µg/mL or µM.
Hypothetical Solubility Data Table:
The following table illustrates how solubility data for a compound like 2'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid might be presented. Due to its acidic nature, a significant increase in solubility is expected as the pH increases above its pKa.
| Assay Type | Medium | Temperature | Solubility (µM) | Solubility (µg/mL) |
| Thermodynamic | pH 5.0 Acetate Buffer | 25°C | < 5 | < 1.1 |
| Thermodynamic | pH 7.4 DPBS Buffer[12] | 25°C | 85 | 19.4 |
| Kinetic | pH 7.4 DPBS Buffer | 25°C | 120 | 27.4 |
| Thermodynamic | FaSSIF (Fasted State) | 37°C | 95 | 21.7 |
| Thermodynamic | FeSSIF (Fed State)[12] | 37°C | 150 | 34.2 |
Interpretation:
-
pH-Dependence: The low solubility at pH 5.0 and higher solubility at pH 7.4 is characteristic of a carboxylic acid. This information is vital for predicting absorption in different regions of the gastrointestinal tract.
-
Kinetic vs. Thermodynamic: As expected, the kinetic solubility value is higher than the thermodynamic value, reflecting the supersaturation phenomenon.[9]
-
Biorelevant Media: Solubility in Fasted State (FaSSIF) and Fed State (FeSSIF) simulated intestinal fluids provides a more accurate prediction of in vivo behavior than simple buffers.[12] The higher solubility in FeSSIF suggests that the presence of bile salts and lipids may enhance solubilization.
-
General Guideline: In drug discovery, a common goal for aqueous solubility is >60 µg/mL.[3] Values below this, as shown in the hypothetical data, would flag this compound as having a potential solubility-limited absorption issue, requiring formulation strategies or chemical modification to improve its properties.
Conclusion
Characterizing the aqueous solubility of this compound is a non-trivial but essential task in drug development. A tiered approach, beginning with high-throughput kinetic assays for initial screening and progressing to definitive thermodynamic shake-flask methods for lead candidates, provides the necessary data to make informed decisions. The pronounced pH-dependent solubility of this acidic compound is a key characteristic that must be thoroughly investigated. By applying the robust protocols and interpretive frameworks outlined in this guide, researchers can effectively de-risk their discovery programs and build a solid foundation for successful preclinical and clinical development.
References
- AxisPharm. Kinetic Solubility Assays Protocol. [Link]
- Protocols.io. In-vitro Thermodynamic Solubility. (2025-08-03). [Link]
- Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024-12-09). [Link]
- Domainex. Thermodynamic Solubility Assay. [Link]
- BioDuro. ADME Solubility Assay. [Link]
- Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
- PubMed. In vitro solubility assays in drug discovery. [Link]
- Evotec. Thermodynamic Solubility Assay. [Link]
- Google Patents. Method for determining solubility of a chemical compound.
- University of Johannesburg. Volatile Organic Compounds – Biphenyl Thermodynamic Interactions. [Link]
- Ataman Kimya. BIPHENYL CARBOXYLIC ACID. [Link]
- CoLab. Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from T = 293.15 to 328.15 K. (2021-11-09). [Link]
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- 5. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
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- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
The Emergence and Synthetic Evolution of 2-Methoxy-[1,1'-biphenyl]-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The biphenyl scaffold is a privileged motif in medicinal chemistry, conferring valuable pharmacological properties. This technical guide delves into the history, synthesis, and characterization of a specific, functionally rich derivative: 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid. While the precise initial synthesis of this exact molecule is not prominently documented in early chemical literature, its conceptual discovery is intrinsically linked to the pioneering days of aryl-aryl coupling reactions. This guide will first explore the historical context of biphenyl synthesis, tracing the lineage of chemical thought that enabled the eventual creation of such tailored molecules. Subsequently, it will provide a detailed exposition of modern, reliable synthetic protocols, thorough characterization data, and a discussion of its potential applications in the pharmaceutical sciences, offering a comprehensive resource for researchers in the field.
Historical Context: The Dawn of Biphenyl Synthesis
The ability to forge a bond between two aromatic rings, a seemingly straightforward transformation today, was a significant challenge for early organic chemists. The journey to molecules like this compound began with the development of foundational reactions for creating the core biphenyl structure.
The late 19th and early 20th centuries saw the advent of several key methodologies. The Gomberg-Bachmann reaction , first reported in 1924 by Moses Gomberg and Werner E. Bachmann, provided a pathway to unsymmetrical biaryls through the reaction of an aromatic diazonium salt with another aromatic compound[1][2][3][4]. This reaction, proceeding through a free-radical mechanism, was a conceptual breakthrough, although it often suffered from low yields and a lack of regioselectivity[2][5].
Another important early contribution was the Pschorr cyclization , discovered by Robert Pschorr in 1896, which allowed for the intramolecular synthesis of biaryls from diazonium salts[6][7][8]. While an intramolecular variant of the Gomberg-Bachmann reaction, it offered a more controlled route to specific polycyclic aromatic systems[7][9][10].
These early methods, while groundbreaking, were often harsh and limited in scope. The true revolution in biphenyl synthesis, which paved the way for the efficient and specific construction of molecules like this compound, came with the advent of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century.
Modern Synthetic Approaches: Precision and Efficiency
The contemporary synthesis of this compound and its analogs overwhelmingly relies on palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This powerful and versatile reaction offers high yields, excellent functional group tolerance, and predictable regioselectivity.
The Suzuki-Miyaura Coupling: A Cornerstone of Biphenyl Synthesis
The Suzuki-Miyaura coupling involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate, catalyzed by a palladium(0) complex. For the synthesis of this compound, a common strategy involves the coupling of a suitably substituted boronic acid with a substituted benzoic acid derivative.
A representative synthetic protocol is outlined below:
Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling
Materials:
-
4-Iodobenzoic acid
-
2-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Hydrochloric acid (2M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-iodobenzoic acid (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Bubble argon or nitrogen gas through the mixture for 15-20 minutes to degas the solution.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with 2M hydrochloric acid to a pH of approximately 2-3, which will precipitate the crude product.
-
Filter the precipitate and wash with cold water.
-
Dissolve the crude product in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a white to off-white solid.
Causality in Experimental Choices:
-
Palladium Catalyst: Palladium(II) acetate in the presence of a phosphine ligand like triphenylphosphine forms the active Pd(0) catalyst in situ. This catalyst is crucial for the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: Potassium carbonate is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.
-
Solvent System: The dioxane/water mixture provides a homogenous medium for both the organic substrates and the inorganic base to react efficiently.
-
Degassing: The removal of dissolved oxygen is critical to prevent the oxidation and deactivation of the palladium catalyst.
Diagram of the Suzuki-Miyaura Coupling Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Characterization and Physicochemical Properties
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₂O₃[11] |
| Molecular Weight | 228.25 g/mol [11] |
| Appearance | White to off-white solid |
| Melting Point | Varies depending on purity and isomeric form |
| Solubility | Soluble in many organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in water |
Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Expected signals would include distinct aromatic protons in the biphenyl system, a singlet for the methoxy group protons, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum reveals the number and types of carbon atoms. The spectrum would show characteristic signals for the aromatic carbons, the methoxy carbon, and the carbonyl carbon of the carboxylic acid.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The exact mass can be determined by high-resolution mass spectrometry (HRMS).
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key absorbances would be expected for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-O stretches of the ether and carboxylic acid.
Potential Applications in Drug Discovery and Development
The this compound scaffold is of significant interest to medicinal chemists due to the combination of several key structural features:
-
Biphenyl Core: The biphenyl unit provides a rigid, yet conformationally flexible, scaffold that can effectively present substituents for interaction with biological targets. It is a common feature in many approved drugs.
-
Carboxylic Acid Group: The carboxylic acid moiety is a versatile functional group that can act as a hydrogen bond donor and acceptor, and can form salt bridges with basic residues in protein binding sites. It also influences the pharmacokinetic properties of a molecule, such as solubility and plasma protein binding.
-
Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and can influence the electronic properties and metabolic stability of the molecule. Its position on the biphenyl ring can be crucial for directing binding to a specific target.
Derivatives of biphenyl carboxylic acids have been investigated for a range of therapeutic applications, including as anticancer agents [12][13]. The structural features of this compound make it an attractive starting point or fragment for the design of novel inhibitors for various enzymes and receptors.
Diagram of Potential Pharmacological Interactions:
Caption: Potential interactions of the core scaffold with biological targets.
Conclusion
While the exact moment of "discovery" of this compound may be lost to the annals of early organic synthesis, its existence is a testament to over a century of chemical innovation. From the foundational, yet often low-yielding, reactions of the past to the precise and efficient palladium-catalyzed methods of today, the ability to synthesize such specifically functionalized biphenyls has become routine. This technical guide has provided a historical context, detailed modern synthetic protocols, and highlighted the key characteristics and potential applications of this valuable molecule. As a versatile scaffold with desirable physicochemical properties, this compound and its derivatives will undoubtedly continue to be explored by researchers at the forefront of drug discovery and materials science.
References
- Gomberg, M.; Bachmann, W. E. The Synthesis of Biaryl Compounds by Means of the Diazo Reaction. J. Am. Chem. Soc.1924, 46 (10), 2339–2343. [Link]
- Pschorr, R. Neue Synthese des Phenanthrens und seiner Derivate. Ber. Dtsch. Chem. Ges.1896, 29 (1), 496–501. [Link]
- The Development History of Aromatic Ring Modification Reactions: From Gomberg-Bachmann to Minisci Reaction. Oreate AI Blog. Published December 16, 2025. [Link]
- Gomberg–Bachmann reaction. Wikipedia. [Link]
- Gomberg-Bachmann reaction. chemeurope.com. [Link]
- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry. [Link]
- Pschorr Reaction. SynArchive. [Link]
- Gomberg–Bachmann reaction. Wikiwand. [Link]
- Synthesis of 4'-methoxybiphenyl-4-carboxylic acid. PrepChem.com. [Link]
- The Pschorr Reaction, a Fresh Look at a Classical Transformation.
- Pschorr cycliz
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Semantic Scholar. [Link]
- Unconventional Gas-Phase Synthesis of Biphenyl and its Atropisomeric Methyl-Substituted Derivatives. Physical Chemistry Chemical Physics. [Link]
- The Pschorr Reaction, a Fresh Look at a Classical Transform
- 2-Methoxy-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid. AOBChem. [Link]
- Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.
- 2'-methoxy-biphenyl-4-carboxylic acid (C14H12O3). PubChem. [Link]
- Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14.
- Process for the preparation of biphenyl derivatives.
Sources
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- 3. Gomberg–Bachmann reaction - Wikiwand [wikiwand.com]
- 4. Gomberg-Bachmann_reaction [chemeurope.com]
- 5. mycollegevcampus.com [mycollegevcampus.com]
- 6. synarchive.com [synarchive.com]
- 7. resolve.cambridge.org [resolve.cambridge.org]
- 8. Pschorr cyclization - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. The Pschorr Reaction, a Fresh Look at a Classical Transformation | Bentham Science [eurekaselect.com]
- 11. PubChemLite - 2'-methoxy-biphenyl-4-carboxylic acid (C14H12O3) [pubchemlite.lcsb.uni.lu]
- 12. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajgreenchem.com [ajgreenchem.com]
Unlocking the Therapeutic Potential of 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid: A Guide to Future Research
Foreword: The Biphenyl Carboxylate Scaffold - A Privileged Motif in Drug Discovery
The biphenyl-4-carboxylic acid framework is a cornerstone in medicinal chemistry, renowned for its conformational flexibility and ability to engage with a diverse array of biological targets. Derivatives of this scaffold have shown a remarkable breadth of therapeutic activities, including anticancer, antihypertensive, anti-diabetic, antibacterial, and antifungal properties[1]. The inherent versatility of the biphenyl moiety allows for nuanced structural modifications that can fine-tune its pharmacological profile. This guide focuses on a specific, yet promising, derivative: 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid . The strategic placement of a methoxy group at the 2-position introduces unique steric and electronic features, suggesting novel avenues for therapeutic intervention that remain largely unexplored. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, outlining key potential research areas and robust experimental designs to unlock the full therapeutic potential of this intriguing molecule.
Section 1: Foundational Profile of this compound
Before delving into prospective research, a firm understanding of the molecule's fundamental characteristics is paramount.
Molecular Structure and Physicochemical Properties
-
IUPAC Name: this compound
-
Key Structural Features:
-
A biphenyl core, providing a semi-rigid backbone.
-
A carboxylic acid group at the 4-position, which can act as a key pharmacophore for interactions with biological targets, often through hydrogen bonding or salt bridge formation.
-
A methoxy group at the 2-position. This group is of particular interest as its proximity to the biphenyl linkage can induce a twisted conformation, potentially leading to selective interactions with target proteins. The methoxy group can also influence the molecule's lipophilicity and metabolic stability.
-
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₃ | [2][3][4] |
| Molecular Weight | 228.25 g/mol | [2][4] |
| Isomeric Form | 2'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid | [2][4] |
Synthesis Strategy: The Suzuki-Miyaura Cross-Coupling
A reliable and scalable synthesis is the bedrock of any research campaign. The Suzuki-Miyaura cross-coupling reaction stands out as the most efficient and versatile method for constructing the biphenyl core of this compound.
Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of this compound
-
Reactant Preparation: In a reaction vessel, combine 4-boronobenzoic acid (1.0 eq), 2-bromoanisole (1.0 eq), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 eq).
-
Solvent System: Suspend the reactants in a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Acidify with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid product. Filter the solid and wash with water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Section 2: Potential Research Areas and Therapeutic Targets
The unique structural attributes of this compound suggest several promising avenues for investigation.
Oncology: Targeting Tubulin Polymerization
Rationale: Biphenyl-4-carboxylic acid derivatives have been identified as inhibitors of tubulin polymerization, a validated target for anticancer agents[1]. The introduction of the 2-methoxy group could enhance binding to the colchicine-binding site on tubulin, leading to potent antimitotic activity.
Proposed Research Workflow:
Caption: Workflow for investigating anticancer activity.
Experimental Protocols:
-
Tubulin Polymerization Assay: Utilize a commercially available kit to measure the effect of the compound on the polymerization of purified tubulin in vitro.
-
Cell Viability Assays: Employ MTT or CellTiter-Glo assays to determine the IC₅₀ values against a panel of human cancer cell lines.
-
Cell Cycle Analysis: Treat cancer cells with the compound and analyze the cell cycle distribution by propidium iodide staining and flow cytometry to identify mitotic arrest.
-
Immunofluorescence: Visualize the effects on the microtubule network in treated cells using an antibody against α-tubulin.
Anti-inflammatory and Analgesic Potential
Rationale: The biphenyl scaffold is present in many non-steroidal anti-inflammatory drugs (NSAIDs). The carboxylic acid moiety is a common feature for cyclooxygenase (COX) enzyme inhibition. The 2-methoxy group may confer selectivity for COX-2 over COX-1, potentially reducing gastrointestinal side effects.
Proposed Research Workflow:
Caption: Workflow for evaluating anti-inflammatory potential.
Neurodegenerative Diseases: Modulating Oxidative Stress
Rationale: The methoxy and carboxylic acid groups on a phenyl ring can contribute to antioxidant activity[5]. Oxidative stress is a key pathological feature of neurodegenerative diseases like Alzheimer's and Parkinson's. This compound could act as a neuroprotective agent by scavenging reactive oxygen species (ROS).
Proposed Research Workflow:
Caption: Workflow for assessing neuroprotective effects.
Section 3: Structure-Activity Relationship (SAR) Studies and Bioisosteric Replacement
To optimize the therapeutic potential of the lead compound, systematic structural modifications are necessary.
Exploration of the Methoxy Group Position
A key initial study would involve synthesizing isomers with the methoxy group at the 3- and 4-positions of the same phenyl ring to understand its influence on activity.
| Compound | Structure | Rationale |
| Lead Compound | This compound | Introduces a twisted conformation. |
| Isomer 1 | 3-Methoxy-[1,1'-biphenyl]-4-carboxylic acid | Alters electronic and steric profile. |
| Isomer 2 | 4-Methoxy-[1,1'-biphenyl]-4-carboxylic acid | Places the methoxy group para to the linkage, potentially impacting conjugation. |
Carboxylic Acid Bioisosteres
The carboxylic acid group, while often crucial for activity, can lead to poor pharmacokinetic properties such as low cell permeability and rapid metabolism[6][7]. Replacing it with a bioisostere can mitigate these issues.
Rationale for Bioisosteric Replacement:
-
Improved Membrane Permeability: By replacing the ionizable carboxylic acid, passive diffusion across biological membranes can be enhanced[8].
-
Enhanced Metabolic Stability: The carboxylic acid group is susceptible to glucuronidation. Bioisosteres can block this metabolic pathway[8].
-
Modulation of Acidity (pKa): Fine-tuning the pKa can optimize interactions with the target protein and improve oral bioavailability[8].
Proposed Bioisosteres:
| Bioisostere | Structure | Key Features |
| Tetrazole | 5-(2-Methoxy-[1,1'-biphenyl]-4-yl)-1H-tetrazole | Similar pKa to carboxylic acid, but with increased lipophilicity[8]. |
| Hydroxamic Acid | N-hydroxy-2-methoxy-[1,1'-biphenyl]-4-carboxamide | Can act as a metal-chelating group, useful for targeting metalloenzymes[7]. |
| Acylsulfonamide | N-((2-Methoxy-[1,1'-biphenyl]-4-yl)carbonyl)methanesulfonamide | More acidic than carboxylic acids, can form strong hydrogen bonds. |
Section 4: Concluding Remarks and Future Outlook
This compound represents a molecule at the intersection of a privileged scaffold and intriguing, yet underexplored, structural modifications. The research avenues outlined in this guide—from oncology to neuroprotection—provide a strategic framework for a comprehensive investigation into its therapeutic potential. The proposed workflows, grounded in established methodologies, are designed to yield clear, actionable data. Furthermore, the exploration of SAR through positional isomers and the strategic implementation of carboxylic acid bioisosteres will be critical in transforming this promising lead compound into a viable clinical candidate. The path forward requires a multidisciplinary approach, combining synthetic chemistry, in vitro and in vivo pharmacology, and computational modeling to fully elucidate the therapeutic promise held within this elegant molecular architecture.
References
- Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. (n.d.).
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- 4'-Methoxy(1,1'-biphenyl)-4-carboxylic acid. (n.d.). PubChem. [Link]
- 2'-Methoxy-biphenyl-4-carboxylic acid. (n.d.). Oakwood Chemical. [Link]
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2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid safety and handling
An In-depth Technical Guide to the Safe Handling of 2-Methoxy-[1,1'-biphenyl]-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Proactive Approach to Safety
This compound (CAS No: 5728-32-5) is a biphenyl derivative utilized in various research and development applications, including as a building block in the synthesis of complex organic molecules and potential pharmaceutical agents. While it offers significant utility, its safe handling is paramount to protect laboratory personnel and ensure the integrity of experimental outcomes. This guide moves beyond mere procedural checklists, providing a technical deep-dive into the why behind safety protocols. By understanding the compound's inherent properties and potential reactivity, researchers can cultivate a proactive safety culture grounded in scientific principles.
This document synthesizes data from authoritative safety data sheets (SDS), chemical databases, and general laboratory safety standards to provide a comprehensive framework for risk assessment and management when working with this compound.
Part 1: Compound Identification and Physicochemical Properties
A foundational understanding of a chemical's identity and physical characteristics is the first step in a robust safety assessment. These properties dictate its behavior under various laboratory conditions and inform appropriate storage and handling decisions.
| Property | Value | Source |
| IUPAC Name | 4-(2-Methoxyphenyl)benzoic acid | Synquest Labs[1] |
| Synonyms | 2-(4-Carboxyphenyl)anisole, 4-Carboxy-2'-methoxybiphenyl | Synquest Labs[1] |
| CAS Number | 5728-32-5 | Synquest Labs[1] |
| Molecular Formula | C₁₄H₁₂O₃ | Synquest Labs[1] |
| Molecular Weight | 228.25 g/mol | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| Appearance | Off-white to light yellow solid | Thermo Fisher Scientific[2] |
Table 1: Chemical Identification and Key Properties.
Part 2: Hazard Analysis and GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. This compound is classified as hazardous, necessitating specific precautions.[3]
| Hazard Class | Hazard Category | GHS Code | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation |
Table 2: GHS Hazard Classification for this compound.[1][3][4]
Expert Analysis of Hazards:
-
Skin and Eye Irritation (H315, H319): The carboxylic acid functional group, while generally considered a weak acid, can cause significant irritation upon direct contact with mucous membranes and skin.[5] The biphenyl structure may also contribute to this irritant effect. Prolonged or repeated contact can lead to dermatitis. The primary risk is accidental contact from spills or handling solid powder without adequate personal protective equipment (PPE).
-
Respiratory Irritation (H335): As a fine solid powder, the compound can easily become airborne during weighing or transfer.[1] Inhalation of this dust can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath. This underscores the critical need for appropriate engineering controls, such as a chemical fume hood or ventilated enclosure, during any procedure that may generate dust.
Part 3: Risk Mitigation and Personal Protective Equipment (PPE)
A multi-layered approach combining engineering controls, administrative controls, and PPE is essential for minimizing exposure. The selection of PPE is not a one-size-fits-all decision; it is a direct response to a risk assessment of the specific procedures being performed.
Engineering Controls: The First Line of Defense
-
Ventilation: Always handle the solid compound inside a certified chemical fume hood or other ventilated enclosure to control dust and prevent respiratory exposure.[1][6] The fume hood serves to capture airborne particles at the source, protecting the user's breathing zone.
-
Safety Stations: Ensure that a safety shower and eyewash station are readily accessible and unobstructed in the immediate vicinity of the workstation.[3][6] This is a critical failsafe in the event of accidental large-scale exposure.
Personal Protective Equipment (PPE): The Final Barrier
-
Eye and Face Protection: Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory.[7] For procedures with a higher risk of splashing or dust generation, a face shield should be worn over the goggles for full facial protection.[7][8]
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves, such as nitrile, at all times.[9] Gloves must be inspected for tears or holes before each use. It is crucial to practice proper glove removal techniques to avoid contaminating the skin. For prolonged tasks, consider double-gloving.[10]
-
Lab Coat: A flame-resistant lab coat or gown should be worn and fully buttoned to protect skin and personal clothing.[7]
-
-
Footwear: Closed-toe and closed-heel shoes must be worn in the laboratory to protect the feet from spills.[11]
Caption: PPE selection workflow based on task-specific risks.
Part 4: Safe Storage and Handling Protocols
The chemical nature of this compound dictates specific storage and handling requirements to ensure its stability and prevent hazardous reactions.
Storage Protocol
-
Container Integrity: Keep the container tightly closed when not in use to prevent contamination and absorption of moisture.[3][12] Store in the original, clearly labeled container.
-
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[3][6][13]
-
Segregation: Chemical incompatibility is a critical safety consideration. Store this compound separately from:
-
Strong Bases: As a carboxylic acid, it will react exothermically with bases.
-
Strong Oxidizing Agents: Biphenyl compounds can be reactive towards strong oxidizers, posing a fire or explosion risk.[2][14]
-
Reactive Metals: Acids can react with metals to produce flammable hydrogen gas.
-
Store organic acids separately from inorganic/mineral acids.[15][16]
-
-
Cabinetry: Do not store on metal shelves, which can corrode from acid vapors.[5][16] A dedicated corrosives or acid cabinet is recommended.[17] Use secondary containment trays to mitigate spills.[15][18]
Caption: Key chemical incompatibilities to avoid during storage.
Handling Protocol
-
Review SDS: Before use, always review the Safety Data Sheet (SDS) for the most current information.[17]
-
Work Area: Designate a specific area for handling the compound. Use disposable bench liners to contain any minor drips or spills.
-
Dispensing: Avoid generating dust when handling the solid.[2] Use a spatula to carefully transfer the material. Do not pour the powder. If transferring larger quantities, do so slowly to minimize dust clouds.
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][13] Do not eat, drink, or smoke in the handling area.[6]
-
Contamination: Remove and wash contaminated clothing before reuse.[3][13]
Part 5: Emergency and First Aid Procedures
Immediate and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures before beginning work.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area immediately with plenty of soap and water for at least 15 minutes.[3][14] If skin irritation occurs or persists, seek medical advice.[1][3]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1][3] If the person feels unwell or if breathing is difficult, call a poison center or physician.[2]
-
Ingestion: Do NOT induce vomiting.[2] Clean the mouth with water and drink plenty of water afterwards.[3] Seek medical attention if symptoms occur.[3]
Spill Response Protocol
For a small laboratory spill of solid material:
-
Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill zone.
-
PPE: Don the appropriate PPE as described in Part 3, including respiratory protection (if dust is present), gloves, goggles, and a lab coat.
-
Containment & Cleanup: Do not use dry sweeping, as this will generate dust. Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep or scoop the material into a suitable container for disposal.[2][12]
-
Decontamination: Clean the spill area thoroughly with soap and water, observing all environmental regulations.[6]
-
Disposal: Label the container as hazardous waste and dispose of it according to institutional and local regulations.[1][3]
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Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid
For: Researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid is a valuable building block in medicinal chemistry and materials science. Its biphenyl scaffold, decorated with methoxy and carboxylic acid functional groups, allows for diverse downstream chemical modifications. This document provides a comprehensive, field-tested guide for its synthesis, focusing on the robust and versatile Suzuki-Miyaura cross-coupling reaction.
The chosen synthetic strategy involves a two-step process:
-
Palladium-catalyzed Suzuki-Miyaura Cross-Coupling: Formation of the biphenyl core by coupling an aryl halide (methyl 4-bromo-2-methoxybenzoate) with an organoboron reagent (phenylboronic acid). The ester is used as a protected form of the carboxylic acid to prevent interference with the coupling reaction.
-
Saponification (Ester Hydrolysis): Conversion of the intermediate methyl ester (methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate) to the final carboxylic acid product.
This approach is widely adopted due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the required reagents.[1][2]
The Suzuki-Miyaura Reaction: Mechanistic Insights
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[1] The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (methyl 4-bromo-2-methoxybenzoate), forming a Pd(II) complex.
-
Transmetalation: In this crucial step, the organic group from the organoboron species (phenylboronic acid) is transferred to the Pd(II) complex. This step requires activation by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the phenyl group to the palladium center.[5][6]
-
Reductive Elimination: The two organic groups on the palladium center (the methoxy-benzoyl and phenyl groups) couple and are eliminated from the palladium, forming the new C-C bond of the biphenyl product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[1][3]
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate adjustments.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount (mmol) | Eq. | Notes |
| Methyl 4-bromo-2-methoxybenzoate | 139102-34-4 | 245.07 | 10.0 | 1.0 | Starting aryl halide |
| Phenylboronic acid | 98-80-6 | 121.93 | 12.0 | 1.2 | Coupling partner |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.3 | 0.03 | Pd(0) catalyst source[7] |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 30.0 | 3.0 | Base[6][8] |
| 1,4-Dioxane | 123-91-1 | 88.11 | 80 mL | - | Organic solvent |
| Deionized Water | 7732-18-5 | 18.02 | 20 mL | - | Aqueous phase |
| Lithium Hydroxide (LiOH) | 1310-65-2 | 23.95 | 20.0 | 2.0 | For saponification |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 50 mL | - | Solvent for saponification |
| Hydrochloric Acid (HCl), 2M | 7647-01-0 | 36.46 | As needed | - | For acidification |
Step-by-Step Procedure
Part A: Suzuki-Miyaura Coupling
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-bromo-2-methoxybenzoate (10.0 mmol), phenylboronic acid (12.0 mmol), potassium carbonate (30.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.3 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add 1,4-dioxane (80 mL) and deionized water (20 mL) to the flask via syringe.[9]
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting aryl bromide), cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).
-
Isolation of Intermediate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate, which can be used in the next step without further purification.
Part B: Saponification
-
Setup: Dissolve the crude ester from the previous step in a mixture of Tetrahydrofuran (THF, 50 mL) and water (25 mL) in a 250 mL round-bottom flask.
-
Hydrolysis: Add lithium hydroxide (20.0 mmol) to the solution and stir at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete conversion of the ester.
-
Acidification: Quench the reaction by adding 50 mL of water. Remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2 by the slow, dropwise addition of 2M HCl. A white precipitate should form.[10]
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove inorganic salts.
-
Drying: Dry the purified this compound in a vacuum oven at 50-60 °C to a constant weight. For higher purity, recrystallization from a solvent system like aqueous ethanol or toluene/petroleum ether can be performed.[7][11]
Expert Insights & Troubleshooting
-
Causality of Reagent Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a reliable and commercially available Pd(0) source. The triphenylphosphine ligands stabilize the palladium center and facilitate the catalytic cycle.[1]
-
Base: Potassium carbonate is a moderately strong inorganic base that is effective in promoting the formation of the active boronate species.[6][8] Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can sometimes increase reaction rates, especially with less reactive aryl chlorides.[9]
-
Solvent System: The use of a biphasic solvent system like dioxane/water or toluene/water is common. The organic solvent solubilizes the organic reagents and the catalyst, while the aqueous phase dissolves the inorganic base and facilitates the transmetalation step.[1]
-
-
Troubleshooting Common Issues:
-
Low Conversion/Stalled Reaction: This can be due to catalyst deactivation (oxidation by residual air) or poor quality of reagents. Ensure the reaction is set up under a strictly inert atmosphere. If the reaction stalls, a small additional portion of the catalyst can be added.
-
Protodeboronation: This is a common side reaction where the boronic acid reacts with a proton source to form an arene (benzene in this case), consuming the starting material. Using a slight excess of the boronic acid (1.1-1.2 equivalents) helps to compensate for this potential loss.
-
Difficult Purification: If the final product is oily or impure after precipitation, it may be contaminated with starting materials or byproducts. A general purification method for carboxylic acids involves dissolving the crude product in an aqueous base (like NaOH), washing with an organic solvent (like ether) to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the pure acid.[12]
-
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Dodge, J. A., et al. (2018). The Suzuki–Miyaura Cross-Coupling Reaction. Organic Reactions, 100, 1-16.
- Singh, D., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(24), 7345-7353.
- ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction...
- Wikipedia. (n.d.). Suzuki reaction.
- Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(43), 15049-15058.
- Ennis, D. S., et al. (2001). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 5(6), 630-634.
- Reddit. (2025). Good solvent for recrystalizing 4-biphenyl carboxylic acid? r/chemhelp.
- ResearchGate. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
- National Institutes of Health. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions.
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The Synthetic Versatility of 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid: A Guide for Organic Chemists
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern organic synthesis, the biphenyl moiety stands as a "privileged scaffold," a core structural framework that consistently appears in a vast array of functional molecules, from life-saving pharmaceuticals to advanced materials. Within this important class of compounds, 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid emerges as a particularly versatile and valuable building block. Its unique arrangement of functional groups—a carboxylic acid for diverse derivatization, a methoxy group that influences both steric and electronic properties, and the inherent chirality of the atropisomeric biphenyl backbone—offers a powerful toolkit for the synthetic chemist.
This comprehensive guide provides an in-depth exploration of the applications of this compound in organic synthesis. We will delve into its use as a precursor for medicinally relevant compounds and liquid crystalline materials, supported by detailed, field-proven protocols and mechanistic insights. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to harness the full synthetic potential of this remarkable molecule.
Core Applications in Organic Synthesis
The strategic placement of the methoxy and carboxylic acid groups on the biphenyl framework makes this compound a prime substrate for a variety of synthetic transformations. The primary applications can be broadly categorized into derivatization of the carboxylic acid and cross-coupling reactions to further functionalize the biphenyl core.
Synthesis of Bioactive Amides and Esters
The carboxylic acid moiety of this compound is a gateway to a wide range of derivatives, most notably amides and esters. These functional groups are prevalent in many biologically active molecules, and the biphenyl scaffold itself is known to impart favorable pharmacological properties.[1] Biphenyl carboxylic acid derivatives have been investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, and antihypertensive agents.[1][2] The synthesis of amide and ester derivatives of this compound allows for the systematic exploration of structure-activity relationships in drug discovery programs.[3]
Causality Behind Experimental Choices: The formation of amide and ester bonds from a carboxylic acid requires activation of the carboxyl group to facilitate nucleophilic attack by an amine or an alcohol, respectively. The choice of coupling reagent is critical and depends on factors such as the reactivity of the nucleophile, steric hindrance, and the desire to minimize side reactions like racemization. For instance, carbodiimide reagents like DCC, often in the presence of an additive like DMAP, are effective for esterification by forming a highly reactive O-acylisourea intermediate. For amide bond formation, a wide array of modern coupling reagents can be employed to suit the specific needs of the synthesis.
Precursor for Liquid Crystalline Materials
The rigid, rod-like structure of the biphenyl core makes it an ideal component for the design of thermotropic liquid crystals.[4][5] These materials exhibit phases of matter that have properties between those of a conventional liquid and a solid crystal, and they are the technological basis for modern displays. By converting the carboxylic acid of this compound into long-chain esters, particularly those with a terminal cyano or alkoxy group on the coupled phenol, molecules with the requisite anisotropy and polarity to exhibit mesogenic behavior can be synthesized.[4][6]
Experimental Rationale: The synthesis of liquid crystals often involves the esterification of a rigid core, such as our biphenyl carboxylic acid, with a phenol that bears a flexible alkyl or alkoxy chain and a polar terminal group. The length and nature of this flexible chain, along with the overall molecular geometry, are key determinants of the type of liquid crystalline phase (e.g., nematic, smectic) and the temperature range over which it is stable.[5][7]
Participation in Cross-Coupling Reactions
Mechanistic Considerations: The Role of the ortho-Methoxy Group
The presence of the methoxy group at the 2-position of the biphenyl system is not merely a passive substituent. It exerts a significant influence on the molecule's conformation and reactivity. In the context of electrophilic aromatic substitution, an alkoxy group is a powerful activating, ortho-, para-director due to its ability to donate electron density through resonance.[4][8][12][13][14] This electronic effect can also influence the reactivity of the biphenyl rings in cross-coupling reactions. Furthermore, the steric bulk of the ortho-methoxy group can induce a dihedral angle between the two phenyl rings, leading to atropisomerism and influencing the overall three-dimensional shape of the molecule and its derivatives. This conformational constraint can be a critical factor in the design of molecules that bind to specific biological targets.
Detailed Application Protocols
The following protocols are presented as detailed, step-by-step methodologies for key transformations involving this compound and its analogs. These are based on established synthetic procedures for similar compounds and serve as a robust starting point for laboratory synthesis.
Protocol 1: Synthesis of a Phenolic Ester for Liquid Crystal Applications
This protocol details the esterification of a biphenyl carboxylic acid with a substituted phenol, a common strategy in the synthesis of liquid crystalline materials. The procedure is adapted from the synthesis of similar biphenyl esters.[4][6]
Reaction Scheme:
A representative esterification reaction.
Materials:
-
This compound (1.0 eq)
-
4'-Hydroxy-[1,1'-biphenyl]-4-carbonitrile (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
5% Aqueous Acetic Acid
-
Deionized Water
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and 4'-Hydroxy-[1,1'-biphenyl]-4-carbonitrile.
-
Dissolve the starting materials in anhydrous DCM.
-
Add DMAP to the solution, followed by the portion-wise addition of DCC at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated N,N'-dicyclohexylurea (DCU).
-
Transfer the filtrate to a separatory funnel and wash successively with 5% aqueous acetic acid, deionized water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired phenolic ester.
Quantitative Data for Representative Esterification Reactions:
| Carboxylic Acid | Phenol | Coupling Reagent | Yield (%) | Reference |
| 4'-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid | Various alcohols | H2SO4 (catalytic) | 92 | [6] |
| 2-Hydroxy-4-amino-benzoic acid | Phenol | Polyphosphoric acid | 67-74 | [15] |
| Acetic acid | 2-Methoxy-4-propylphenol | H2SO4 (catalytic) | Not specified | [16] |
| Various carboxylic acids | Various phenols | Pivalic anhydride, Na2S2O3 | Moderate to excellent | [13] |
Protocol 2: Synthesis of an N-Aryl Amide for Biological Screening
This protocol describes the synthesis of an amide derivative via the coupling of this compound with a substituted aniline. This is a fundamental transformation for creating libraries of compounds for drug discovery. The procedure is based on standard amide coupling methodologies.[17]
Reaction Scheme:
A representative amide coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO3) Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve this compound and HATU in anhydrous DMF.
-
Add DIPEA to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the substituted aniline to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure amide.
Comparative Data for Amide Coupling Reagents:
| Coupling Reagent | Additive | Base | Typical Yield (%) | Key Advantages |
| EDC | HOBt | DIPEA | 60-95 | Water-soluble byproducts, mild conditions |
| HATU | - | DIPEA | 80-98 | High efficiency, low racemization |
| BOP | - | DIPEA | 75-95 | Effective for hindered substrates |
| PyBOP | - | DIPEA | 80-98 | Similar to HATU, often with better solubility |
Conclusion and Future Outlook
This compound is a potent and versatile building block in the arsenal of the modern organic chemist. Its utility in the synthesis of both biologically active molecules and advanced materials is well-established, and the protocols provided herein offer a solid foundation for its practical application. The interplay of its functional groups and the inherent structural features of the biphenyl scaffold provide a rich platform for the design and synthesis of novel chemical entities. As the demand for new therapeutics and functional materials continues to grow, the applications of strategically functionalized building blocks like this compound are poised to expand even further, opening new avenues for innovation in chemical synthesis.
References
- Biphenyl carboxylic acids via Suzuki – Miyaura cross-coupling catalyzed by water-soluble fullerene-supported PdCl2 nanocatalyst. (n.d.). ResearchGate.
- A new family of four-ring bent-core nematic liquid crystals with highly polar transverse and end groups. (n.d.). Beilstein Journals.
- Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. (2019). ResearchGate.
- Method for the esterification of 2-hydroxy-4-amino-benzoic acid with phenols. (1958). Google Patents.
- Directing Effects in Electrophilic Aromatic Substitution Made EASY! (2022, April 20). YouTube.
- 2-Methoxy-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid. (n.d.). AOBChem.
- 2'-Methoxy-biphenyl-4-carboxylic acid. (n.d.). Oakwood Chemical.
- Direct amide formation from unactivated carboxylic acids and amines. (2011). The Royal Society of Chemistry.
- Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5-dihydro-imidazol-1-yl)amide. (2009). Asian Journal of Chemistry.
- Solvent-Free Mechanochemical Synthesis of High Transition Biphenyltetracarboxydiimide Liquid Crystals. (2020). MDPI.
- Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis. (2025). Arkivoc.
- Synthesis and Liquid Crystal Properties of Alkyloxy-4,4'-biphenyl Esters. (n.d.). IJSER.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube.
- Synthesis and characterization of three-arm star-shaped glassy liquid crystal containing biphenyl esters. (2016). SciSpace.
- Esterification of phenols. (1998). Google Patents.
- Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. (2022). PMC.
- An Explanation of Substituent Effects. (2022, September 24). Chemistry LibreTexts.
- 2'-Methoxy-biphenyl-2-carboxylic acid amide. (n.d.). ChemBK.
- Direct amide formation from unactivated carboxylic acids and amines. (2012). SciSpace.
- Esterification reaction of 2-methoxy-4-propylphenol with acetic acid to 2-methoxy-4-propylphenyl acetate and water using sulfuric acid as catalyst. (n.d.). ResearchGate.
- Synthesis, Characterization and Study the Liquid Crystalline Properties of Some New Bent Compounds Derived from Diethylpyrimidin. (2025). Advanced Journal of Chemistry, Section A.
- Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. (2022). ResearchGate.
- butylated hydroxyanisole, 25013-16-5. (n.d.). The Good Scents Company.
- Esterification of carboxylic acids containing phenol groups. (1985). Google Patents.
- Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. (2023). MDPI.
- Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. (n.d.). DOI.
- Synthesis and properties of 11-(3,5-di-tert-butyl-2-hydroxyphenylcarbamoyl)undecanoic acid, a new amphiphilic antioxidant. (1998). PubMed.
- Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem.
- Butylated Hydroxyanisole. (n.d.). PubChem.
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The Versatile Biphenyl Scaffold: Application Notes for 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid
Introduction: Unveiling the Potential of a Substituted Biphenyl Carboxylic Acid
The biphenyl moiety is a privileged structural motif in medicinal chemistry and materials science, offering a rigid yet tunable scaffold for the development of novel functional molecules.[1][2] Its unique electronic and steric properties can be modulated through substitution, allowing for the fine-tuning of biological activity and material characteristics. This guide focuses on a particularly interesting building block: 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid . The presence of the methoxy group at the 2-position introduces a conformational bias and alters the electronic landscape of the biphenyl system, while the carboxylic acid at the 4-position serves as a versatile handle for further synthetic transformations.
This document provides a comprehensive overview of the synthesis and potential applications of this compound, offering detailed protocols and expert insights for researchers in drug discovery and materials science. We will explore its use in the construction of bioactive amides and its potential as a precursor for advanced materials.
Synthesis of the Building Block: A Strategic Approach via Suzuki-Miyaura Coupling
The most efficient and versatile method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4][5] This Nobel Prize-winning transformation allows for the formation of a carbon-carbon bond between an aryl halide and an aryl boronic acid, providing a robust route to unsymmetrical biaryls.
The logical disconnection for our target molecule suggests the coupling of a suitably substituted bromobenzoic acid with a methoxyphenylboronic acid.
Diagram 1: Retrosynthetic Analysis
Caption: Retrosynthetic approach for the synthesis of the target molecule.
Protocol 1: Synthesis of this compound
This protocol details the Suzuki-Miyaura coupling of 4-bromo-3-methoxybenzoic acid and phenylboronic acid. The choice of these starting materials is strategic to achieve the desired substitution pattern.
Materials:
-
4-Bromo-3-methoxybenzoic acid
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,4-Bis(diphenylphosphino)butane (dppb)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 4-bromo-3-methoxybenzoic acid (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add 1,4-dioxane and water (4:1 v/v) to the flask.
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq.) and 1,4-bis(diphenylphosphino)butane (0.04 eq.) in a small amount of dioxane.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and acidify with 1M HCl to a pH of approximately 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Rationale for Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and a phosphine ligand like dppb is a robust and widely used catalyst system for Suzuki couplings.[3] The ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: Potassium carbonate is a common and effective base for the Suzuki reaction, facilitating the transmetalation step.[2]
-
Solvent System: The mixture of dioxane and water provides a suitable medium for dissolving both the organic and inorganic reagents.
Application in Medicinal Chemistry: Amide Bond Formation
The carboxylic acid functionality of this compound is a prime handle for the synthesis of amide derivatives, which are prevalent in a vast number of pharmaceuticals.[6][7] Amide coupling reactions are a cornerstone of medicinal chemistry, allowing for the exploration of structure-activity relationships by introducing diverse amine-containing fragments.
Diagram 2: Amide Coupling Workflow
Caption: General workflow for the formation of amide derivatives.
Protocol 2: General Procedure for Amide Coupling
This protocol provides a general and reliable method for the coupling of this compound with a variety of primary and secondary amines using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq.), the desired amine (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DMF.
-
Add DIPEA (2.0 eq.) to the mixture and stir for 5 minutes at room temperature.
-
Add EDC (1.2 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ (2 x) and brine (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
Expert Insights:
-
Choice of Coupling Reagents: EDC/HOBt is a classic and cost-effective combination for amide bond formation. HOBt acts as an additive to suppress side reactions and minimize racemization if chiral amines are used. For more challenging couplings, alternative reagents such as HATU or COMU can be employed.
-
Base: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and to facilitate the reaction.
-
Solvent: Anhydrous DMF is a polar aprotic solvent that is excellent for dissolving a wide range of substrates and reagents used in amide coupling.
Table 1: Representative Amide Derivatives and Expected Yields
| Amine | Product | Expected Yield Range (%) |
| Aniline | N-phenyl-2-methoxy-[1,1'-biphenyl]-4-carboxamide | 75-90 |
| Benzylamine | N-benzyl-2-methoxy-[1,1'-biphenyl]-4-carboxamide | 80-95 |
| Morpholine | (2-Methoxy-[1,1'-biphenyl]-4-yl)(morpholino)methanone | 85-98 |
| Glycine methyl ester | Methyl 2-(2-methoxy-[1,1'-biphenyl]-4-carboxamido)acetate | 70-85 |
Potential Applications in Materials Science: A Gateway to Functional Materials
The rigid biphenyl core of this compound makes it an attractive building block for the synthesis of functional materials, particularly liquid crystals and polymers.
Liquid Crystals
The elongated and rigid structure of biphenyl derivatives is a key feature for the formation of liquid crystalline phases.[8][9][10] The introduction of a methoxy group can influence the mesomorphic properties by altering the molecular polarity and packing. The carboxylic acid can be esterified with various alcohols to generate a library of potential liquid crystalline compounds.
Diagram 3: General Structure of Biphenyl-based Liquid Crystals
Sources
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hepatochem.com [hepatochem.com]
- 8. colorado.edu [colorado.edu]
- 9. BJOC - A new family of four-ring bent-core nematic liquid crystals with highly polar transverse and end groups [beilstein-journals.org]
- 10. mdpi.com [mdpi.com]
experimental setup for reactions involving 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid
Application Notes & Protocols for 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid
Introduction: The Strategic Importance of the Biaryl Carboxylic Acid Motif
This compound is a member of the biaryl structural class, a motif of central importance in modern chemistry. The biaryl scaffold is a privileged structure found in numerous pharmaceuticals, agrochemicals, and advanced materials.[1] Its prevalence is due to the unique three-dimensional arrangement it confers, allowing for precise interactions with biological targets. The carboxylic acid functional group, in particular, serves as a versatile synthetic handle, enabling a wide array of subsequent chemical transformations. It is a key building block for creating libraries of compounds in drug discovery, often acting as an anchor or recognition element for target binding.[2][3]
This guide provides detailed experimental protocols for two of the most common and critical transformations involving this compound: amide bond formation and palladium-catalyzed Suzuki-Miyaura cross-coupling. The methodologies are presented with an emphasis on the underlying chemical principles, offering researchers the rationale behind procedural steps to facilitate adaptation and troubleshooting.
Physicochemical Properties and Safe Handling
Before commencing any experimental work, it is crucial to be familiar with the physical and chemical properties of the starting material, as well as the requisite safety protocols.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₃ | [4][5][6] |
| Molecular Weight | 228.24 g/mol | [4][5][7] |
| Appearance | Solid (typically off-white to white powder) | [7] |
| Melting Point | 253-256 °C | [8] |
| CAS Number | 5728-32-5 | [6] |
Safety & Handling:
-
GHS Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] It is also classified as Acute Toxicity 4 (Oral).[7]
-
Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[4]
Core Reaction I: Amide Bond Formation via Carbodiimide Coupling
The formation of an amide bond is arguably the most frequent reaction performed in medicinal chemistry.[9] Direct condensation of a carboxylic acid and an amine is generally unfavorable; therefore, the carboxylic acid must first be "activated." Carbodiimide reagents, such as N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble analogue EDC, are highly effective for this purpose. They react with the carboxylate to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile.
The inclusion of an additive like 4-Dimethylaminopyridine (DMAP) or Hydroxybenzotriazole (HOBt) is common practice to increase reaction rates and suppress side reactions, particularly the formation of stable N-acylurea byproducts.[10]
Caption: Workflow for DCC-mediated amide coupling.
Protocol 1: Synthesis of N-Benzyl-2-methoxy-[1,1'-biphenyl]-4-carboxamide
Principle: This protocol details the coupling of this compound with benzylamine using DCC as the activating agent and DMAP as a catalyst. The resulting insoluble N,N'-dicyclohexylurea (DCU) byproduct is easily removed by filtration.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Molar Eq. |
| This compound | 228.24 | 228 mg | 1.0 |
| Benzylamine | 107.15 | 107 mg (110 µL) | 1.0 |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 227 mg | 1.1 |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 12 mg | 0.1 |
| Dichloromethane (DCM), anhydrous | - | 10 mL | - |
| 5% Acetic Acid (aq.) | - | 2 x 10 mL | - |
| Deionized Water | - | 2 x 10 mL | - |
| Sodium Sulfate (Na₂SO₄), anhydrous | - | As needed | - |
Step-by-Step Methodology:
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (228 mg, 1.0 mmol) and 4-(Dimethylamino)pyridine (12 mg, 0.1 mmol).
-
Dissolution: Add 10 mL of anhydrous dichloromethane (DCM) and stir until all solids are dissolved.
-
Amine Addition: Add benzylamine (110 µL, 1.0 mmol) to the solution via syringe.
-
Activation: In a separate vial, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (227 mg, 1.1 mmol) in 2-3 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture at room temperature. A white precipitate (DCU) will begin to form.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Work-up (Part 1 - Filtration): Once the reaction is complete, filter the mixture through a Büchner funnel or a cotton plug in a pipette to remove the precipitated DCU. Wash the solid with a small amount of DCM.
-
Work-up (Part 2 - Extraction): Transfer the filtrate to a separatory funnel. Wash the organic layer successively with 5% aqueous acetic acid (2 x 10 mL) and deionized water (2 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure amide.
Core Reaction II: Decarbonylative Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for constructing C-C bonds, particularly for biaryl synthesis.[11][12] While typically involving an organohalide and a boronic acid, recent advancements have enabled the direct use of carboxylic acids as coupling partners through a decarbonylative mechanism.[1][13] This process involves the in situ activation of the carboxylic acid (e.g., as an anhydride), followed by a palladium-catalyzed cycle that expels carbon monoxide (CO) to forge the new biaryl bond. This method is highly valuable as it expands the range of readily available starting materials for biaryl synthesis.[14]
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Protocol 2: Synthesis of 2-Methoxy-4'-methyl-1,1'-biphenyl
Principle: This protocol describes the decarbonylative cross-coupling of this compound with 4-methylphenylboronic acid. Pivalic anhydride is used to activate the carboxylic acid. A palladium catalyst, supported by a phosphine ligand, drives the catalytic cycle. The reaction must be performed under an inert atmosphere to prevent catalyst degradation.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Molar Eq. |
| This compound | 228.24 | 114 mg | 0.5 |
| 4-Methylphenylboronic acid | 135.96 | 136 mg | 2.0 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 5.6 mg | 0.05 |
| SPhos (Ligand) | 410.47 | 20.5 mg | 0.1 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 207 mg | 3.0 |
| Pivalic Anhydride | 186.25 | 186 mg (205 µL) | 2.0 |
| 1,4-Dioxane, anhydrous | - | 5 mL | - |
Step-by-Step Methodology:
-
Inert Atmosphere Preparation: Place all solid reagents (carboxylic acid, boronic acid, Pd(OAc)₂, SPhos, K₂CO₃) into an oven-dried Schlenk flask equipped with a stir bar.
-
Degassing: Seal the flask, and subject it to three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen). This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Activation: Add pivalic anhydride (205 µL, 2.0 eq) via syringe.
-
Heating and Monitoring: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously. Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Cooling and Quenching: After completion, remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by adding 10 mL of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography (typically with a hexane/ethyl acetate or hexane/DCM solvent system) to isolate the desired biaryl product.
Product Characterization
Confirmation of product identity and purity is essential. The following techniques are standard:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the structure. For the amide product, expect to see a new peak in the ¹H NMR spectrum for the N-H proton (often a broad singlet or triplet) and characteristic peaks for the benzyl group. For the Suzuki product, the disappearance of the carboxylic acid proton and the appearance of a new methyl singlet around 2.4 ppm would be indicative of success.
-
Mass Spectrometry (MS): LC-MS or direct infusion MS will confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: For the amidation reaction, the disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of a strong C=O stretch for the amide (around 1650 cm⁻¹) and an N-H stretch (around 3300 cm⁻¹) provides strong evidence of the transformation.
By following these detailed protocols and understanding the principles behind them, researchers can effectively utilize this compound as a versatile building block for the synthesis of complex molecules relevant to pharmaceutical and materials science research.
References
- The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis.
- PubMed. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
- National Institutes of Health (NIH). (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.
- ResearchGate. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
- PubChem. (n.d.). 2'-Methoxy[1,1'-biphenyl]-3-carboxylic acid.
- PubChemLite. (n.d.). 2'-methoxy-biphenyl-4-carboxylic acid (C14H12O3).
- Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling.
- PubChem. (n.d.). 4'-Methoxy(1,1'-biphenyl)-4-carboxylic acid.
- Sigma-Aldrich. (n.d.). 4′-Methoxybiphenyl-4-carboxylic acid.
- Oakwood Chemical. (n.d.). 2'-Methoxy-biphenyl-4-carboxylic acid.
- RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- ChemicalBook. (n.d.). 4'-METHOXY-BIPHENYL-4-CARBOXYLIC ACID.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
- SciSpace. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design.
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- 10. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
Advanced Purification Strategies for 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid
An Application Guide for Researchers
Introduction: The Critical Need for Purity
2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid is a key intermediate in the synthesis of advanced materials and pharmacologically active molecules. Its biphenyl scaffold is a privileged structure in drug discovery, and the specific arrangement of the methoxy and carboxylic acid groups allows for precise molecular interactions. The efficacy, safety, and reproducibility of downstream applications, whether in developing new anticancer agents or creating novel liquid crystals, are directly dependent on the purity of this starting material.[1][2]
Common synthetic routes, such as the Suzuki-Miyaura cross-coupling, often yield a crude product contaminated with unreacted starting materials, homocoupled side-products, and residual palladium catalyst.[3][4] This guide provides a detailed exploration of robust purification techniques, moving beyond simple protocols to explain the underlying chemical principles that ensure the isolation of this compound at the high purity levels demanded by researchers and drug development professionals.
Molecular Characteristics & Impurity Profile
A successful purification strategy is built upon a thorough understanding of the target molecule's physicochemical properties and the likely impurities.
-
Target Molecule: this compound possesses a dichotomous nature. The biphenyl core is aromatic and hydrophobic, while the carboxylic acid group provides a handle for pH-dependent solubility manipulation. The methoxy group introduces moderate polarity. This structure results in good solubility in polar organic solvents like ethanol, ethyl acetate, and THF, but poor solubility in water and non-polar alkanes.
-
Common Impurities:
-
Starting Materials: Unreacted halo-aromatics (e.g., 2-bromoanisole) or boronic acids (e.g., 4-carboxyphenylboronic acid).
-
Homocoupling Products: Biphenyl-4,4'-dicarboxylic acid or 2,2'-dimethoxybiphenyl.
-
Catalyst Residues: Palladium complexes, which must be removed for pharmaceutical applications.
-
Related Byproducts: Isomers or products from side reactions.[5]
-
Purification Methodologies: Principles and Protocols
The following sections detail the primary techniques for purifying this compound, each suited for different scales and impurity profiles.
Acid-Base Extraction: Exploiting the Carboxylate Anchor
Principle: This is the first and most powerful technique for bulk purification. It leverages the acidic proton of the carboxylic acid. In a basic aqueous solution (pH > pKa), the acid is deprotonated to its highly water-soluble carboxylate salt. This allows for its separation from neutral or basic organic impurities, which remain in an immiscible organic solvent. Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the purified acid to precipitate.[6]
Experimental Protocol:
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), at a concentration of approximately 50-100 mg/mL.
-
Basification & Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1 M sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Layer Separation: Allow the layers to separate. The aqueous layer (typically the bottom layer, but check densities) now contains the sodium salt of the target compound. Drain the aqueous layer into a clean flask.
-
Organic Wash: To remove any remaining neutral impurities, wash the collected aqueous layer with a fresh portion of the organic solvent. Discard the organic layer.
-
Acidification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add 2 M hydrochloric acid (HCl) dropwise while stirring until the pH is below 3 (verify with pH paper). A white precipitate of the purified product will form.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with cold deionized water to remove inorganic salts, followed by a small amount of a cold non-polar solvent like hexane to aid in drying.
-
Drying: Dry the purified product under high vacuum to a constant weight.
Causality & Trustworthiness: This method is self-validating because only compounds with an acidic functional group will transfer to the aqueous base and subsequently precipitate upon acidification. It is highly effective at removing non-polar impurities like homocoupled byproducts.
Recrystallization: The Gold Standard for Final Polishing
Principle: Recrystallization refines purity by exploiting the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures, while impurities remain either fully soluble or insoluble at all temperatures.
Solvent System Selection: The choice of solvent is critical. For biphenyl carboxylic acids, mixed solvent systems are often highly effective.[7]
| Solvent System | Rationale & Application |
| Ethanol / Water | Dissolve in hot ethanol (good solvent), add hot water (anti-solvent) until turbidity appears. Excellent for removing more polar impurities.[7][8] |
| Acetic Acid / Water | Acetic acid is a good solvent for carboxylic acids. Similar procedure to ethanol/water. |
| Chloroform / Petroleum Ether | Dissolve in hot chloroform, add petroleum ether as the anti-solvent. Effective for removing non-polar impurities.[1] |
| Methanol | A single-solvent system that can be effective for high-purity crude material.[9] |
Experimental Protocol (Using Ethanol/Water):
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of near-boiling ethanol required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Anti-Solvent Addition: While maintaining the temperature, add hot deionized water dropwise until the solution becomes faintly and persistently cloudy. Add a final drop or two of hot ethanol to just redissolve the precipitate.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is paramount for the formation of large, pure crystals, as it allows impurities to remain in the solution (the "mother liquor").
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of precipitated crystals.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the crystals thoroughly under vacuum.
Silica Gel Chromatography: For Challenging Separations
Principle: When impurities have polarities similar to the target compound, column chromatography is the method of choice. It separates molecules based on their differential partitioning between a polar stationary phase (silica gel) and a less polar mobile phase. The carboxylic acid group will cause significant interaction with the silica.
Experimental Protocol:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an optimal eluent. A mixture of Hexane:Ethyl Acetate is a common starting point. To mitigate peak tailing common with carboxylic acids, add ~1% acetic acid to the mobile phase. An ideal system will give the target compound an Rf value of ~0.3.
-
Column Packing: Prepare a silica gel column using the "slurry" method with the initial, low-polarity mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM. For best results, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column ("dry loading").
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate + 1% Acetic Acid). Gradually increase the polarity of the mobile phase (gradient elution) to move the compound down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Expert Insight: The addition of acetic acid to the eluent is crucial. It ensures the target compound remains fully protonated, preventing its deprotonation by the slightly acidic silica surface. This minimizes ionic interactions and results in sharper, more symmetrical peaks, leading to better separation.
Integrated Purification Workflow
Selecting the right sequence of techniques is key to achieving high purity efficiently. The following workflow provides a logical decision-making process.
Caption: A logical workflow for the purification of this compound.
References
- Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate. National Institutes of Health (NIH).
- 2-Methoxy-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid. AOBChem.
- 2'-Methoxy-biphenyl-4-carboxylic acid. Oakwood Chemical.
- Good solvent for recrystalizing 4-biphenyl carboxylic acid? Reddit r/chemhelp.
- Synthesis of 4'-methoxybiphenyl-4-carboxylic acid. PrepChem.com.
- General procedures for the purification of Carboxylic acids. Chempedia - LookChem.
- Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications.
- 2'-methoxy-biphenyl-4-carboxylic acid (C14H12O3). PubChemLite.
- 4'-Methoxy(1,1'-biphenyl)-4-carboxylic acid. PubChem.
- Process for purification of carboxylic acids. Google Patents.
- Impurities in Pharmaceuticals- A Review. SciSpace.
Sources
- 1. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. 4'-METHOXY-BIPHENYL-4-CARBOXYLIC ACID | 725-14-4 [chemicalbook.com]
- 5. scispace.com [scispace.com]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. reddit.com [reddit.com]
- 8. prepchem.com [prepchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Unlocking Catalytic Potential: 2-Methoxy-[1,1'-biphenyl]-4-carboxylic Acid as a Bifunctional Ligand in Modern Catalysis
Introduction: A Ligand of Untapped Potential
In the landscape of transition metal catalysis, the design of ligands is paramount to achieving high efficiency, selectivity, and broad substrate scope. The biphenyl scaffold has proven to be a privileged structure in ligand design, offering steric bulk and electronic tunability.[1] This guide focuses on the synthesis and potential applications of 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid , a ligand that, while not extensively documented in catalytic applications, possesses a unique combination of functional groups suggesting significant potential in various palladium-catalyzed cross-coupling reactions.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a detailed protocol for the synthesis of this promising ligand and explores its hypothetical, yet scientifically grounded, applications in Suzuki-Miyaura coupling, Heck reactions, and C-H activation. The proposed protocols are based on established principles of catalysis and are intended to serve as a starting point for experimental investigation.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂O₃ | [2] |
| Molecular Weight | 228.25 g/mol | [2] |
| CAS Number | 5728-32-5 | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 253-256 °C | [3] |
Synthesis of this compound
The synthesis of substituted biphenyl carboxylic acids is well-established, with the Suzuki-Miyaura cross-coupling reaction being a highly effective method.[4][5] The following protocol is adapted from literature procedures for analogous compounds.[3]
Synthetic Workflow
Caption: Workflow for the synthesis of the target ligand.
Experimental Protocol
-
Reaction Setup: To a 100 mL round-bottom flask, add 4-bromo-3-methoxybenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), and cesium carbonate (2.5 eq).
-
Solvent Addition: Add a 3:1 mixture of 1,2-dimethoxyethane (DME) and water.
-
Degassing: Sparge the mixture with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Reaction: Heat the reaction mixture to 80-85 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Acidify the aqueous layer with 2M HCl to a pH of 2-3, which should precipitate the product.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
Proposed Catalytic Applications
While direct literature evidence for the use of this compound as a ligand is scarce, its structural features suggest significant potential in palladium-catalyzed reactions. The methoxy group can influence the electronic properties of the catalyst, while the carboxylic acid moiety can act as a directing group or a point of attachment for catalyst immobilization.
Suzuki-Miyaura Cross-Coupling Reactions
The biphenyl scaffold is a cornerstone of many highly effective ligands for Suzuki-Miyaura coupling.[1] The 2-methoxy substituent can enhance the electron-donating ability of the ligand, potentially accelerating the oxidative addition step of the catalytic cycle.
Caption: Proposed Suzuki-Miyaura catalytic cycle.
-
Reaction: Coupling of an aryl halide with an arylboronic acid.
-
Rationale: The electron-rich nature of the ligand, due to the methoxy group, may enhance the rate of oxidative addition, particularly for less reactive aryl chlorides.
| Component | Loading (mol%) | Role |
| Pd(OAc)₂ | 2 | Palladium Precursor |
| This compound | 4 | Ligand |
| Aryl Halide | 1.0 eq | Substrate |
| Arylboronic Acid | 1.5 eq | Coupling Partner |
| K₃PO₄ | 2.0 eq | Base |
| Toluene/H₂O (10:1) | - | Solvent |
| Temperature | 100 °C | - |
| Time | 12-24 h | - |
Heck Cross-Coupling Reactions
In the Heck reaction, the ligand's steric and electronic properties are crucial for both catalytic activity and selectivity.[6][7] The biphenyl backbone provides the necessary bulk, while the methoxy group can modulate the electron density at the palladium center.
Caption: Proposed Heck reaction catalytic cycle.
-
Reaction: Coupling of an aryl bromide with an acrylate.
-
Rationale: The ligand's structure could promote the formation of a coordinatively unsaturated palladium species, facilitating alkene coordination and insertion.
| Component | Loading (mol%) | Role |
| Pd(OAc)₂ | 1 | Palladium Precursor |
| This compound | 2 | Ligand |
| Aryl Bromide | 1.0 eq | Substrate |
| n-Butyl Acrylate | 1.5 eq | Coupling Partner |
| Et₃N | 2.0 eq | Base |
| DMF | - | Solvent |
| Temperature | 120 °C | - |
| Time | 16-24 h | - |
C-H Activation/Functionalization
The carboxylic acid moiety can act as a directing group in C-H activation reactions, bringing the palladium catalyst into proximity with a specific C-H bond.[8] This allows for regioselective functionalization of the aromatic ring.
Caption: Proposed mechanism for C-H activation.
-
Reaction: ortho-Olefination of a benzoic acid derivative.
-
Rationale: The carboxylic acid group directs the palladium catalyst to the ortho C-H bond, enabling regioselective coupling with an alkene.
| Component | Loading (mol%) | Role |
| Pd(OAc)₂ | 5 | Catalyst |
| Benzoic Acid Derivative | 1.0 eq | Substrate |
| Alkene | 2.0 eq | Coupling Partner |
| Ag₂CO₃ | 2.0 eq | Oxidant |
| Acetic Acid | - | Solvent |
| Temperature | 110 °C | - |
| Time | 24 h | - |
Conclusion and Future Outlook
This compound presents an intriguing, yet underexplored, platform for ligand design in palladium-catalyzed cross-coupling reactions. Its synthesis is straightforward via established Suzuki-Miyaura methodology. The combination of a biphenyl scaffold, an electron-donating methoxy group, and a potentially directing carboxylic acid moiety suggests its utility in a range of catalytic transformations. The hypothetical protocols provided herein offer a solid foundation for the experimental investigation of this ligand's catalytic prowess. Future work should focus on the synthesis and characterization of its palladium complexes and the systematic evaluation of its performance in the proposed catalytic reactions, with a particular emphasis on substrate scope and reaction optimization. Such studies will undoubtedly shed light on the true potential of this promising ligand in the ever-evolving field of catalysis.
References
- Heck, R. F. The Heck Reaction. Wikipedia. [Link]
- Organic Chemistry Portal. Heck Reaction. [Link]
- Transition metal-catalyzed C–H bond functionalizations by the use of diverse directing groups. Organic Chemistry Frontiers. [Link]
- Oakwood Chemical. 2'-Methoxy-biphenyl-4-carboxylic acid. [Link]
- Palladium/Heteropoly Acid Catalyzed Oxidative Coupling of 2-Methoxy-1,4-benzoquinone with Arenes.
- Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach.
- Directed γ-C(sp3)
- Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst.
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]
- Palladium(II)-Catalyzed Nondirected C(sp2)
- Cooperative catalytic methoxycarbonylation of alkenes: uncovering the role of palladium complexes with hemilabile ligands. PubMed Central. [Link]
- Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PubMed. [Link]
- Direct β‐ and γ‐C(sp3)−H Alkynylation of Free Carboxylic Acids. NIH. [Link]
- Palladium-catalyzed reductive coupling of phenols with anilines and amines: efficient conversion of phenolic lignin model monomers and analogues to cyclohexylamines. Chemical Science. [Link]
- Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. The Royal Society of Chemistry. [Link]
- Oxidative Cross-Coupling of N-(2'-Phenylphenyl)benzenesulfonamides or Benzoic and Naphthoic Acids with Alkenes Using a Palladium−Copper Catalyst System under Air. The Journal of Organic Chemistry. [Link]
- Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]
- Dual-Bioorthogonal Catalysis by a Palladium Peptide Complex.
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. [Link]
- Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. PubMed Central. [Link]
- Mastering Suzuki-Miyaura Coupling: The Essential Role of 2'-(Dicyclohexylphosphino)-N,N-dimethyl[1,1'-biphenyl]-4-amine. [Source not available in search results]
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. NIH. [Link]
- A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews. [Link]
- Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
- Platinum and Palladium Complexes Containing Cationic Ligands as Catalysts for Arene H/D Exchange and Oxid
- Heck Reaction. Chemistry LibreTexts. [Link]
Sources
- 1. Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00201K [pubs.rsc.org]
- 5. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Transition metal-catalyzed C–H bond functionalizations by the use of diverse directing groups - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: A Step-by-Step Guide to Derivatizing 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid
Introduction: The Strategic Value of Derivatization
2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid is a versatile scaffold in medicinal chemistry and materials science. Biphenyl derivatives are known to possess a wide range of biological activities, including anti-inflammatory, anti-proliferative, and antimicrobial properties.[1][2][3] The derivatization of the carboxylic acid moiety is a critical step in drug discovery and development, allowing for the synthesis of ester and amide libraries for structure-activity relationship (SAR) studies. These modifications can profoundly impact a molecule's potency, selectivity, solubility, and pharmacokinetic profile.
This guide provides a detailed, field-proven framework for the derivatization of this compound. We will explore two primary, robust strategies:
-
Strategy A: Conversion to a highly reactive acyl chloride intermediate, followed by reaction with nucleophiles (alcohols or amines).
-
Strategy B: Direct coupling of the carboxylic acid with nucleophiles using carbodiimide reagents.
Each protocol is designed as a self-validating system, with explanations of the underlying chemical principles and detailed procedures for purification and characterization to ensure the synthesis of high-purity derivatives.
Core Derivatization Workflow
The derivatization of a carboxylic acid hinges on activating the carboxyl group, which is a moderate electrophile, to facilitate attack by a nucleophile (e.g., an alcohol or amine). The overall workflow can be visualized as a branching pathway from the parent acid.
Caption: Workflow for the synthesis of the acyl chloride intermediate.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
Step-by-Step Protocol:
-
Setup: To a flame-dried round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous toluene or DCM (approx. 0.2 M concentration).
-
Reagent Addition: Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature. A catalytic amount of anhydrous DMF (1-2 drops) can be added to accelerate the reaction.
-
Reaction: Heat the mixture to reflux (for toluene, ~80-90°C) and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Workup: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude acyl chloride is a solid or oil and is typically used immediately in the next step.
Protocol: Ester and Amide Formation from Acyl Chloride
Causality: The acyl chloride is highly electrophilic, making it susceptible to nucleophilic attack by even weakly nucleophilic alcohols and amines. These reactions are typically fast, high-yielding, and proceed under mild conditions.
| Parameter | Ester Synthesis | Amide Synthesis |
| Nucleophile | Alcohol (e.g., Methanol, Ethanol) (1.2 eq) | Primary or Secondary Amine (1.2 eq) |
| Base | Pyridine or Triethylamine (1.5 eq) | Pyridine or Triethylamine (2.2 eq) |
| Solvent | Anhydrous Dichloromethane (DCM) | Anhydrous Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 3 hours | 1 - 3 hours |
Step-by-Step Protocol:
-
Setup: Dissolve the crude acyl chloride from Protocol 3.1 in anhydrous DCM in a clean, dry flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Nucleophile Addition: In a separate flask, dissolve the desired alcohol or amine (1.2 eq) and the appropriate base (see table above) in anhydrous DCM.
-
Reaction: Add the nucleophile/base solution dropwise to the stirred acyl chloride solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the acyl chloride is consumed.
-
Workup and Purification:
-
Quench the reaction with water.
-
Separate the organic layer and wash sequentially with dilute HCl (for amides) or saturated NaHCO₃ (for esters), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel using a hexane/ethyl acetate gradient) or recrystallization. [2]
-
Strategy B: Direct Coupling Methods
Direct coupling methods avoid the need to isolate the highly reactive acyl chloride intermediate. Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used to activate the carboxylic acid in situ. [4]
Protocol: Direct Esterification (Steglich-type)
Causality: In this reaction, the carbodiimide (DCC or EDC) activates the carboxylic acid to form a reactive O-acylisourea intermediate. [5][6]A highly nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), then forms a more reactive acyl-pyridinium intermediate, which is readily attacked by the alcohol. [7]This method is particularly useful for acid-sensitive substrates. A similar procedure has been successfully used to synthesize a related biphenyl ester. [1]
| Parameter | Value |
|---|---|
| Carboxylic Acid | This compound (1.0 eq) |
| Alcohol | Primary or Secondary Alcohol (1.2 eq) |
| Coupling Reagent | EDC or DCC (1.1 eq) |
| Catalyst | DMAP (0.1 - 0.2 eq) |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 4 - 16 hours |
Step-by-Step Protocol:
-
Setup: To a flask, add the carboxylic acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1-0.2 eq) in anhydrous DCM.
-
Reaction: Add the carbodiimide (EDC or DCC, 1.1 eq) in one portion. Stir the mixture at room temperature for 4-16 hours.
-
Workup:
-
If using DCC, a urea byproduct will precipitate. Filter the reaction mixture to remove the dicyclohexylurea.
-
If using EDC, the urea byproduct is water-soluble. Dilute the reaction with DCM and wash with water, dilute HCl, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Protocol: Direct Amidation
Causality: Similar to esterification, EDC can be used to facilitate amide bond formation. [4]The addition of an auxiliary agent like 1-Hydroxybenzotriazole (HOBt) can suppress side reactions and improve yields, especially with less reactive amines. [8]The EDC activates the carboxylic acid, which then reacts with HOBt to form a reactive ester. This active ester is then readily converted to the amide upon reaction with the amine.
Caption: Workflow for direct EDC/HOBt-mediated amidation.
Step-by-Step Protocol:
-
Setup: In a flask, dissolve the carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.1 eq) in anhydrous DMF or DCM.
-
Reaction: Add EDC (1.2 eq) to the mixture. Stir at room temperature for 4-12 hours.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash extensively with water to remove DMF and the water-soluble urea byproduct. Then, wash with 5% aqueous NaHCO₃ solution, followed by brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Characterization and Validation
Successful derivatization must be confirmed through rigorous analytical techniques. The formation of the ester or amide can be validated by observing characteristic changes in spectroscopic data compared to the starting carboxylic acid.
| Technique | Starting Carboxylic Acid | Ester Derivative | Amide Derivative |
| IR (cm⁻¹) | Broad O-H stretch (~2500-3300), C=O stretch (~1680-1710) | No O-H stretch, C=O stretch (~1730-1750) | N-H stretch (~3100-3500 for 1°/2°), C=O stretch (~1630-1690) |
| ¹H NMR (δ, ppm) | Carboxyl proton (broad singlet, ~10-13 ppm) | Absence of carboxyl proton; new signals for alkyl/aryl group of the alcohol | Absence of carboxyl proton; amide N-H proton(s) (broad singlet, ~5-9 ppm) |
| ¹³C NMR (δ, ppm) | Carbonyl carbon (~170-180 ppm) | Carbonyl carbon (~165-175 ppm) | Carbonyl carbon (~165-175 ppm) |
| Mass Spec (m/z) | [M+H]⁺ or [M-H]⁻ corresponding to the acid's molecular weight | [M+H]⁺ corresponding to the ester's molecular weight | [M+H]⁺ corresponding to the amide's molecular weight |
Note: Exact spectral values will depend on the specific derivative synthesized and the solvent used. Data for similar biphenyl carboxylic acids can be used as a reference.[9][10][11][12][13]
References
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Institutes of Health.
- Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps.
- Carbodiimide. (n.d.). Wikipedia.
- Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. (n.d.). International Union of Crystallography.
- Spectra and physical data of (A2). (n.d.). The Royal Society of Chemistry.
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- [1,1'-Biphenyl]-4-carboxylic acid - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
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- Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023, February 28). RSC Publishing.
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analytical methods for quantifying 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid
An Application Note and Protocol for the Quantitative Analysis of 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides detailed analytical methods for the accurate quantification of this compound, a compound of interest in pharmaceutical development as a potential metabolite, impurity, or synthetic intermediate. We present two robust, validated analytical approaches: a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection, suitable for routine analysis of bulk drug substance and formulated products, and a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications in complex matrices such as plasma. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and biotechnology industries.
Introduction: The Analytical Imperative
This compound is an aromatic carboxylic acid whose accurate quantification is essential for ensuring the safety, efficacy, and quality of pharmaceutical products. Whether monitored as a process-related impurity, a degradation product in stability studies, or a metabolite in pharmacokinetic evaluations, a validated analytical method is a regulatory prerequisite. The choice of analytical technique is dictated by the sample matrix and the required sensitivity. This guide details two fit-for-purpose methodologies, grounded in established principles of analytical chemistry and validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][3]
The structural features of the analyte—a biphenyl core providing hydrophobicity, a carboxylic acid group for ionization, and a methoxy group influencing polarity—make it an ideal candidate for reversed-phase liquid chromatography. The protocols herein are designed to be self-validating systems, providing the rationale behind each step to empower the user to adapt and troubleshoot the methods effectively.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to method development.
| Property | Value | Source |
| Chemical Structure | ||
| Molecular Formula | C₁₄H₁₂O₃ | PubChem[4] |
| Molecular Weight | 228.25 g/mol | Oakwood Chemical[5] |
| Monoisotopic Mass | 228.07864 Da | PubChemLite[4] |
| Predicted pKa | 4.28 ± 0.10 | ChemicalBook[6] |
| Predicted XlogP | 3.0 | PubChemLite[4] |
Note: The structure shown is 2'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid, as data for the 2-Methoxy isomer is less common. The analytical principles described apply to both isomers, though retention times will differ.
Method 1: Quantitative Analysis by RP-HPLC with UV Detection
This method is designed for the quantification of this compound in less complex matrices, such as in the analysis of drug substance purity or dissolution testing of a formulated product.
Principle of HPLC Analysis
Reversed-phase HPLC separates compounds based on their relative hydrophobicity. A nonpolar stationary phase (e.g., C18) retains the hydrophobic analyte, while a polar mobile phase elutes it. By incorporating a small percentage of acid (e.g., formic or phosphoric acid) into the mobile phase, the ionization of the carboxylic acid group on the analyte is suppressed.[7][8] This results in a single, un-ionized species that interacts more consistently with the stationary phase, leading to sharper, more symmetrical peaks and improved reproducibility.
Experimental Protocol: HPLC-UV
| Component | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, Diode Array Detector (DAD) |
| Column | C18 Reversed-Phase Column (e.g., 150 x 4.6 mm, 5 µm particle size) |
| Vials | 2 mL amber glass vials with PTFE septa |
| Solvents | HPLC Grade Acetonitrile and Water |
| Acid | Formic Acid (≥98%) or Phosphoric Acid (≥85%) |
| Reference Standard | This compound (purity ≥98%) |
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To 1000 mL of HPLC grade water, add 1.0 mL of formic acid. Mix and degas.
-
Mobile Phase B (Organic): Acetonitrile.
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Stock Solution (100 µg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the sample diluent.
-
Sample Preparation (Assay): Accurately weigh an amount of sample expected to contain ~10 mg of the analyte into a 100 mL volumetric flask. Add ~70 mL of diluent, sonicate to dissolve, dilute to volume, and mix. Filter through a 0.45 µm syringe filter prior to injection.
Caption: Workflow for HPLC-UV analysis.
| Parameter | Value |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |
| Gradient | 0-15 min: 30-80% B; 15-16 min: 80-30% B; 16-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD, 254 nm (or spectral maximum) |
| Run Time | 20 minutes |
Validation Parameters & Acceptance Criteria (ICH Q2(R2))[1][2][9]
| Parameter | Acceptance Criteria |
| Linearity | r² ≥ 0.999 over the specified range |
| Accuracy | 98.0% - 102.0% recovery |
| Precision (Repeatability) | RSD ≤ 2.0% for ≥5 replicate preparations |
| Specificity | Peak is spectrally pure and resolved from excipients/impurities |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10; RSD ≤ 10% |
| Robustness | Unaffected by small, deliberate changes in method parameters |
Method 2: Quantitative Bioanalysis by LC-MS/MS
For quantifying trace levels of the analyte in complex biological matrices like plasma, LC-MS/MS is the gold standard due to its superior sensitivity and selectivity.[9]
Principle of LC-MS/MS Analysis
This technique couples the separation power of LC with the detection specificity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI). For a carboxylic acid, ESI in negative ion mode is highly efficient, generating the deprotonated molecule [M-H]⁻.[10] This precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific fragment (product ion) is monitored in the third quadrupole (Q3). This process, known as Selected Reaction Monitoring (SRM), provides exceptional selectivity by filtering out matrix components that do not share the exact precursor-product ion transition.[9]
Experimental Protocol: LC-MS/MS
| Component | Specification |
| LC-MS/MS System | UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source |
| Column | C18 Reversed-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm particle size) |
| Solvents | LC-MS Grade Acetonitrile, Water, and Formic Acid |
| Internal Standard (IS) | Stable isotope-labeled analyte or a close structural analog |
| Sample Prep | Protein Precipitation (PPT) plates or tubes, microcentrifuge |
-
LC Mobile Phases: As per HPLC method, but using LC-MS grade reagents.
-
Standard Stock Solutions (Analyte & IS): Prepare 1 mg/mL stock solutions in DMSO or methanol.
-
Working Solutions: Prepare intermediate and spiking solutions by diluting stocks in 50:50 Acetonitrile:Water.
-
Precipitation Solvent: Acetonitrile containing the internal standard at a fixed concentration (e.g., 50 ng/mL).
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[11][12]
-
Pipette 50 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of cold precipitation solvent (Acetonitrile with Internal Standard).
-
Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge at >14,000 g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean vial or 96-well plate for injection.
Caption: Bioanalytical workflow using LC-MS/MS.
Liquid Chromatography
| Parameter | Value |
|---|---|
| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min: 10% B; 0.5-3.0 min: 10-95% B; 3.0-3.5 min: 95% B; 3.5-3.6 min: 95-10% B; 3.6-5.0 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (Hypothetical) The following transitions must be optimized experimentally by infusing a standard solution of the analyte.
| Parameter | Analyte | Internal Standard (IS) |
| Ionization Mode | ESI Negative | ESI Negative |
| Precursor Ion (Q1) | m/z 227.1 | e.g., m/z 230.1 (³H₃-label) |
| Product Ion (Q3) | e.g., m/z 183.1 (loss of CO₂) | e.g., m/z 186.1 (loss of CO₂) |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy | Optimize experimentally | Optimize experimentally |
| Ion Source Temp. | 500 °C | 500 °C |
Bioanalytical Method Validation (ICH M10)
Bioanalytical methods require a more extensive validation to account for the complexity of the matrix.
| Parameter | Brief Description |
| Selectivity | No significant interference at the retention time of the analyte and IS in blank matrix. |
| Matrix Effect | Assessment of ion suppression or enhancement caused by the biological matrix. |
| Recovery | Efficiency of the extraction process, comparing analyte response in extracted vs. un-extracted samples. |
| Calibration Curve | Minimum of 6 non-zero points, using a weighted linear regression (e.g., 1/x²). |
| Accuracy & Precision | Evaluated at LLOQ, Low, Mid, and High QC levels over multiple days. |
| Stability | Analyte stability assessed under various conditions (freeze-thaw, bench-top, long-term storage). |
Conclusion
The analytical methods detailed in this guide provide robust and reliable frameworks for the quantification of this compound. The HPLC-UV method offers a straightforward approach for purity and assay testing in simple matrices, while the LC-MS/MS method provides the high sensitivity and selectivity required for challenging bioanalytical applications. Adherence to the principles of method validation outlined by regulatory bodies like the ICH is paramount to ensure data integrity and the generation of high-quality, defensible results.[1][13][14]
References
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- AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. (2025-07-22).
- Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. (2025-10-22).
- Slideshare. Analytical method validation as per ich and usp.
- International Council for Harmonisation. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
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- AOBChem. 2-Methoxy-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid.
- Agilent Technologies. Sample Preparation in a Bioanalytical Workflow - Part 2. (2018-09-12).
- World Journal of Pharmaceutical Research. Two simple, precise and accurate chromatographic methods were developed and validated for the simultaneous estimation of Lawsone and its metabolites.
- ResearchGate. Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry.
- PubChemLite. 2'-methoxy-biphenyl-4-carboxylic acid (C14H12O3).
- Oakwood Chemical. 2'-Methoxy-biphenyl-4-carboxylic acid.
- ScienceDirect. Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. (2025-08-05).
- Biotage. Bioanalytical sample preparation.
- Agilent Technologies. Sample preparation in a bioanalytical workflow – part 1. (2018-09-12).
- National Institutes of Health. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024-01-05).
- MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020-10-22).
- PubMed. LC-MS/MS assay coupled with carboxylic acid magnetic bead affinity capture to quantitatively measure cationic host defense peptides (HDPs) in complex matrices with application to preclinical pharmacokinetic studies.
- National Institutes of Health. A new method for simultaneous determination of 14 phenolic acids in agricultural soils by multiwavelength HPLC-PDA analysis. (2022-05-18).
- SpectraBase. 4'-Methoxy-biphenyl-4-carboxylic acid.
- Lirias. Current Developments in LC-MS for Pharmaceutical Analysis.
- Collaborative International Pesticides Analytical Council. multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020-06-08).
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Laboratory-Scale Production of 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid: An Application Note and Protocol
This comprehensive guide provides a detailed protocol for the laboratory-scale synthesis of 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is based on the robust and versatile Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of synthetic organic chemistry.
Introduction
Biphenyl carboxylic acid derivatives are privileged scaffolds in numerous biologically active compounds and functional materials.[1][2] Specifically, this compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its structure, featuring a biphenyl core with strategically placed methoxy and carboxylic acid functional groups, allows for diverse downstream chemical modifications.
The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organohalide, stands as the premier method for constructing biaryl systems.[3][4][5] Its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids and aryl halides have led to its widespread adoption in both academic and industrial settings.[6][7] This protocol will detail a reliable Suzuki-Miyaura coupling approach for the synthesis of the target compound.
Synthetic Strategy
The retrosynthetic analysis for this compound points towards a disconnection at the biphenyl C-C bond, leading to two commercially available starting materials: 4-bromobenzoic acid and 2-methoxyphenylboronic acid.
Figure 1: Retrosynthetic analysis of this compound.
This approach is advantageous due to the relatively low cost and stability of the starting materials. The palladium catalyst facilitates the coupling of these two fragments to yield the desired product.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Bromobenzoic acid | ≥98% | Commercially available |
| 2-Methoxyphenylboronic acid | ≥98% | Commercially available |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Commercially available |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially available |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially available |
| Water | Deionized | In-house |
| Ethyl Acetate | ACS Grade | Commercially available |
| Hexane | ACS Grade | Commercially available |
| Hydrochloric Acid (HCl) | 2 M solution | In-house |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially available |
| Deuterated Chloroform (CDCl₃) | with 0.03% (v/v) TMS | Commercially available |
Equipment
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Schlenk line or nitrogen balloon setup
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
-
pH paper
-
Standard laboratory glassware
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Infrared (IR) spectrometer
-
Mass spectrometer
Synthesis Procedure
Figure 2: Experimental workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzoic acid (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Add a 4:1 mixture of 1,4-dioxane and deionized water. The total solvent volume should be sufficient to dissolve the starting materials upon heating.
-
Seal the flask with a rubber septum and degas the mixture by bubbling nitrogen gas through the solution for 15-20 minutes.[8] This step is crucial to remove dissolved oxygen which can deactivate the palladium catalyst.
-
-
Catalysis:
-
Under a positive pressure of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 - 0.05 eq) to the reaction mixture.
-
Replace the septum with a reflux condenser and heat the mixture to 80-90 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove non-polar impurities.[2]
-
Carefully acidify the aqueous layer to a pH of ~2 with 2 M HCl. A precipitate of the crude product should form.[3]
-
Collect the precipitate by vacuum filtration through a Büchner funnel, and wash the solid with cold water.
-
-
Purification:
-
The crude product can be purified by recrystallization. A suitable solvent system is a mixture of ethanol and water or benzene and petroleum ether.[9]
-
Dissolve the crude solid in a minimal amount of hot ethanol and slowly add hot water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons in the range of δ 7.0-8.2 ppm. A singlet for the methoxy group protons around δ 3.8 ppm. A broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Resonances for the aromatic carbons, the methoxy carbon, and the carboxylic acid carbonyl carbon. |
| IR Spectroscopy | A broad O-H stretch for the carboxylic acid, a C=O stretch around 1700 cm⁻¹, and C-O stretches for the ether and carboxylic acid. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the product (C₁₄H₁₂O₃, MW: 228.24 g/mol ).[10][11] |
Safety and Handling
Palladium-catalyzed cross-coupling reactions should be conducted in a well-ventilated fume hood.[12] Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Palladium Catalysts: While generally stable, palladium catalysts can be pyrophoric under certain conditions. Handle with care and avoid inhalation of dust.
-
Solvents: 1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle in a fume hood and avoid contact with skin and eyes.
-
Bases: Potassium carbonate is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Exothermic Reactions: Suzuki-Miyaura reactions can be exothermic, especially at larger scales.[13][14] Monitor the reaction temperature carefully, particularly during the initial stages.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inactive catalyst | Ensure proper degassing to remove oxygen. Use a fresh batch of catalyst. |
| Poor quality of reagents | Use high-purity, anhydrous reagents and solvents. | |
| Insufficient base | Ensure the correct stoichiometry of the base is used. | |
| Formation of Homocoupling Byproducts | Presence of oxygen | Improve the degassing procedure. |
| Premature decomposition of the boronic acid | Use fresh boronic acid or consider using a boronate ester for increased stability.[7] | |
| Difficult Purification | Incomplete reaction | Monitor the reaction closely by TLC to ensure completion. |
| Presence of persistent impurities | Consider alternative purification methods such as column chromatography. |
Conclusion
This application note provides a robust and reproducible protocol for the laboratory-scale synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. By following the detailed steps for synthesis, purification, and characterization, researchers can confidently produce this valuable compound for their scientific endeavors. Adherence to the outlined safety precautions is paramount for a safe and successful experimental outcome.
References
- Bells, T. et al. (1999). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications.
- Leclair, S. et al. (2020). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. ACS Publications.
- Dong, Z. et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate.
- Saeed, A. et al. (2018). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. National Institutes of Health.
- El-Mekabaty, A. et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Institutes of Health.
- Leclair, S. et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. ResearchGate.
- Byron, D. J. et al. (1966). The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. Journal of the Chemical Society C: Organic.
- Leclair, S. et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. ACS Publications.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Green Chemistry.
- AOBChem. 2-Methoxy-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid.
- Organic Chemistry Portal. Suzuki Coupling.
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- Oakwood Chemical. 2'-Methoxy-biphenyl-4-carboxylic acid.
- Liu, W. et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate.
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- PubChem. 4'-(Methoxycarbonyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid.
- PrepChem.com. Synthesis of 4'-methoxybiphenyl-4-carboxylic acid.
- The Royal Society of Chemistry. Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou.
- SpectraBase. 4'-Methoxy-biphenyl-4-carboxylic acid.
- Google Patents. US5387713A - Process for purification of carboxylic acids.
- Reddit. (2025). Good solvent for recrystalizing 4-biphenyl carboxylic acid? : r/chemhelp.
- Chempedia - LookChem. General procedures for the purification of Carboxylic acids.
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- 8. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 9. reddit.com [reddit.com]
- 10. 2'-Methoxy-biphenyl-4-carboxylic acid [oakwoodchemical.com]
- 11. PubChemLite - 2'-methoxy-biphenyl-4-carboxylic acid (C14H12O3) [pubchemlite.lcsb.uni.lu]
- 12. researchgate.net [researchgate.net]
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- 14. pubs.acs.org [pubs.acs.org]
The Privileged Scaffold: 2-Methoxy-[1,1'-biphenyl]-4-carboxylic Acid in Modern Medicinal Chemistry
Introduction: The Biphenyl Moiety as a Cornerstone in Drug Design
The biphenyl scaffold is a quintessential privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its inherent structural rigidity, coupled with the potential for tunable dihedral angles between the phenyl rings, allows for precise three-dimensional positioning of functional groups to interact with biological targets. The strategic functionalization of the biphenyl core is a key tactic in the medicinal chemist's arsenal for modulating pharmacological activity, selectivity, and pharmacokinetic properties. Among the vast array of substituted biphenyls, 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid stands out as a particularly valuable building block, especially in the pursuit of novel kinase inhibitors for inflammatory diseases and oncology.
This technical guide delves into the multifaceted applications of this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of its significance, detailed synthetic protocols, and analytical characterization. We will explore its role as a key pharmacophore in the context of targeting TGF-β-activated kinase 1 (TAK1), a critical node in inflammatory signaling pathways.
Chemical Properties and Physicochemical Data
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in drug design.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₃ | |
| Molecular Weight | 228.25 g/mol | |
| CAS Number | 5728-32-5 | |
| Appearance | White to off-white solid | Generic Material Property |
| Melting Point | Not widely reported, related isomers have melting points in the range of 150-250 °C | Inferred from related compounds |
| Predicted XlogP | 3.0 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 |
Application in Medicinal Chemistry: A Focus on TAK1 Inhibition
Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, has emerged as a high-value therapeutic target for a spectrum of inflammatory diseases and cancers[1][2][3]. TAK1 acts as a central signaling node, integrating signals from various pro-inflammatory cytokines such as TNF-α and IL-1β to activate downstream pathways, including NF-κB and p38/JNK MAPKs[4][5]. Dysregulation of the TAK1 signaling cascade is a hallmark of numerous pathologies, making its inhibition a compelling therapeutic strategy.
The this compound scaffold has proven to be a fertile starting point for the development of potent and selective TAK1 inhibitors. The strategic placement of the methoxy and carboxylic acid groups plays a crucial role in the molecule's ability to interact with the ATP-binding site of the kinase.
The Role of Key Functional Groups in Kinase Binding
-
The Biphenyl Core: Provides a rigid scaffold that orients the key interacting moieties into the active site of the kinase. The dihedral angle between the two phenyl rings can be influenced by the ortho-substituent (the methoxy group), which can be crucial for achieving the optimal binding conformation.
-
The 4-Carboxylic Acid: This acidic group is often critical for forming a key hydrogen bond interaction with a conserved lysine residue within the ATP-binding pocket of many kinases[6]. This interaction helps to anchor the inhibitor in the active site. In drug development, the carboxylic acid moiety can sometimes be replaced with bioisosteres to modulate physicochemical properties and improve pharmacokinetic profiles.
-
The 2'-Methoxy Group: The methoxy group at the 2'-position serves multiple purposes. It can influence the dihedral angle of the biphenyl system, locking it into a preferred conformation for binding. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, forming additional interactions with residues in the kinase active site. The methyl group can also engage in beneficial hydrophobic interactions[7]. The presence of methoxy groups has been shown to enhance the antioxidant and anti-inflammatory properties of phenolic compounds[8].
Protocols: Synthesis and Analytical Characterization
The synthesis of this compound and its derivatives is most commonly achieved via a palladium-catalyzed cross-coupling reaction, with the Suzuki-Miyaura coupling being the most prevalent and versatile method.
Protocol 1: Synthesis of 2'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid via Suzuki-Miyaura Coupling
This protocol outlines a general and robust method for the synthesis of the title compound from commercially available starting materials.
Reaction Scheme:
Materials:
-
4-Carboxyphenylboronic acid
-
2-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1 M)
Instrumentation:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-carboxyphenylboronic acid (1.2 equivalents), 2-bromoanisole (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Catalyst Addition: Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.04 equivalents) to the flask.
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and degassed water to the flask to achieve a suitable concentration (e.g., 0.1 M with respect to the limiting reagent).
-
Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture to pH 2-3 with 1 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to yield pure 2'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: Palladium(II) acetate in the presence of a phosphine ligand like triphenylphosphine generates the active Pd(0) catalyst in situ. The ligand stabilizes the palladium center and facilitates the steps of the catalytic cycle.
-
Base: Potassium carbonate is a commonly used base in Suzuki couplings. It is required for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.
-
Solvent System: The mixture of an organic solvent like 1,4-dioxane and water is crucial. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base.
-
Degassing: The removal of oxygen is critical as it can oxidize and deactivate the Pd(0) catalyst, leading to poor yields.
-
Acidification: The carboxylic acid product is often soluble in the basic aqueous phase as its carboxylate salt. Acidification protonates the carboxylate, making the product less water-soluble and facilitating its extraction into the organic phase.
Protocol 2: Analytical Characterization
The identity and purity of the synthesized 2'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid should be confirmed by standard analytical techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, DMSO-d₆): Expected chemical shifts (δ) in ppm: ~12.9 (s, 1H, COOH), ~7.9 (d, 2H, Ar-H), ~7.7 (d, 2H, Ar-H), ~7.3-7.4 (m, 2H, Ar-H), ~7.0-7.1 (m, 2H, Ar-H), ~3.8 (s, 3H, OCH₃). The exact peak positions and coupling constants will provide detailed structural information.
-
¹³C NMR (100 MHz, DMSO-d₆): Expected chemical shifts (δ) in ppm: ~167 (C=O), ~156 (C-OCH₃), ~125-145 (aromatic carbons), ~55 (OCH₃).
2. Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS): In negative ion mode, the expected [M-H]⁻ peak would be at m/z 227.07. In positive ion mode, the [M+H]⁺ peak would be at m/z 229.08 and the [M+Na]⁺ peak at m/z 251.07[9].
3. Infrared (IR) Spectroscopy:
-
Attenuated Total Reflectance (ATR): Expected characteristic peaks (cm⁻¹): ~2500-3300 (broad, O-H stretch of carboxylic acid), ~1680-1710 (strong, C=O stretch of carboxylic acid), ~1600, 1480 (C=C stretches of aromatic rings), ~1240 (C-O stretch of ether).
Conclusion and Future Perspectives
This compound is a versatile and highly valuable scaffold in medicinal chemistry. Its application in the development of kinase inhibitors, particularly for TAK1, highlights the importance of strategic functionalization of the biphenyl core. The protocols and data presented in this guide provide a solid foundation for researchers to synthesize, characterize, and further explore the potential of this and related molecules in their drug discovery endeavors. Future work in this area may focus on the development of novel bioisosteres for the carboxylic acid moiety to fine-tune the pharmacokinetic properties of these inhibitors, as well as further exploration of substitutions on the biphenyl rings to enhance potency and selectivity against a range of kinase targets.
References
- Toader, D., Saeh, J., Palakurthi, S., Campbell, C., Guan, N., Powell, F., Rong, X., Byth, K., Chopra, R., & Block, M. (2008). Discovery of small molecule inhibitors of MAP3K7 (TAK1) that induce apoptosis of distinct subtypes of B-cell lymphoma cells. Cancer Research, 68(9_Supplement), 1292. [Link]
- Kilty, J., & Jones, P. (2015). Tak1 Selective Inhibition: State of the Art and Future Opportunities.
- Zhang, L., et al. (2024). TAK1 in Vascular Signaling: “Friend or Foe”? International Journal of Molecular Sciences, 25(10), 5486. [Link]
- Li, S., et al. (2019). Small molecule activators of TAK1 promotes its activity-dependent ubiquitination and TRAIL-mediated tumor cell death. Proceedings of the National Academy of Sciences, 116(49), 24656-24665. [Link]
- Totzke, J., et al. (2020). TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. Philosophical Transactions of the Royal Society B, 375(1808), 20190363. [Link]
- Mahale, S., et al. (2014). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.
- Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2) :. The Royal Society of Chemistry. [Link]
- PhytoBank. (n.d.). [1H,13C] 2D NMR Spectrum (PHY0075898). PhytoBank. [Link]
- Tan, L., et al. (2015). Structure-guided development of covalent TAK1 inhibitors. Bioorganic & Medicinal Chemistry, 23(15), 4859-4871. [Link]
- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]
- PubChem. (n.d.). 4'-Methoxy(1,1'-biphenyl)-4-carboxylic acid. PubChem. [Link]
- Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. (n.d.). DOI. [Link]
- Harris, P. A., et al. (1999). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 3(4), 294-299. [Link]
- Reddy, M. V. R., et al. (2011). Discovery of a clinical stage multi-kinase inhibitor sodium (E)-2-{2-methoxy-5-[(2',4',6'-trimethoxystyrylsulfonyl)methyl]phenylamino}acetate (ON 01910.Na): synthesis, structure-activity relationship, and biological activity. Journal of Medicinal Chemistry, 54(17), 6254-6276. [Link]
- PubChem. (n.d.). 2'-Methoxy[1,1'-biphenyl]-3-carboxylic acid. PubChem. [Link]
- AOBChem. (n.d.). 2-Methoxy-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid. AOBChem. [Link]
- PrepChem. (n.d.). Synthesis of 4'-methoxybiphenyl-4-carboxylic acid. PrepChem.com. [Link]
- SpectraBase. (n.d.). [1,1'-Biphenyl]-4-carboxylic acid. SpectraBase. [Link]
- NIST. (n.d.). Biphenyl-4-carboxylic acid. NIST WebBook. [Link]
- Oakwood Chemical. (n.d.). 2'-Methoxy-biphenyl-4-carboxylic acid. Oakwood Chemical. [Link]
- Guedes, I. A. D., et al. (2024). In Silico Molecular Modeling of Four New Afatinib Derived Molecules Targeting the Inhibition of the Mutated Form of BCR-ABL T315I. Molecules, 29(18), 4209. [Link]
- Zuccotto, F., et al. (2014). Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? ACS Chemical Biology, 9(7), 1437-1445. [Link]
- Yang, J., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611. [Link]
- Scholes, N., et al. (2025). From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degradation.
- Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]
- de Kock, C., et al. (2020). Structure-activity Relationship Analyses of Fusidic Acid Derivatives Highlight Crucial Role of the C-21 Carboxylic Acid Moiety to Its Anti-Mycobacterial Activity. Bioorganic & Medicinal Chemistry, 28(13), 115530. [Link]
- Mishra, N. M., et al. (2022). Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. Molecules, 27(14), 4496. [Link]
- Li, D., et al. (2023). Recent research of BTK inhibitors: Methods of structural design, pharmacological activities, manmade derivatives and structure-activity relationship. European Journal of Medicinal Chemistry, 256, 115437. [Link]
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- 8. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aobchem.com [aobchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid
Welcome to the technical support center for the synthesis of 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and structurally related biaryl compounds. As a key intermediate in various research and development applications, achieving a high yield and purity for this molecule is paramount.
This document moves beyond standard protocols to provide in-depth, field-tested insights into troubleshooting and optimizing the synthesis, with a primary focus on the Suzuki-Miyaura cross-coupling reaction—the most prevalent and versatile method for its preparation.[1][2]
Core Synthesis Workflow: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex.[3] For the synthesis of this compound, two primary routes are viable, each with distinct considerations.
Route A: Coupling of (4-carboxyphenyl)boronic acid with a 2-methoxyphenyl halide. Route B: Coupling of (2-methoxyphenyl)boronic acid with a 4-halobenzoic acid.
The following diagram illustrates a generalized workflow for this synthesis.
Caption: Generalized workflow for the Suzuki-Miyaura synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for this synthesis?
Choosing between Route A and Route B depends on the commercial availability, stability, and reactivity of the starting materials.
-
(4-carboxyphenyl)boronic acid: Generally stable and commercially available. Its coupling partner would be a 2-haloanisole (e.g., 2-bromoanisole or 2-iodoanisole).
-
(2-methoxyphenyl)boronic acid: Also readily available. Its partner would be a 4-halobenzoic acid (e.g., 4-bromobenzoic acid or 4-iodobenzoic acid).
Expert Insight: While both routes are viable, reactions involving 4-halobenzoic acids (Route B) can sometimes offer better solubility profiles in the aqueous/organic solvent mixtures commonly used. However, the ortho-methoxy group on the boronic acid in Route B can introduce steric challenges that may require specific ligand selection to overcome.[4]
Q2: Why is the choice of palladium catalyst and ligand so critical?
The palladium catalyst and its associated ligands are the heart of the catalytic cycle. Their choice directly impacts reaction rate, yield, and the suppression of side reactions.[1]
-
Catalyst Precursor: Simple palladium salts like Pd(OAc)₂ or pre-formed complexes like Pd(PPh₃)₄ and PdCl₂(dppf) are common starting points. Pd/C can also be an effective and recyclable heterogeneous catalyst.[5]
-
Ligands: Phosphine-based ligands (e.g., PPh₃, Buchwald ligands) or N-heterocyclic carbenes (NHCs) stabilize the active Pd(0) species and facilitate key steps like oxidative addition and reductive elimination.[1][4] For sterically hindered substrates, such as those with an ortho-methoxy group, bulky and electron-rich Buchwald-type ligands are often necessary to promote the difficult oxidative addition step.[4]
Caption: The core Suzuki-Miyaura catalytic cycle.
Troubleshooting Guide: Addressing Common Experimental Issues
Category: Low or No Product Yield
Q: My reaction has stalled, and TLC/LC-MS analysis shows only starting materials. What should I check first?
A:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[6] Ensure your reaction was set up under a robustly inert atmosphere (Argon or Nitrogen). Check for leaks in your glassware or gas lines.
-
Reagent Quality:
-
Boronic Acid: Boronic acids can degrade over time, especially if exposed to moisture, leading to protodeboronation.[7] Use a freshly opened bottle or verify the quality of older reagents.
-
Base: The base is crucial for activating the boronic acid for transmetalation.[1] Ensure your base (e.g., K₂CO₃, Na₂CO₃) is anhydrous and finely powdered for better reactivity.[4] Some anhydrous couplings require a small amount of water to function effectively.[4]
-
Solvent: Use anhydrous solvents if the protocol demands it, as excess water can promote unwanted side reactions.
-
Q: I'm getting a low yield, and I suspect the ortho-methoxy group is the problem. How can I improve this?
A: The ortho-methoxy group introduces significant steric hindrance, which can slow down the oxidative addition step.[4] This is a classic challenge with ortho-substituted substrates.
-
Switch to a More Reactive Halide: If you are using an aryl bromide, switching to the corresponding aryl iodide can significantly accelerate the rate of oxidative addition.
-
Employ Specialized Ligands: This is often the most effective solution. Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) that are specifically designed to facilitate coupling with sterically demanding partners.[4]
-
Increase Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier, but monitor for potential decomposition of starting materials or product.
Category: Byproduct Formation and Impurities
Q: My mass spectrum shows significant peaks corresponding to homocoupling of my starting materials (e.g., biphenyl-4,4'-dicarboxylic acid). How do I prevent this?
A: Homocoupling arises from the coupling of two identical molecules (two aryl halides or two boronic acids).[7]
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid relative to the aryl halide. This ensures the aryl halide is consumed quickly, minimizing its opportunity to homocouple.
-
Optimize Catalyst and Ligand: Some catalyst systems are more prone to promoting homocoupling. Screening different palladium sources and ligands can identify a more selective system.
-
Slow Addition: In difficult cases, slowly adding the aryl halide to the reaction mixture containing the catalyst and boronic acid can maintain a low concentration of the halide, thus disfavoring homocoupling.
Q: My reaction mixture turned black, and the reaction stopped. What happened?
A: This is a strong indication of catalyst decomposition into palladium black (insoluble Pd(0) aggregates).[4][7] This inactive form of palladium has no catalytic activity.
-
Cause: This often happens when the ligand fails to adequately stabilize the Pd(0) intermediate, especially at high temperatures or if the ligand itself degrades.
-
Solution:
-
Use a more robust ligand that offers better steric and electronic stabilization.
-
Lower the reaction temperature if possible.
-
Ensure a strictly inert atmosphere, as oxygen can accelerate catalyst decomposition.
-
Q: I'm losing my boronic acid to protodeboronation. How can I minimize this side reaction?
A: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[7]
-
Base Selection: While a base is required, overly strong or highly aqueous basic conditions can accelerate this side reaction. Using milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) can be beneficial.[8]
-
Solvent Choice: Switching to less aqueous or non-aqueous solvent systems like DMF or THF can sometimes reduce the rate of protodeboronation.[8]
-
Use Boronic Esters: Boronic acid pinacol esters (Bpin) are often more stable than their corresponding boronic acids and are less susceptible to protodeboronation. They can be used as direct replacements in many Suzuki couplings.
Category: Work-up and Purification
Q: How do I effectively remove residual palladium from my final product?
A: Residual palladium is a major concern, especially in pharmaceutical applications.[1]
-
Filtration: If using a heterogeneous catalyst like Pd/C, it can be removed by simple filtration through Celite at the end of the reaction.[5]
-
Aqueous Washes: A standard aqueous work-up will remove a significant portion of the water-soluble palladium salts.
-
Scavengers: For trace amounts, use palladium scavengers. These are materials with functional groups that chelate palladium, allowing it to be filtered off. Common examples include silica-based scavengers with thiol or amine functionalities.
-
Recrystallization: Proper recrystallization is often very effective at excluding metal impurities from the crystal lattice of your product.[5]
Q: What is the most robust method for purifying the final this compound?
A: A two-step process combining acid-base extraction and recrystallization is highly effective.
-
Acid-Base Extraction:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with an aqueous base (e.g., 1M NaOH or Na₂CO₃ solution). The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, leaving non-acidic impurities behind.[9]
-
Separate the layers and carefully acidify the aqueous layer with a strong acid (e.g., 2M HCl) until the product precipitates out (typically pH 2-3).[10]
-
Collect the precipitated solid by filtration.
-
-
Recrystallization:
Optimization Data & Protocols
Table 1: Screening Reaction Conditions
When optimizing the reaction, a systematic approach is crucial. The following table provides a starting point for screening key parameters. Use a consistent set of starting materials (e.g., 1.0 eq aryl halide, 1.2 eq boronic acid, 2 mol% Pd catalyst) for each test.
| Entry | Catalyst (mol%) | Base (eq.) | Solvent System | Temp (°C) | Observed Outcome (Yield/Purity) |
| 1 | Pd(PPh₃)₄ (2%) | Na₂CO₃ (2.0) | DME / H₂O (4:1) | 90 | Baseline |
| 2 | Pd(PPh₃)₄ (2%) | K₂CO₃ (2.0) | DME / H₂O (4:1) | 90 | Compare base |
| 3 | Pd(PPh₃)₄ (2%) | K₃PO₄ (2.0) | Dioxane | 100 | Anhydrous conditions |
| 4 | PdCl₂(dppf) (2%) | K₂CO₃ (2.0) | DMF | 100 | Alternative catalyst |
| 5 | XPhos Pd G3 (1%) | K₃PO₄ (2.0) | t-BuOH / H₂O | 100 | Buchwald conditions for steric hindrance |
| 6 | Pd/C (5 wt%) | Na₂CO₃ (2.0) | MeOH / H₂O (1:1) | Reflux | Heterogeneous catalyst[5] |
Protocol: General Procedure for Synthesis
This protocol is a representative example and should be adapted based on optimization experiments.
-
Reaction Setup: To a round-bottom flask, add 4-bromobenzoic acid (1.0 eq.), (2-methoxyphenyl)boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Inerting: Seal the flask with a septum and purge with argon for 15 minutes.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio), via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) to the flask under a positive pressure of argon.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the 4-bromobenzoic acid is consumed (typically 4-16 hours).
-
Work-up:
-
Cool the reaction to room temperature and dilute with water.
-
Transfer the mixture to a separatory funnel and wash with ethyl acetate to remove non-polar, non-acidic impurities.
-
Isolate the aqueous layer and acidify with 2M HCl until a precipitate forms (pH ~2-3).[10]
-
-
Purification:
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., aqueous ethanol) to yield pure this compound.[12]
-
References
- Butters, M., et al. (2001). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications.
- KCIL Chemofarbe Group. (n.d.). Challenges In Suzuki Coupling Reaction.
- ResearchGate. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst.
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- NIH. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
- Semantic Scholar. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst.
- ResearchGate. (n.d.). Optimization of reaction conditions for Suzuki coupling 1.
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- AOBChem. (n.d.). 2-Methoxy-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid.
- Asian Journal of Green Chemistry. (n.d.). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
- Oakwood Chemical. (n.d.). 2'-Methoxy-biphenyl-4-carboxylic acid.
- YouTube. (2020). Suzuki Coupling.
- PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents.
- Chempedia - LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
- PrepChem.com. (n.d.). Synthesis of 4'-methoxybiphenyl-4-carboxylic acid.
- Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids.
- Reddit. (2025). Good solvent for recrystalizing 4-biphenyl carboxylic acid? : r/chemhelp.
- ChemicalBook. (2025). 4'-METHOXY-BIPHENYL-4-CARBOXYLIC ACID | 725-14-4.
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- 1. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
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- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
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- 11. prepchem.com [prepchem.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Synthesis of 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid
Welcome to the technical support center for the synthesis of 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important biphenyl derivative. The insights provided are based on established literature and practical laboratory experience to ensure scientific integrity and experimental success.
Introduction
The synthesis of this compound, a key intermediate in various pharmaceutical and materials science applications, is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid. While generally robust, the reaction is susceptible to several side reactions that can lead to impurities, reduced yields, and purification challenges. This guide will delve into the common side products, their mechanisms of formation, and strategies to mitigate their occurrence.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues that arise during the synthesis of this compound.
Q1: My reaction is complete, but I see a significant amount of a non-polar impurity that is not my starting material. What could it be?
A1: A common non-polar impurity is the homocoupling product of your boronic acid starting material. In the synthesis of this compound, if you are using a boronic acid as one of your coupling partners, you might observe the formation of a symmetrical biaryl as a byproduct.[3][4] This is particularly prevalent if molecular oxygen is not rigorously excluded from the reaction mixture.[3]
Mechanism of Homocoupling: The presence of oxygen can facilitate the oxidative homocoupling of the boronic acid, catalyzed by the palladium species.[5] This process can sometimes compete with the desired cross-coupling reaction, especially if the catalytic cycle of the main reaction is slow.
Troubleshooting:
-
Degas your solvents: Thoroughly degas all solvents by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Maintain an inert atmosphere: Ensure your reaction is set up under a positive pressure of an inert gas.
-
Optimize catalyst and ligands: Some palladium catalysts and ligands are more prone to promoting homocoupling than others. Screening different catalyst systems can be beneficial.
Q2: My yield is low, and I have isolated a byproduct that is simply my starting aryl halide without the halogen. What is this side reaction?
A2: This side product is the result of dehalogenation of your aryl halide starting material.[6] In this reaction, the carbon-halogen bond is cleaved and replaced with a carbon-hydrogen bond.
Mechanism of Dehalogenation: Dehalogenation can occur after the oxidative addition of the aryl halide to the palladium(0) catalyst. The resulting palladium(II) intermediate can react with a hydride source in the reaction mixture, leading to reductive elimination of the dehalogenated arene.[6] Potential hydride sources include trace amounts of water, amines used as bases, or even the solvent itself under certain conditions.
Troubleshooting:
-
Use anhydrous solvents: Ensure your solvents are thoroughly dried to minimize water content.
-
Choice of base: The choice of base can influence the rate of dehalogenation. Consider screening different inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) that are less likely to act as hydride donors.
-
Reaction temperature: Lowering the reaction temperature may help to suppress this side reaction.
Q3: I am observing a significant amount of a byproduct corresponding to the protonated version of my boronic acid. What is causing this?
A3: This is a classic case of protodeboronation, a well-documented side reaction in Suzuki-Miyaura couplings.[7][8] It involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[7]
Mechanism of Protodeboronation: Protodeboronation can be catalyzed by acid or base and is highly dependent on the reaction pH.[9][10] The stability of the boronic acid itself is also a critical factor; electron-rich or sterically hindered arylboronic acids can be more susceptible to this side reaction.[11]
Troubleshooting:
-
pH control: The reaction pH is a crucial parameter. The rate of protodeboronation can be minimized by carefully selecting the base and buffering the reaction mixture if necessary.[8]
-
Use of boronic esters: Boronic esters, such as pinacol esters or MIDA esters, are often more stable towards protodeboronation than the corresponding boronic acids.[12] They can act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[7]
-
Reaction time and temperature: Prolonged reaction times and high temperatures can exacerbate protodeboronation. Optimizing these parameters is essential.
Q4: My reaction has stalled, and I see a black precipitate. What is happening?
A4: The black precipitate is likely palladium black, which is finely divided, catalytically inactive palladium metal.[13] Its formation indicates the decomposition of the active palladium catalyst.
Causes of Palladium Black Formation:
-
Ligand degradation: The phosphine ligands used to stabilize the palladium catalyst can degrade at high temperatures or in the presence of certain reagents.
-
Unstable catalyst complex: The chosen palladium precursor and ligand may not form a sufficiently stable catalytic complex under the reaction conditions.
-
High catalyst concentration: Using an excessively high concentration of the palladium catalyst can sometimes lead to aggregation and precipitation.
Troubleshooting:
-
Ligand selection: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are known to form more stable palladium complexes.
-
Catalyst loading: Optimize the catalyst loading to the lowest effective concentration.
-
Temperature control: Avoid excessive heating of the reaction mixture.
Troubleshooting Guide: Common Side Products and Mitigation Strategies
| Side Product | Structure | Common Cause(s) | Mitigation Strategies |
| Homocoupling Product | Ar-Ar (from boronic acid) | Presence of oxygen, inefficient catalyst turnover | Thoroughly degas solvents, maintain an inert atmosphere, screen different palladium catalysts and ligands. |
| Dehalogenation Product | Ar-H (from aryl halide) | Presence of hydride sources (e.g., water, certain bases) | Use anhydrous solvents, select non-hydride donating bases (e.g., carbonates, phosphates), optimize reaction temperature. |
| Protodeboronation Product | Ar-H (from boronic acid) | Unfavorable pH, unstable boronic acid, high temperature | Optimize pH with appropriate base selection, use more stable boronic esters (e.g., pinacol, MIDA), minimize reaction time and temperature. |
| Palladium Black | Pd(0) precipitate | Catalyst decomposition, ligand degradation | Use robust ligands (e.g., bulky phosphines, NHCs), optimize catalyst loading, control reaction temperature carefully. |
Experimental Protocol: Suzuki-Miyaura Synthesis of this compound
This protocol provides a general starting point and may require optimization for specific substrates and scales.
Reactants:
-
Aryl Halide (e.g., Methyl 4-bromo-3-methoxybenzoate)
-
Arylboronic Acid (e.g., Phenylboronic acid)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4:1:1 Toluene:Ethanol:Water) via a syringe.
-
Catalyst Addition: Add the palladium catalyst (0.01-0.05 equiv.) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
-
Hydrolysis (if starting with an ester): If the starting material is an ester, the resulting biphenyl ester will need to be hydrolyzed to the carboxylic acid using standard procedures (e.g., treatment with NaOH or LiOH followed by acidification).
Visualizing Reaction Pathways
The following diagrams illustrate the desired reaction pathway and the formation of common side products.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Common side reactions in Suzuki-Miyaura coupling.
References
- Al-Amin, M., et al. (2013). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 78(1), 183-195.
- Wikipedia. (n.d.). Protodeboronation.
- Yuan, Z., et al. (2023).
- BenchChem. (2025).
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17569-17586.
- Al-Amin, M., et al. (2013).
- Reddit. (2022, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
- Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?
- Dreher, S. D., et al. (2008). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 12(4), 691-695.
- Liu, W., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research, 43(5-6), 188-193.
- Butters, M., et al. (2001). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 5(1), 28-36.
- ResearchGate. (n.d.). Protodeboronation of arylboronic acids in acetic acid. [Table].
- Wikipedia. (n.d.). Suzuki reaction.
- Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(10), 1365-1379.
- ResearchGate. (2025). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2022).
- ResearchGate. (2019). (PDF)
- Clary, R., et al. (2013). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. International Journal of Organic Chemistry, 3, 143-147.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University.
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- National Institutes of Health. (n.d.).
- ChemicalBook. (n.d.). 4'-METHOXY-BIPHENYL-2-CARBOXYLIC ACID synthesis.
- PrepChem.com. (n.d.). Synthesis of 4'-methoxybiphenyl-4-carboxylic acid.
- BenchChem. (2025). Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). Synthesis of (aS)‐2'‐methoxy‐(1,1'‐binaphthyl)‐2‐carboxylic acid (MeO‐BINA‐Cox).
- YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 6. Yoneda Labs [yonedalabs.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Failed Reactions of 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid
Welcome to the technical support center for 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during reactions with this sterically hindered and electronically complex molecule.
I. Understanding the Unique Reactivity of this compound
This compound presents a unique set of challenges due to the steric hindrance imposed by the ortho-methoxy group and the electronic effects of both the methoxy and carboxylic acid functionalities. The methoxy group, being an electron-donating group, can influence the reactivity of the aromatic rings, while the carboxylic acid offers a site for various coupling reactions. However, the proximity of the methoxy group to the biphenyl linkage can sterically hinder reactions at the carboxylic acid.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter in a question-and-answer format, providing explanations and actionable solutions.
A. Amide Coupling Reactions
Question 1: My amide coupling reaction with this compound is failing or giving very low yields. I've tried standard coupling reagents like HATU and HOBt with minimal success. What's going wrong?
Answer: The primary challenge in forming an amide bond with this substrate is the significant steric hindrance around the carboxylic acid group.[1][2][3][4] Standard coupling reagents may not be effective because the bulky activating groups they form on the carboxylate are difficult for the amine to approach.
Troubleshooting Steps:
-
Switch to a Less Sterically Demanding Activating Agent: Consider using coupling reagents that form smaller, more reactive intermediates. Acyl fluorides, for instance, can be generated in situ and are less sterically hindered than many other activated esters.[1]
-
Protocol Insight: A protocol developed by Professor Trond Ulven's group at the University of Southern Denmark utilizes BTFFH as a fluorinating agent to generate acyl fluorides in situ under mild conditions, which has shown success in coupling sterically hindered substrates.[1]
-
-
Elevated Temperatures: For sterically hindered couplings, increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. However, this must be balanced with the thermal stability of your reactants and products.
-
Alternative Coupling Strategies: If standard solution-phase methods fail, consider more specialized techniques:
Logical Workflow for Troubleshooting Amide Coupling:
Caption: Troubleshooting workflow for failed amide coupling reactions.
B. Suzuki-Miyaura Cross-Coupling Reactions
Question 2: I am attempting a Suzuki-Miyaura cross-coupling to synthesize the biphenyl backbone of this compound, but the reaction is not proceeding. What are the likely causes?
Answer: While the Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds, its success is highly dependent on the electronic and steric properties of the substrates, as well as the choice of catalyst, ligand, and base.[5][6]
Potential Issues and Solutions:
| Potential Issue | Explanation | Recommended Solution |
| Catalyst Deactivation | The palladium catalyst can be sensitive to impurities or coordinating functional groups on your substrates. | Ensure starting materials are pure. Consider using a more robust catalyst system, such as one with Buchwald ligands. |
| Poor Oxidative Addition | The electron-donating methoxy group can make the aryl halide less reactive towards oxidative addition to the Pd(0) catalyst.[7] | Switch to a more reactive aryl halide (I > Br > Cl). Employ electron-rich phosphine ligands to accelerate oxidative addition.[7] |
| Ineffective Transmetalation | The choice of base is crucial for activating the boronic acid for transmetalation. | Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). Ensure the base is finely powdered and anhydrous, or in some cases, the addition of a small amount of water may be beneficial.[7] |
| Homocoupling of Boronic Acid | This side reaction can occur, especially in the presence of oxygen.[5] | Thoroughly degas your reaction mixture with an inert gas (e.g., argon or nitrogen). |
Experimental Protocol: Suzuki-Miyaura Coupling for Biphenyl Carboxylic Acids [8]
-
To a solution of 1-(4-bromophenyl)cyclopropane-1-carboxylic acid (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add the desired arylboronic acid (1.0 eq) and K₂CO₃ (1.0 eq).
-
Degas the mixture by bubbling with argon for 15-20 minutes.
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.2 eq).
-
Stir the resulting mixture at 80°C for 16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
C. Esterification Reactions
Question 3: My Fischer esterification of this compound is very slow and gives a poor yield. How can I improve this?
Answer: The steric hindrance from the ortho-methoxy group can impede the approach of the alcohol to the protonated carbonyl group.[9] Additionally, the equilibrium nature of the Fischer esterification requires driving the reaction towards the product side.[10]
Strategies for Improvement:
-
Use a Large Excess of Alcohol: This shifts the equilibrium towards the ester product.[10]
-
Remove Water as it Forms: Employ a Dean-Stark apparatus or use a dehydrating agent to remove the water byproduct, which also drives the equilibrium forward.[10]
-
Alternative Esterification Methods:
-
DCC/DMAP Coupling: This method activates the carboxylic acid with N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[11] This is often effective for sterically hindered substrates.
-
Conversion to Acid Chloride: Convert the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol.
-
Diagram of Esterification Challenges and Solutions:
Caption: Challenges and corresponding solutions for esterification.
D. Decarboxylation and Side Reactions
Question 4: I am observing an unexpected loss of the carboxylic acid group (decarboxylation) in my reaction. Under what conditions is this likely to occur?
Answer: While aromatic carboxylic acids are generally stable, decarboxylation can occur under harsh conditions, particularly at high temperatures.[12][13][14] The presence of certain catalysts can also promote this side reaction.
Factors Favoring Decarboxylation:
-
High Temperatures: Thermal decomposition can lead to the loss of CO₂.[12][13] For instance, the decomposition of biphenyl-2-carboxylic acid can occur at temperatures between 340°C and 400°C.[12]
-
Transition Metal Catalysts: Some transition metals, especially copper, can facilitate decarboxylation.[14]
-
Basic Conditions: In some cases, strong bases can promote decarboxylation.
Mitigation Strategies:
-
Lower Reaction Temperatures: If possible, conduct your reaction at the lowest effective temperature.
-
Careful Catalyst Selection: Avoid catalysts known to promote decarboxylation if it is an undesired side reaction.
-
pH Control: Maintain neutral or acidic conditions if base-catalyzed decarboxylation is suspected.
III. Purification of this compound and its Derivatives
Question 5: What are the best methods for purifying my final product?
Answer: The choice of purification method will depend on the nature of the impurities.
-
Recrystallization: This is often a good first choice for solid products. A common solvent system is a mixture of ethanol and water, or benzene and petroleum ether.[15] The principle is to dissolve the compound in a minimum amount of hot solvent and then allow it to cool slowly, causing the pure compound to crystallize out.
-
Column Chromatography: For complex mixtures or to remove closely related impurities, silica gel column chromatography is effective.[8] A typical eluent system would be a gradient of ethyl acetate in petroleum ether or hexane.[8]
-
Acid-Base Extraction: If your product is the carboxylic acid and the impurities are neutral, you can dissolve the mixture in an organic solvent, extract with a basic aqueous solution (e.g., NaHCO₃ or NaOH) to deprotonate the acid and move it to the aqueous layer. The layers are then separated, and the aqueous layer is acidified to precipitate the pure carboxylic acid, which can be collected by filtration.
IV. References
-
Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-255. [Link]
-
Nel, R. J. J., et al. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. Energy & Fuels, 29(12), 8013–8023. [Link]
-
Aris, H., et al. (2023). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Acta Crystallographica Section E: Crystallographic Communications, 79(1). [Link]
-
Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]
-
National Center for Biotechnology Information (n.d.). 4'-(Methoxycarbonyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid. PubChem. [Link]
-
Hansen, T. V., & Ulven, T. (2012). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
-
Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Nel, R. J. J., et al. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. ResearchGate. [Link]
-
PubChemLite. (n.d.). 2'-methoxy-biphenyl-4-carboxylic acid (C14H12O3). [Link]
-
Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. PubMed. [Link]
-
Beller, M., et al. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Journal of the American Chemical Society. [Link]
-
AOBChem. (n.d.). 2-Methoxy-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid. [Link]
-
Oakwood Chemical. (n.d.). 2'-Methoxy-biphenyl-4-carboxylic acid. [Link]
-
National Center for Biotechnology Information (n.d.). 4'-Methoxy(1,1'-biphenyl)-4-carboxylic acid. PubChem. [Link]
-
Reddit User Discussion. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. [Link]
-
Smith, J., et al. (2018). Ortho-Methoxy Group as a Mild Inhibitor of the Reactions Between Carboxylic Acid and Phenols. ResearchGate. [Link]
-
Leys, D., et al. (2024). Surveying the scope of aromatic decarboxylations catalyzed by prenylated-flavin dependent enzymes. Faraday Discussions. [Link]
-
Wikipedia. (n.d.). Decarboxylation. [Link]
-
Nel, R. J. J., et al. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. ACS Publications. [Link]
-
Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-coupling. (n.d.). Royal Society of Chemistry. [Link]
-
PrepChem. (n.d.). Synthesis of 4'-methoxybiphenyl-4-carboxylic acid. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Torborg, C., & Beller, M. (2009). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 38(9), 2769-2787. [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
-
Chen, Y., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. ResearchGate. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Al-Zaini, E., et al. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Processes, 11(7), 2095. [Link]
-
Google Patents. (n.d.). Process for purification of carboxylic acids.
-
Google Patents. (n.d.). Process for the preparation of carboxylic acid esters.
-
Reddit User Discussion. (2023). Good solvent for recrystalizing 4-biphenyl carboxylic acid? r/chemhelp. [Link]
-
National Center for Biotechnology Information (n.d.). 2'-Methoxy[1,1'-biphenyl]-3-carboxylic acid. PubChem. [Link]
-
CN106675549A - Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. (2017). Google Patents.
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- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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- 14. Decarboxylation - Wikipedia [en.wikipedia.org]
- 15. reddit.com [reddit.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid
Welcome to the technical support center for the synthesis of 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing this synthesis, focusing on the widely-used Suzuki-Miyaura cross-coupling reaction. Here, we address common challenges, from reaction setup to product purification, with evidence-based protocols and troubleshooting advice.
Reaction Overview: The Suzuki-Miyaura Coupling Pathway
The synthesis of this compound is efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction typically involves the coupling of an aryl halide with an organoboron species. For our target molecule, a common strategy is the reaction between a 4-carboxy-substituted aryl halide and (2-methoxyphenyl)boronic acid, or vice-versa.
General Reaction Scheme:
Figure 1. A common synthetic route for this compound via Suzuki-Miyaura coupling. Protecting the carboxylic acid as an ester (e.g., Methyl) is often recommended to prevent side reactions.
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. Understanding this cycle is fundamental to effective troubleshooting.[1][2]
Diagram 1. The catalytic cycle of the Suzuki-Miyaura reaction.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis.
Q1: What are the recommended starting materials for this synthesis?
For the synthesis of this compound, you have two primary Suzuki coupling strategies:
-
Strategy A: Couple methyl 4-bromobenzoate with (2-methoxyphenyl)boronic acid .
-
Strategy B: Couple 2-bromoanisole with 4-(methoxycarbonyl)phenylboronic acid or 4-carboxyphenylboronic acid .
Recommendation: Strategy A is often preferred. Aryl bromides are generally reliable coupling partners, offering a good balance of reactivity and stability.[2] Using the methyl ester of 4-bromobenzoic acid is advisable as the free carboxylic acid can sometimes interfere with the basic conditions of the reaction, potentially leading to lower yields or purification challenges.
Q2: How do I choose the right palladium catalyst and ligand?
The choice of catalyst and ligand is critical and depends on the reactivity of your substrates.[3][4]
-
For Aryl Bromides (Recommended): A standard and effective catalyst is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] . It is commercially available and works well for many substrates.[3] Alternatively, you can generate the active Pd(0) species in situ from a palladium(II) source like Palladium(II) acetate [Pd(OAc)₂] or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] , combined with a phosphine ligand.
-
For Less Reactive Aryl Chlorides: If you must use an aryl chloride, more electron-rich and bulky phosphine ligands are required to facilitate the challenging oxidative addition step.[2][5] Buchwald-type ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ or Pd₂(dba)₃ precursor are highly effective.[3][4]
| Catalyst System | Substrate Suitability | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | Aryl Bromides/Iodides | 1-5% | A reliable "go-to" catalyst, but can be sensitive to air.[3] |
| Pd(OAc)₂ + PPh₃ | Aryl Bromides/Iodides | 1-3% Pd, 2-6% Ligand | In situ generation; Pd(OAc)₂ is often more stable for storage. |
| Pd(dppf)Cl₂ | Aryl Bromides/Chlorides | 2-5% | Effective for a broader range of substrates, including some chlorides.[4] |
| Pd₂(dba)₃ + XPhos/SPhos | Aryl Chlorides/Hindered Substrates | 1-2% Pd, 1-2% Ligand | High activity catalyst system for challenging couplings.[3] |
Q3: What is the role of the base, and which one should I use?
The base is essential for the transmetalation step. It activates the organoboron compound, making it more nucleophilic and ready to transfer its organic group to the palladium center.[6][7][8] The choice of base can significantly impact yield and side reactions.[6]
-
Inorganic Bases (Recommended): Carbonates like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) , and phosphates like potassium phosphate (K₃PO₄) are most common. They are effective and generally provide high yields.[6] For this specific synthesis, K₂CO₃ is a robust starting point.
-
Stronger Bases: Hydroxides (NaOH, KOH) can be used but may promote side reactions, especially with sensitive functional groups.
-
Weaker Bases: Organic bases like triethylamine (TEA) are generally less effective for Suzuki couplings.[6]
| Base | Strength | Common Use Case | Potential Issues |
| K₂CO₃ / Na₂CO₃ | Moderate | General purpose, good starting point. Often used in aqueous/alcoholic solvent mixtures.[9] | May be less effective for very unreactive substrates. |
| K₃PO₄ | Strong | Often used with aryl chlorides or sterically hindered substrates.[3] | Can be highly basic, potentially affecting ester groups if heated for prolonged periods. |
| Cs₂CO₃ | Strong | Highly effective, but more expensive. Good for difficult couplings.[6] | Cost can be a limiting factor. |
| KF | Mild | Used when base-labile groups (like esters) are present and must be preserved.[8] | May lead to slower reaction rates. |
Q4: What solvents are suitable for this reaction?
A polar, aprotic solvent is typically used, often with the addition of water to help dissolve the inorganic base.[2]
-
Common Choices: 1,4-Dioxane, Tetrahydrofuran (THF), or Toluene, typically with a water ratio of 3:1 to 5:1 (organic solvent:water).
-
Alternative: Dimethylformamide (DMF) can also be used, but purification can sometimes be more challenging due to its high boiling point.
Recommendation: A mixture of 1,4-Dioxane and water (4:1) is an excellent starting point for this reaction. It is crucial to degas the solvent thoroughly before adding the palladium catalyst to prevent oxidation and deactivation of the active Pd(0) species.[10]
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experiment.
Diagram 2. Troubleshooting workflow for Suzuki coupling reactions.
Problem: Low or No Product Yield
Q1: My reaction is giving a very low yield. What are the most common initial checks I should perform?
A1: Low yields can often be traced back to fundamental issues with reagents or the reaction setup.[10]
-
Reagent Quality:
-
Boronic Acid Stability: Arylboronic acids can degrade over time, especially if exposed to air and moisture. A common side reaction is protodeboronation, where the C-B bond is cleaved.[2][10] Use fresh, high-purity (2-methoxyphenyl)boronic acid.
-
Aryl Halide Purity: Ensure your methyl 4-bromobenzoate is pure and free from contaminants.
-
Catalyst and Ligand Integrity: Palladium catalysts, particularly Pd(0) sources like Pd(PPh₃)₄, can be sensitive to oxygen. Phosphine ligands are also susceptible to oxidation.[10] Use fresh catalyst and ligand stored under an inert atmosphere.
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is critical.[10] Ensure your reaction flask was properly purged with an inert gas (Argon or Nitrogen) and that the reaction is maintained under a positive pressure of that gas. Degas your solvent by sparging with inert gas for 15-30 minutes before adding the catalyst.
-
Base and Solvent Purity: Use an anhydrous grade of your chosen base and ensure your solvents are anhydrous and have been properly degassed.[10]
-
Q2: My starting materials are not being consumed, suggesting a catalyst issue. What should I do?
A2: If starting materials remain largely unreacted, your catalyst is likely inactive.
-
Cause - Catalyst Oxidation: The most common cause is the oxidation of the active Pd(0) species to inactive palladium black. This happens in the presence of oxygen.[11]
-
Solution: Repeat the reaction with meticulous attention to establishing and maintaining an inert atmosphere. Use freshly opened or properly stored catalyst and ligands. If using a Pd(II) precatalyst like Pd(OAc)₂, it may need to be "activated" or reduced to Pd(0) in situ. This reduction can sometimes be sluggish if the reaction conditions are not optimal.[2] Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes be more reliable.
Q3: I suspect my boronic acid is decomposing (protodeboronation). How can I minimize this?
A3: Protodeboronation is a major side reaction where the boronic acid group is replaced by a hydrogen atom, especially with electron-rich boronic acids like (2-methoxyphenyl)boronic acid.[10][12]
-
Mechanism: This side reaction is often promoted by water and can be exacerbated by overly strong bases or high temperatures.
-
Mitigation Strategies:
-
Choice of Base: While a base is necessary, a milder base like potassium fluoride (KF) can sometimes suppress protodeboronation.[8]
-
Use a More Stable Boron Reagent: Convert the boronic acid to a more stable derivative like a pinacol ester or an MIDA boronate . These reagents release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of decomposition.[10][13]
-
Reaction Time and Temperature: Avoid unnecessarily long reaction times or excessively high temperatures, as these can increase the rate of decomposition. Monitor the reaction by TLC or LC-MS and stop it once the aryl halide has been consumed.
-
Problem: Formation of Impurities
Q4: I'm observing a significant amount of a homocoupled product (4,4'-dimethoxybiphenyl). What causes this and how can I prevent it?
A4: Homocoupling of the boronic acid is a common side reaction that forms a symmetrical biaryl from two molecules of the boronic acid.
-
Cause: The primary cause is often the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of the boronic acid molecules.[2][10][14] It can also occur if a Pd(II) source is used and the reduction to Pd(0) is inefficient, leading to a Pd(II)-mediated homocoupling pathway.[2]
-
Prevention:
-
Rigorous Degassing: This is the most critical factor. Ensure your solvent is thoroughly degassed and the reaction is kept under a strict inert atmosphere.
-
Catalyst Choice: Using a direct Pd(0) source can sometimes reduce homocoupling compared to some Pd(II) precatalysts.
-
Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a very large excess can sometimes favor homocoupling.
-
Q5: I'm seeing a byproduct that appears to be methyl benzoate (dehalogenation). What causes this?
A5: Dehalogenation is a side reaction where the halide on the aryl halide is replaced by a hydrogen atom.
-
Mechanism: This can occur after the oxidative addition step. The Ar-Pd-X intermediate can react with a hydride source in the mixture, followed by reductive elimination to give the dehalogenated arene.[2] Sources of hydride can include impurities in the base or solvent, or side reactions with certain solvents (like alcohols) or additives.
-
Prevention:
-
High Purity Reagents: Use high-purity solvents and bases.
-
Solvent Choice: While some protocols use alcoholic co-solvents, they can sometimes be a source of hydrides. Using aprotic solvents like dioxane or toluene may be preferable if dehalogenation is a significant issue.
-
Q6: My final product is difficult to purify. What are common purification strategies for biphenyl carboxylic acids?
A6: The final product, this compound, has both acidic (carboxylic acid) and lipophilic (biphenyl) character, which can be exploited for purification.
-
Acid-Base Extraction (Highly Recommended): After the initial reaction workup (e.g., filtering off the catalyst and removing the solvent), the crude residue can be dissolved in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with a basic aqueous solution (e.g., 1M Na₂CO₃ or 1M NaOH). Your carboxylic acid product will deprotonate and move into the aqueous layer.
-
Neutral impurities (like homocoupled byproducts) will remain in the organic layer, which can be discarded.
-
Carefully acidify the aqueous layer with a strong acid (e.g., 1M or 2M HCl) until the pH is acidic (pH ~2-3). Your product will precipitate out as a solid.
-
The solid can then be collected by filtration and washed with water.[15]
-
-
Recrystallization: The solid product obtained from the acid-base extraction can be further purified by recrystallization. A common solvent system for biphenyl carboxylic acids is an alcohol/water mixture (e.g., ethanol/water) or a mixture like benzene/petroleum ether.[16]
-
Column Chromatography: If impurities are very close in polarity, silica gel column chromatography may be necessary. A typical eluent system would be a gradient of ethyl acetate in hexanes, often with a small amount of acetic acid (0.5-1%) added to the mobile phase to keep the carboxylic acid protonated and prevent tailing on the column.[17]
Experimental Protocol: Synthesis and Purification
This protocol provides a robust starting point for the synthesis on a laboratory scale.
Materials:
-
Methyl 4-bromobenzoate (1.0 eq)
-
(2-Methoxyphenyl)boronic acid (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
1,4-Dioxane, anhydrous
-
Deionized Water
Procedure (Synthesis - Suzuki Coupling):
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-bromobenzoate and (2-methoxyphenyl)boronic acid.
-
Add potassium carbonate.
-
Seal the flask with a septum, and purge the system with argon or nitrogen for 15 minutes.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio via cannula or syringe to achieve a substrate concentration of approximately 0.2 M.
-
Stir the mixture at room temperature for 10 minutes to ensure good mixing.
-
Briefly remove the septum and add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas. Reseal the flask immediately.
-
Heat the reaction mixture to 85-90 °C and allow it to stir overnight (12-18 hours).
-
Monitor the reaction progress by TLC or LC-MS by taking small aliquots. The reaction is complete when the methyl 4-bromobenzoate spot has disappeared.
Procedure (Workup and Saponification):
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude methyl ester product.
-
To the crude methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate, add a mixture of THF/Methanol (1:1) and a 2M aqueous solution of NaOH (3-4 equivalents).
-
Stir the mixture at room temperature or gently heat to 50 °C until the saponification is complete (monitor by TLC).
-
Once complete, remove the organic solvents under reduced pressure.
Procedure (Purification):
-
Dilute the remaining aqueous solution with water and transfer to a separatory funnel. Wash with ethyl acetate or diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with 2M HCl with stirring. A white precipitate of this compound should form. Continue adding acid until the pH is ~2.
-
Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water.
-
Dry the purified product in a vacuum oven to a constant weight. The typical purity should be >98%.[18]
References
- Suzuki reaction - Wikipedia. [Link]
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
- Suzuki Coupling - Organic Chemistry Portal. [Link]
- Optimizing Suzuki Coupling Reactions - CovaSyn. [Link]
- Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews. [Link]
- Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing). [Link]
- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar. [Link]
- Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC - NIH. [Link]
- Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions - MDPI. [Link]
- Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. [Link]
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society. [Link]
- Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching - ResearchG
- Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. [Link]
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxyl
- Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Medi
- Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxyl
- Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - ResearchG
- Good solvent for recrystalizing 4-biphenyl carboxylic acid? : r/chemhelp - Reddit. [Link]
- The Suzuki Reaction - Andrew G Myers Research Group. [Link]
- Side reactions of Suzuki cross-coupling | Download Scientific Diagram - ResearchG
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. [Link]
- DE19831817C1 - Production of biphenyl carboxylic acid compounds - Google P
- Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach - ACS Public
- 2-Methoxy-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid - AOBChem. [Link]
- Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanoc
- 2'-Methoxy-biphenyl-4-carboxylic acid - Oakwood Chemical. [Link]
- (PDF)
- Synthesis of 4'-methoxybiphenyl-4-carboxylic acid - PrepChem.com. [Link]
- (PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl)
- General procedures for the purification of Carboxylic acids - Chempedia - LookChem. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. reddit.com [reddit.com]
- 15. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 16. reddit.com [reddit.com]
- 17. ajgreenchem.com [ajgreenchem.com]
- 18. DE19831817C1 - Production of biphenyl carboxylic acid compounds - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in purifying this valuable synthetic intermediate. Drawing from established chemical principles and extensive laboratory experience, we provide in-depth troubleshooting guides and frequently asked questions to help you achieve your desired purity with confidence.
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered during the synthesis and purification of this compound, which is typically synthesized via a Suzuki-Miyaura cross-coupling reaction.
Q1: My final product has a low melting point and appears oily, even after solvent removal. What are the likely impurities?
A1: This is a classic sign of persistent impurities. Given a typical Suzuki-Miyaura synthesis pathway, the most common culprits are:
-
Homocoupling Byproducts: A frequent byproduct of the Suzuki reaction is the homocoupling of the boronic acid reactant.[1] In this case, you might have 2,2'-dimethoxy-1,1'-biphenyl originating from the 2-methoxyphenylboronic acid. These are often less polar than your desired product and can be greasy in nature.
-
Unreacted Starting Materials: Incomplete reactions can leave behind the aryl halide (e.g., 4-bromo- or 4-iodobenzoic acid) or the 2-methoxyphenylboronic acid.
-
Residual Palladium Catalyst: While typically present in small amounts, palladium complexes can color the product and interfere with downstream applications.
-
Solvent Contamination: High-boiling point solvents used in the reaction or purification, such as DMF or DMSO, can be difficult to remove completely and may result in an oily product.
Q2: I'm seeing multiple spots on my TLC plate after initial workup. How do I identify them?
A2: A multi-spot TLC indicates a mixture of compounds with different polarities. To tentatively identify the spots:
-
Desired Product: The carboxylic acid group makes your target compound quite polar. It should have a relatively low Rf value in a non-polar solvent system (e.g., ethyl acetate/hexanes).
-
Homocoupling Byproduct: The biphenyl byproduct (e.g., 2,2'-dimethoxy-1,1'-biphenyl) lacks the polar carboxylic acid group and will be much less polar, resulting in a high Rf value.
-
Starting Materials: The aryl halide starting material (e.g., 4-bromobenzoic acid) will also be polar, likely with an Rf close to your product. The boronic acid is also polar and may appear as a streak.
Run co-spots with your available starting materials to aid in identification.
Q3: Why is my product streaking on my normal-phase (silica gel) TLC plate or column?
A3: Streaking (or tailing) of carboxylic acids on silica gel is a very common issue. It occurs because the acidic protons of the carboxylic acid can interact strongly and inconsistently with the slightly acidic silanol groups (Si-OH) on the silica surface. This leads to poor separation and broad peaks.
To resolve this, you must suppress the ionization of the carboxylic acid. This is achieved by adding a small amount of a volatile acid, such as acetic acid or formic acid (~0.5-1%), to your chromatography eluent. This ensures the analyte remains in its protonated, less polar form, leading to sharper bands and better separation.
Q4: Can I purify my compound without using column chromatography?
A4: Yes, often you can. For many common impurities, a combination of acid-base extraction and recrystallization is highly effective and more scalable than chromatography.[2][3] Chromatography is best reserved for when these classical techniques fail to separate the desired product from impurities with very similar properties.
Purification Strategy Decision Guide
Before proceeding to detailed protocols, use this decision tree to select the most appropriate purification strategy based on the nature of your crude product.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guides & Protocols
Guide 1: Purification by Acid-Base Extraction
This technique is the first line of defense for removing neutral organic impurities, such as homocoupled byproducts, from your acidic product. The principle relies on the differential solubility of the acidic compound and its corresponding salt in aqueous and organic layers.[3]
Experimental Protocol:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Basification: Transfer the solution to a separatory funnel and add a 1 M aqueous solution of a base, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).
-
Extraction: Shake the funnel vigorously, venting frequently. Allow the layers to separate. The deprotonated carboxylate salt of your product will move into the aqueous layer, while neutral impurities remain in the organic layer.
-
Separation: Drain the lower aqueous layer. For a thorough extraction, add fresh basic solution to the organic layer and repeat the process 1-2 times. Combine all aqueous extracts.
-
Back-Wash (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any trapped neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a 2-6 M solution of hydrochloric acid (HCl) until the pH is ~1-2 (test with pH paper). Your product will precipitate out as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts, followed by a small amount of a non-polar solvent like hexanes to aid drying.
-
Drying: Dry the purified solid under high vacuum.
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for purification via acid-base extraction.
Guide 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds to a high degree, provided a suitable solvent system can be found.[4] The goal is to find a solvent (or solvent pair) that dissolves the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble at all temperatures.
Troubleshooting Solvent Selection
| Solvent System | Suitability for Biphenyl Carboxylic Acids | Rationale & Comments |
| Ethanol/Water | Excellent | The compound is typically soluble in hot ethanol. Water is then added as an anti-solvent until the solution becomes cloudy (the cloud point), after which the solution is clarified with a drop of ethanol and allowed to cool slowly.[5] This often yields high-quality crystals. |
| Toluene/Hexanes | Good | Toluene will dissolve the aromatic compound at higher temperatures. Hexanes can be used as the anti-solvent to induce crystallization upon cooling. |
| Ethyl Acetate/Hexanes | Good | A very common system. Dissolve in a minimum of hot ethyl acetate and slowly add hexanes. |
| DMF/Water | Use with Caution | Effective for compounds that are poorly soluble in other solvents.[6] However, DMF is a high-boiling solvent and can be difficult to remove from the final product. |
Experimental Protocol:
-
Solvent Addition: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen primary solvent (e.g., ethanol).
-
Heating: Gently heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves. Add more solvent in small portions if needed, but avoid using a large excess.
-
Hot Filtration (If necessary): If insoluble impurities are present, perform a hot filtration through fluted filter paper to remove them.
-
Induce Crystallization:
-
Single Solvent: Remove the flask from the heat source and allow it to cool slowly to room temperature, then in an ice bath.
-
Solvent/Anti-solvent: If using an anti-solvent (e.g., water), add it dropwise to the hot solution until a persistent cloudiness appears. Add a drop or two of the primary solvent to redissolve the precipitate, then cool as described above.
-
-
Crystal Formation: Allow ample time for crystals to form. Slow cooling generally results in larger, purer crystals.
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under high vacuum.
Guide 3: Purification by Column Chromatography
When simpler methods are insufficient, column chromatography provides superior separation power.[7] For this compound, both normal-phase and reversed-phase chromatography are viable options.
Workflow Diagram: Column Chromatography
Caption: General workflow for purification by column chromatography.
Option A: Normal-Phase Flash Chromatography (Silica Gel)
-
Principle: Separation is based on polarity. Polar compounds (like your carboxylic acid) interact more strongly with the polar silica gel and elute later. Non-polar compounds elute faster.[2]
-
Stationary Phase: Silica Gel (standard grade).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (Hexanes or Petroleum Ether) and a more polar solvent (Ethyl Acetate).
-
Starting Point: Begin with a low polarity mixture (e.g., 10-20% Ethyl Acetate in Hexanes) and gradually increase the polarity.
-
Crucial Additive: Always add ~0.5-1% acetic acid or formic acid to your eluent. This is essential to prevent peak tailing.
-
-
Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel ("dry loading"). This usually gives better separation than direct liquid injection.
Option B: Reversed-Phase Flash Chromatography (C18)
-
Principle: This is an excellent method for purifying polar compounds.[8] The stationary phase (C18 silica) is non-polar, and the mobile phase is polar. Separation occurs as non-polar compounds are retained more strongly, while polar compounds elute earlier.
-
Stationary Phase: C18-functionalized Silica Gel.
-
Mobile Phase (Eluent): A mixture of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH).
-
Modifier: It is standard practice to add a modifier to control the pH. 0.1% Trifluoroacetic acid (TFA) or 0.1% formic acid is commonly used in both the water and organic solvent components.[8] This ensures the carboxylic acid is protonated and behaves consistently.
-
Gradient: Typically, you would start with a high water content (e.g., 90% Water / 10% ACN) and run a gradient to a higher organic content (e.g., 5% Water / 95% ACN).
-
References
- RediSep C-18 reversed phase column purification of carboxylic acids. (2012). Teledyne ISCO. [Link]
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025). Reddit r/chemhelp. [Link]
- Good solvent for recrystalizing 4-biphenyl carboxylic acid?. (2025). Reddit r/chemhelp. [Link]
- Column Chromatography.
- What are the byproducts in a Suzuki reaction?. (2017). Chemistry Stack Exchange. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- column chromatography & purification of organic compounds. (2021). Chem Help ASAP via YouTube. [Link]
- Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate. (n.d.). National Institutes of Health (NIH). [Link]
- Process for preparing derivatives of biphenyl-2-carboxylic acid.
- Chromatographic separations of aromatic carboxylic acids. (n.d.). PubMed. [Link]
- Very polar compound purification using aqueous normal-phase flash column chrom
- 2-Methoxy-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid. AOBChem. [Link]
- Isoreticular polyMOFs Revised ESI. The Royal Society of Chemistry. [Link]
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (n.d.). National Institutes of Health (NIH). [Link]
- General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]
- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. (2025).
- NOTE Synthesis of Some Biphenyl Compounds by Rearrangement of Salicyl Hydrazones in Polyphosphoric Acid. (n.d.). [Link]
- Recrystallization and Crystalliz
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- 6. rsc.org [rsc.org]
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- 8. teledyneisco.com [teledyneisco.com]
Technical Support Center: Purification of 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid. The content is structured in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've synthesized this compound, likely via a Suzuki-Miyaura coupling. What are the most common impurities I should anticipate?
A1: Understanding potential impurities is the first step toward designing an effective purification strategy. Given that the Suzuki-Miyaura coupling is a prevalent method for biphenyl synthesis, the impurity profile is often predictable.[1][2][3] The primary impurities arise from side reactions and unconsumed starting materials.[4][5]
Key Impurities to Expect:
-
Homocoupling Products: These are dimeric byproducts formed when two molecules of the same starting material react with each other instead of the intended cross-coupling partner.[4][5] You may find dimers of your aryl halide or your boronic acid.
-
Starting Materials: Unreacted aryl halide and boronic acid/ester are common impurities.
-
Protonodeboronation Byproduct: This occurs when the boronic acid group is cleaved and replaced by a hydrogen atom, resulting in a biphenyl structure lacking the carboxylic acid group.[4]
-
Palladium Catalyst Residues: Residual palladium from the catalyst is a critical impurity, especially in pharmaceutical applications, and requires specific removal strategies.[3]
-
Inorganic Salts: Bases such as potassium carbonate or cesium carbonate are used in the reaction, and their removal is necessary.[6]
Here is a summary of the most common impurities and their origins:
| Impurity Type | Specific Example (Hypothetical) | Source Reaction / Origin | Key Property for Separation |
| Homocoupled Boronic Acid | 4,4'-Dimethoxy-[1,1'-biphenyl] | Dimerization of the boronic acid starting material | Neutral |
| Homocoupled Aryl Halide | Biphenyl-4,4'-dicarboxylic acid | Dimerization of the aryl halide starting material | Acidic (di-acid) |
| Protonodeboronation | 2-Methoxy-[1,1'-biphenyl] | Cleavage of C-B bond in boronic acid starting material | Neutral |
| Unreacted Starting Material | e.g., 4-bromobenzoic acid | Incomplete reaction | Acidic |
| Unreacted Starting Material | e.g., (2-methoxyphenyl)boronic acid | Incomplete reaction | Weakly Acidic/Neutral |
| Catalyst Residues | Elemental Palladium (Pd(0)), Palladium Salts | Suzuki-Miyaura Catalyst | Metallic / Inorganic |
| Inorganic Salts | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Base used in the coupling reaction | Water-soluble |
Q2: What is the most effective, high-level strategy for purifying the crude product?
A2: A multi-step approach is most effective, leveraging the distinct chemical properties of your target compound and the likely impurities. The carboxylic acid functional group is the key to a highly selective first purification step.
The recommended purification workflow is as follows:
-
Initial Aqueous Wash: To remove the bulk of inorganic salts.
-
Acid-Base Extraction: To selectively isolate the acidic product from neutral impurities.[7][8][9][10]
-
Recrystallization: To remove closely related organic impurities and obtain a highly crystalline, pure final product.[11]
This overall strategy is visualized in the workflow diagram below.
Caption: High-level purification workflow for this compound.
Q3: My compound streaks badly on a silica gel TLC plate. How can I get clean spots to monitor the purification?
A3: This is a classic problem when dealing with carboxylic acids on standard silica gel. Silica is slightly acidic, leading to a dynamic equilibrium between the protonated and deprotonated forms of your compound, which causes tailing or streaking.[9]
To resolve this, you must ensure your compound remains fully protonated during chromatography. The solution is to add a small amount of a volatile acid to your eluting solvent system (mobile phase).[9]
Troubleshooting Protocol: TLC Analysis
-
Prepare Mobile Phase: Create your mobile phase (e.g., a mixture of hexane and ethyl acetate) based on the polarity of your compound.
-
Add Acid Modifier: To this mixture, add 0.5-1% of acetic acid or formic acid. For example, to 100 mL of your mobile phase, add 0.5 mL to 1 mL of glacial acetic acid.
-
Run TLC: Use this acid-modified mobile phase to run your TLC plate. The spots corresponding to your carboxylic acid should be much sharper and less prone to streaking.
Q4: Can you provide a detailed, step-by-step protocol for the acid-base extraction?
A4: Certainly. This technique is highly effective for separating your acidic product from any neutral or basic impurities.[7][8] We use a weak base like sodium bicarbonate, which is strong enough to deprotonate the carboxylic acid but not strong enough to deprotonate less acidic protons, adding a layer of selectivity.[10]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture (approx. 1.0 g) in a suitable organic solvent (e.g., 20-30 mL of ethyl acetate or diethyl ether) in a separatory funnel.
-
First Extraction: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[9] Stopper the funnel and gently invert it several times. Crucially, vent the funnel frequently by opening the stopcock to release the CO₂ gas that evolves from the acid-base reaction.
-
Separation: Allow the layers to fully separate. The upper layer will be the organic phase, containing neutral impurities. The lower aqueous layer contains the sodium salt of your target carboxylic acid.[7]
-
Isolate Aqueous Layer: Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: To ensure complete recovery, extract the organic layer again with a fresh portion of saturated NaHCO₃ solution. Combine this second aqueous extract with the first one.[9]
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. This minimizes solubility of the product during precipitation.
-
Precipitation: Slowly, and with stirring, add 6M hydrochloric acid (HCl) dropwise to the aqueous solution. Your product will begin to precipitate as a white solid. Continue adding HCl until the solution is strongly acidic (pH 1-2, check with litmus or pH paper).[9]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid on the filter paper with a small amount of cold deionized water to remove any residual inorganic salts (like NaCl).
-
Drying: Allow the solid to air-dry on the filter, then transfer it to a watch glass or drying dish to dry completely, preferably in a vacuum desiccator.
Caption: Mechanism of separating an acidic compound from neutral impurities via acid-base extraction.
Q5: How do I choose the best solvent system for the final recrystallization step?
A5: Recrystallization is a powerful technique for achieving high purity, but its success is highly dependent on the choice of solvent.[11] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For biphenyl carboxylic acids, mixed solvent systems are often effective.[12]
Recommended Solvent Systems:
| Solvent System | Rationale & Comments | Reference |
| Ethanol / Water | The compound is likely soluble in hot ethanol. Water is then added as an anti-solvent until the solution becomes cloudy (the cloud point), after which the solution is clarified with a drop of ethanol and allowed to cool slowly. This is a common and effective system for moderately polar compounds. | [12] |
| Toluene / Hexane | Similar to the above, dissolve in a minimum of hot toluene and add hexane as the anti-solvent. Good for less polar compounds. | N/A (General Principle) |
| Acetic Acid | Some biphenyl carboxylic acids can be recrystallized directly from acetic acid.[13] | [13] |
| DMF / Water | For compounds with higher polarity or that are difficult to dissolve, dissolving in hot DMF and adding water as the anti-solvent can be effective.[14] | [14] |
General Protocol: Recrystallization
-
Solvent Selection: Choose a promising solvent system from the table above.
-
Dissolution: Place the crude, dry acid in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are any insoluble impurities (like dust or catalyst residues), perform a hot filtration to remove them.
-
Add Anti-Solvent: If using a mixed-solvent system, slowly add the hot anti-solvent (e.g., water) to the hot solution until it just begins to turn cloudy. Add a drop or two of the primary solvent to redissolve the precipitate.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath. Slow cooling is key to forming large, pure crystals.
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry thoroughly.
References
- Acid-Base Extraction Overview. (n.d.). University of Colorado Boulder, Department of Chemistry.
- Separation of Organic Compounds by Acid-Base Extraction Techniques. (n.d.). Vernier.
- General procedures for the purification of Carboxylic acids. (n.d.). LookChem.
- Technical Support Center: Optimizing Carboxylic Acid Purific
- Acid-Base Extraction. (2022). Chemistry LibreTexts.
- Good solvent for recrystalizing 4-biphenyl carboxylic acid? (2025). Reddit.
- 4'-METHOXY-BIPHENYL-2-CARBOXYLIC ACID synthesis. (n.d.). ChemicalBook.
- Common Byproducts in Suzuki Coupling. (2024). YouTube.
- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025). Asian Journal of Green Chemistry.
- Impurities formed during the Suzuki−Miyaura coupling. (n.d.).
- 4'-METHOXY-BIPHENYL-4-CARBOXYLIC ACID synthesis. (2025). ChemicalBook.
- Recrystallization and Crystallization. (n.d.). University of Rochester, Department of Chemistry.
- Isoreticular polyMOFs Revised ESI. (n.d.). The Royal Society of Chemistry.
- Suzuki-Miyaura Mediated Biphenyl Synthesis. (2010). EThOS, British Library.
- Synthesis of 4'-methoxybiphenyl-4-carboxylic acid. (n.d.). PrepChem.com.
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI.
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- 6. 4'-METHOXY-BIPHENYL-4-CARBOXYLIC ACID | 725-14-4 [chemicalbook.com]
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- 8. vernier.com [vernier.com]
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- 12. reddit.com [reddit.com]
- 13. prepchem.com [prepchem.com]
- 14. rsc.org [rsc.org]
Technical Support Center: 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid
Welcome to the dedicated technical support guide for 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid (CAS No. 175153-20-5 / 5728-32-5 for 2'-isomer). This document is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot the potential stability challenges associated with this compound. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring robust and reproducible experimental outcomes.
Section 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting
This section provides rapid answers to the most common issues encountered during the handling and use of this compound.
Q1: What are the recommended storage conditions for this compound? A1: For long-term stability, the compound should be stored as a solid in a tightly sealed container in a dry, cool, and well-ventilated place.[1] Sigma-Aldrich recommends storing the solid at room temperature, sealed from moisture. Avoid direct sunlight.
Q2: My compound precipitated from my aqueous buffer. Is it degraded? A2: Not necessarily. Biphenyl carboxylic acids, in general, have low solubility in water.[2] Precipitation is more likely a solubility issue than a degradation event. The protonated carboxylic acid (at low pH) is significantly less soluble in aqueous media than its deprotonated carboxylate salt (at neutral or basic pH). Consider adjusting the pH upwards or adding a co-solvent like DMSO or ethanol to improve solubility.
Q3: I see new, minor peaks in my HPLC chromatogram after leaving my solution on the bench. What could they be? A3: This could indicate degradation. The biphenyl structure, while generally stable, can be susceptible to environmental factors over time. The most common culprits for benchtop degradation are exposure to light (photodegradation) or slow reaction with components in a complex medium. A systematic forced degradation study is the best way to identify the cause.
Q4: Is this molecule sensitive to strong acids or bases? A4: The molecule is stable to moderate pH changes necessary for solubilization. However, extreme pH conditions combined with high temperatures can promote hydrolysis of the methoxy group or even decarboxylation of the carboxylic acid group, a known reaction for aromatic carboxylic acids under harsh hydrothermal conditions.[3]
Q5: What are the primary chemical incompatibilities I should be aware of? A5: Avoid strong oxidizing agents.[4][5] The aromatic rings and the methoxy group can be susceptible to oxidation, leading to the formation of undesired byproducts. Also, avoid strong reducing agents that could potentially reduce the carboxylic acid.
Section 2: In-Depth Troubleshooting & Investigative Guides
This section provides a deeper dive into specific stability challenges, complete with the underlying chemistry and recommended actions.
Guide 1: Navigating Solubility and Solution Stability
The interplay between the hydrophobic biphenyl core and the polar carboxylic acid/methoxy groups makes solubility a critical parameter to control.
-
The Causality: The carboxylic acid group has a pKa (estimated to be around 4-5, similar to benzoic acid) that governs its charge state.
-
Below pKa (Acidic pH): The group is protonated (-COOH), making the molecule neutral and significantly less water-soluble.
-
Above pKa (Neutral/Basic pH): The group is deprotonated (-COO⁻), forming a carboxylate salt that is more polar and thus more soluble in aqueous buffers.
-
-
Troubleshooting Steps:
-
Precipitation in Acidic/Neutral Buffers: If you observe precipitation, verify the pH of your solution. For aqueous buffers, increasing the pH to >7 will convert the acid to its more soluble salt form.
-
Use of Co-solvents: For applications requiring a specific pH where solubility is low, consider preparing a concentrated stock solution in an organic solvent (e.g., DMSO, DMF, or ethanol) and diluting it into your aqueous medium. Be mindful of the final solvent concentration, as it may impact downstream biological assays.
-
Filtration: Always filter your solutions after preparation (e.g., with a 0.22 µm syringe filter) to remove any undissolved particulates that could be mistaken for instability-related precipitation later.
-
Guide 2: Assessing and Preventing Thermal Degradation
The biphenyl backbone confers significant thermal stability. However, at elevated temperatures, particularly in solution, degradation can occur.
-
The Mechanism: The most likely thermal degradation pathway for aromatic carboxylic acids is decarboxylation (loss of CO₂), although this typically requires very high temperatures (>200 °C in solid form, or hydrothermal conditions in water).[3] In solution, prolonged heating can accelerate oxidative degradation if dissolved oxygen or other reactive species are present.
-
Troubleshooting & Prevention:
-
Avoid Excessive Heat: When dissolving the compound, use minimal heat required to achieve dissolution. Do not leave solutions at elevated temperatures for extended periods.
-
Perform a Thermal Stress Test: To understand the thermal limits in your specific formulation, subject a sample solution to elevated temperatures (e.g., 60-80°C) for a defined period (e.g., 24-48 hours). Analyze the sample by HPLC against a control stored at 4°C. An increase in impurities or a decrease in the main peak area indicates thermal liability. (See Protocol C).
-
Guide 3: Managing Photostability
Aromatic compounds frequently absorb UV light, making them susceptible to photodegradation. This is a critical parameter for handling, packaging, and labeling.[6]
-
The Mechanism: Direct absorption of UV or high-energy visible light can excite the molecule to a higher energy state, leading to bond cleavage, rearrangement, or reaction with other molecules (e.g., oxidation). This can occur even under standard laboratory lighting over time.[6]
-
Troubleshooting & Prevention:
-
Protect from Light: Always store solutions in amber vials or wrap containers with aluminum foil. Minimize exposure to direct sunlight or intense lab lighting.
-
Conduct a Confirmatory Photostability Study: As per ICH Q1B guidelines, a formal study is the definitive way to assess risk.[7] This involves exposing the compound (in solid state and in solution) to a controlled light source providing a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of near-UV energy. A "dark control" sample, protected from light but kept at the same temperature, is crucial to distinguish photolytic from thermal degradation.[7][8] (See Protocol C).
-
Section 3: Visualized Workflows and Logic Diagrams
Diagram 1: General Troubleshooting Workflow
This flowchart provides a logical path from observing an experimental issue to identifying and resolving the root cause related to compound stability.
Caption: Troubleshooting workflow for stability issues.
Diagram 2: Forced Degradation Experimental Workflow
This diagram illustrates the standard procedure for a forced degradation study to pinpoint specific stability liabilities.
Caption: Workflow for a forced degradation study.
Section 4: Key Experimental Protocols
Protocol A: Preparation of a Standard Stock Solution
This protocol ensures the compound is handled correctly from the start to minimize variability.
-
Materials: this compound (solid), DMSO (anhydrous), Class A volumetric flasks, analytical balance.
-
Procedure:
-
Accurately weigh the desired amount of the solid compound.
-
Transfer the solid to a volumetric flask.
-
Add approximately 70% of the final volume of DMSO.
-
Gently swirl or sonicate at room temperature until the solid is fully dissolved. Avoid heating unless absolutely necessary.
-
Once dissolved, add DMSO to the final volume mark.
-
Invert the flask 10-15 times to ensure homogeneity.
-
Store the stock solution in an amber glass vial at -20°C for long-term use.
-
Protocol B: HPLC Method for Purity and Degradation Analysis
This method provides a baseline for assessing the compound's purity and detecting degradants. It may require optimization for specific matrices.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B over 1 minute, and re-equilibrate for 2 minutes. (This is a starting point and should be optimized).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (A diode array detector scanning from 200-400 nm is recommended to characterize impurity peaks).[9]
-
Injection Volume: 10 µL.
Protocol C: Forced Degradation Study Protocol
This study is essential for identifying the intrinsic stability characteristics of the molecule.
-
Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 0.5 mg/mL) in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions: Aliquot the solution into separate, clearly labeled amber vials for each condition. For the photostability sample, use a clear glass vial.
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidation: Add 3% hydrogen peroxide.
-
Thermal: Place in an oven at 60°C (wrapped in foil).
-
Photolytic: Place in a photostability chamber. Keep a dark control (wrapped in foil) next to it.
-
-
Time Points: Analyze samples at initial (T=0) and subsequent time points (e.g., 4, 8, 24, 48 hours).
-
Analysis: At each time point, quench the reaction if necessary (e.g., neutralize acid/base samples) and dilute to a suitable concentration for HPLC analysis using the method in Protocol B.
-
Data Evaluation: Compare the chromatograms of stressed samples to the T=0 and control samples. Calculate the percentage of degradation and note the relative retention times of any new peaks. This will reveal if the compound is sensitive to pH, oxidation, heat, or light.
| Stress Condition | Typical Reagent/Setup | Primary Degradation Pathway to Investigate |
| Acid Hydrolysis | 0.1 M HCl, Room Temp | Potential cleavage of the methoxy ether bond |
| Base Hydrolysis | 0.1 M NaOH, Room Temp | Enhanced susceptibility to oxidation |
| Oxidation | 3% H₂O₂, Room Temp | Formation of hydroxylated or ring-opened species[10] |
| Thermal | 60-80°C, Dark | Accelerated oxidation, potential for decarboxylation |
| Photolytic | ICH Q1B light source | Photocyclization, photooxidation, rearrangement[11] |
References
- Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID.
- da Silva, M. D., & Matos, M. A. R. (2004). Thermochemistry of biphenylcarboxylic and dicarboxylic acids. A combined experimental and theoretical study. Organic & Biomolecular Chemistry, 2(9), 1353-1358. [Link]
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: [1,1'-Biphenyl]-4-carboxylic acid.
- Muzhingi, T. M. (2012). Volatile Organic Compounds – Biphenyl Thermodynamic Interactions. UJ Content - University of Johannesburg.
- Combi-Blocks, Inc. (2023). CA-4945 - Safety Data Sheet.
- FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET.
- AOBChem. (n.d.). 2-Methoxy-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid.
- PubChemLite. (n.d.). 2'-methoxy-biphenyl-4-carboxylic acid (C14H12O3).
- Gbabode, G., et al. (2015). Odd–Even Effects in the Structure and Thermal Stability of Carboxylic Acid Anchored Monolayers on Naturally Oxidized Aluminum Surface. The Journal of Physical Chemistry C, 119(32), 18347-18355. [Link]
- BLDpharm. (n.d.). 175153-20-5|this compound.
- Oakwood Chemical. (n.d.). 2'-Methoxy-biphenyl-4-carboxylic acid.
- Synquest Labs. (n.d.). 2'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid - Safety Data Sheet.
- PubChem. (n.d.). 4'-Methoxy(1,1'-biphenyl)-4-carboxylic acid.
- PubChem. (n.d.). 2'-Methoxy[1,1'-biphenyl]-3-carboxylic acid.
- Verevkin, S. P., et al. (2023). Thermodynamics of Reversible Hydrogen Storage: Are Methoxy-Substituted Biphenyls Better through Oxygen Functionality?. Hydrogen, 4(4), 819-834. [Link]
- Kim, J., et al. (2018). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Food Science and Technology, 38(1), 125-131. [Link]
- Dunn, J. B., et al. (2014). Hydrothermal stability of aromatic carboxylic acids. Energy & Fuels, 28(4), 2637-2643. [Link]
- ResearchGate. (n.d.). The Degradation Pathway of Biphenyl.
- European Medicines Agency (EMA). (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Wang, Y., et al. (2020). Degradation mechanism of biphenyl and 4-4'-dichlorobiphenyl cis-dihydroxylation by non-heme 2,3 dioxygenases BphA: A QM/MM approach. Chemosphere, 248, 125844. [Link]
- Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific.
- Benchchem. (n.d.). Common side products in the synthesis of Biphenyl-4-amidoxime and how to avoid them.
- NIST. (n.d.). Biphenyl-4-carboxylic acid. In NIST Chemistry WebBook.
- Lennen, R. M., & Pfleger, B. F. (2013). Understanding biocatalyst inhibition by carboxylic acids. Current Opinion in Biotechnology, 24(6), 1032-1038. [Link]
- ResearchGate. (n.d.). Biphenyl degradation upper pathway.
- IJPPR. (2023). Photostability Study of Biopharmaceutical Products. International Journal of Pharmaceutical and Phytopharmacological Research.
- Tønnesen, H. H. (2001).
- ResearchGate. (1974). Metabolism of biphenyl. Structure and physicochemical properties of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid, the meta-cleavage product from 2,3-dihydroxybiphenyl by Pseudomonas putida. Biochemical Journal, 143(2), 431-434.
- Semantic Scholar. (n.d.). [Features of assay and decomposition dynamics of 2-methoxy-4-(1-propenyl)hydroxybenzene in biological material].
- BLDpharm. (n.d.). 473264-05-0|2'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carboxylic acid.
- Semantic Scholar. (2016). Practice Problems in Biomedical Organic Chemistry.
- OpenStax. (n.d.). Additional Problems 20 – Organic Chemistry.
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- 10. Degradation mechanism of biphenyl and 4-4'-dichlorobiphenyl cis-dihydroxylation by non-heme 2,3 dioxygenases BphA: A QM/MM approach - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Scaling Up the Synthesis of 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting, and explain the fundamental principles behind key process decisions to ensure a successful, safe, and efficient scale-up.
The synthesis of biphenyl derivatives is a cornerstone of modern medicinal and materials chemistry.[1][2] this compound, in particular, serves as a crucial intermediate. While numerous methods exist for forming biaryl bonds, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction remains the most robust, versatile, and scalable approach for this target molecule due to its mild conditions and functional group tolerance.[3][4]
This document is structured as a series of practical questions you might encounter during your scale-up campaign, providing detailed answers, step-by-step protocols, and the scientific rationale behind our recommendations.
Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling
The most reliable pathway for synthesizing this compound on a large scale involves the coupling of a boronic acid with an aryl halide. For this specific target, the reaction couples 4-bromo-3-methoxybenzoic acid with phenylboronic acid .
The catalytic cycle, which is central to understanding and troubleshooting the reaction, is illustrated below.
Caption: Fig 1. The Suzuki-Miyaura Catalytic Cycle.
Troubleshooting Guide & Scale-Up FAQs
This section addresses specific issues that frequently arise when moving from grams to kilograms.
Q1: My reaction yield dropped significantly when I scaled up from 10g to 1kg. What are the most likely causes?
This is a common and multifaceted problem. A drop in yield upon scale-up rarely has a single cause. Here are the primary factors to investigate, starting with the most probable.
Possible Causes & Solutions:
-
Inefficient Mixing & Mass Transfer:
-
The "Why": On a small scale, magnetic stirring is sufficient to maintain a homogeneous mixture. In a large reactor, inadequate agitation can lead to localized "hot spots," poor catalyst distribution, and inefficient mixing of the multiphasic system (e.g., aqueous base, organic solvent, solid catalyst).
-
Solution: Ensure your reactor is equipped with an appropriate overhead stirrer (e.g., anchor or pitched-blade turbine) and that the stirring speed is sufficient to create a vortex and suspend all solids. Check for "dead zones" at the bottom of the reactor.
-
-
Poor Heat Transfer & Temperature Control:
-
The "Why": The surface-area-to-volume ratio decreases dramatically upon scale-up. A reaction that was easily controlled in a round-bottom flask can generate heat much faster than it can be removed by the reactor jacket, leading to temperature spikes. These spikes can degrade the catalyst, the starting materials, and the product. Some Suzuki couplings are known to have significant exothermic events, posing a safety hazard.[5]
-
Solution: Use a reactor with a properly sized heating/cooling jacket. Perform the addition of reagents (especially the catalyst or boronic acid) portion-wise or via an addition funnel to control the reaction rate and any resulting exotherm. For critical reactions, consider performing reaction calorimetry studies to understand the heat flow before moving to the pilot plant.[5]
-
-
Oxygen Sensitivity:
-
The "Why": The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state.[6] While a quick nitrogen purge might suffice for a small flask, it is often inadequate for a large reactor with a significant headspace.
-
Solution: The reactor must be thoroughly purged with an inert gas (Nitrogen or Argon). This is best achieved by performing at least three vacuum/inert gas backfill cycles. Maintain a positive pressure of inert gas throughout the reaction. Degas all solvents (especially water) before use by sparging with nitrogen for 30-60 minutes.
-
-
Catalyst Loading and Type:
-
The "Why": Simply maintaining the same mol% of a homogeneous catalyst like Pd(PPh₃)₄ may not be cost-effective or practical. Furthermore, removing it can be challenging. For large-scale operations, a heterogeneous catalyst is often preferred.
-
Solution: Consider switching to a heterogeneous catalyst like Palladium on Carbon (Pd/C).[7] It is more cost-effective, easier to filter off post-reaction, and typically results in very low palladium contamination in the final product (<10 ppm).[7] You may need to re-optimize the catalyst loading; a typical starting point is 1-2 mol%.
-
The following flowchart can guide your diagnostic process.
Sources
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. quora.com [quora.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid
Welcome to the technical support center for 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid (CAS 5728-32-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the handling, storage, and experimental use of this compound. Our goal is to ensure the integrity of your experiments by helping you avoid unwanted decomposition of this valuable molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: Based on the chemical structure of this compound, there are two primary theoretical decomposition pathways that can be initiated by factors such as heat, extreme pH, or oxidative stress.
-
Decarboxylation: This is a common thermal degradation pathway for carboxylic acids, where the carboxylic acid group is lost as carbon dioxide (CO₂). For biphenyl carboxylic acids, this can lead to the formation of 2-methoxybiphenyl. Studies on similar biphenyl carboxylic acids have shown that thermal decomposition can lead to decarboxylation.[1][2]
-
Ether Cleavage: The methoxy group (an ether linkage to an aromatic ring) can be susceptible to cleavage under strong acidic conditions, particularly at elevated temperatures. This would result in the formation of a hydroxyl group, yielding 2-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid.
Q2: What are the ideal storage conditions for this compound to ensure its stability?
A2: To maintain the integrity of this compound, it is crucial to store it under appropriate conditions. The manufacturer's safety data sheet (SDS) recommends storing the compound in a tightly sealed container in a dry, cool, and well-ventilated area at room temperature.[1][3][4]
Q3: What materials or substances are incompatible with this compound?
A3: The Safety Data Sheet (SDS) for this compound and similar compounds indicates that it is incompatible with strong oxidizing agents.[5][6] Contact with these substances can lead to vigorous reactions and decomposition of the compound.
Q4: How can I detect decomposition in my sample of this compound?
A4: The most reliable way to detect decomposition is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A validated HPLC method can separate the intact parent compound from its degradation products. The appearance of new peaks in the chromatogram or a decrease in the peak area of the main compound suggests decomposition.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions based on scientific principles.
| Observed Issue | Potential Cause | Troubleshooting Steps & Explanations |
| Loss of potency or unexpected experimental results. | Sample decomposition due to improper storage. | 1. Verify Storage Conditions: Ensure the compound is stored as per the recommendations (cool, dry, tightly sealed, protected from light).2. Aliquot Samples: For frequently used material, consider preparing smaller aliquots to minimize repeated exposure of the bulk stock to atmospheric moisture and temperature fluctuations. |
| Appearance of unknown peaks in HPLC analysis. | Degradation of the compound during sample preparation or analysis. | 1. Assess Sample Preparation: Avoid prolonged exposure of the sample to harsh conditions (e.g., strong acids/bases, high temperatures) during dissolution and dilution.2. Check Solvent Purity: Use high-purity solvents to prevent reactions with impurities.3. Control Temperature: If using a heated autosampler or column compartment, ensure the temperature is not excessive. |
| Discoloration of the solid material (e.g., yellowing). | Potential photodegradation or oxidative degradation. | 1. Protect from Light: Store the compound in an amber vial or in a light-protected environment.2. Inert Atmosphere: For long-term storage or for highly sensitive applications, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. |
Experimental Protocols
Protocol 1: Recommended Storage and Handling
To ensure the long-term stability of this compound, follow these guidelines:
-
Storage Container: Use a tightly sealed, amber glass vial to protect the compound from moisture and light.
-
Atmosphere: For routine use, a dry, ambient atmosphere is sufficient. For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen before sealing.
-
Temperature: Store at room temperature in a cool, dry, and well-ventilated area. Avoid exposure to direct sunlight or sources of heat.
-
Handling: When weighing and handling the compound, do so in a controlled environment with low humidity. Promptly and securely reseal the container after use.
Protocol 2: Stability-Indicating HPLC Method (Example)
This protocol provides a starting point for a stability-indicating HPLC method to assess the purity of this compound and detect potential degradation products. Method optimization and validation are essential for specific applications.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | A system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector. |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). |
| Mobile Phase A | 0.1% Formic Acid in Water. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile. |
| Gradient | Start with a suitable ratio of A:B (e.g., 70:30), and run a linear gradient to a higher concentration of B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Detection | UV at a suitable wavelength (determine the λmax of the compound, likely in the 254-280 nm range). |
| Injection Volume | 10 µL. |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase components) at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solution.
-
Sample Preparation: Prepare samples at a similar concentration to the working standards.
-
Analysis: Inject the blank (solvent), standards, and samples onto the HPLC system.
-
Data Evaluation: Monitor for the appearance of new peaks in the chromatograms of stressed samples compared to a reference standard. The peak purity of the main compound should also be assessed using the PDA detector.
Visualizing Decomposition and Experimental Workflow
Potential Decomposition Pathways
Caption: General workflow for a forced degradation study.
References
- Rojas-Aguirre, Y., et al. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. Energy & Fuels, 29(12), 8038–8048. [Link]
Sources
- 1. forced degradation study: Topics by Science.gov [science.gov]
- 2. ijrpp.com [ijrpp.com]
- 3. japsonline.com [japsonline.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
unexpected results in experiments with 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid
Welcome to the technical support center for 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and unexpected challenges encountered during experiments with this molecule. Here, we synthesize technical data with field-proven insights to provide robust troubleshooting strategies and detailed protocols.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science, often utilized for its specific structural and electronic properties.[1][2] However, its synthesis, purification, and application can present unique challenges. The presence of an ortho-methoxy group introduces steric hindrance and electronic effects that can lead to unexpected outcomes, particularly in cross-coupling reactions.[3] This guide provides a structured approach to troubleshooting these issues, ensuring the integrity and success of your experimental work.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling and use of this compound.
Q1: What is the best solvent to dissolve this compound?
A1: Due to its biphenyl structure and carboxylic acid group, this compound has limited solubility in non-polar solvents and water. For reactions, solvents like 1,4-dioxane, DMF, or THF are often used, sometimes in combination with water, especially for Suzuki coupling reactions.[4][5] For purification by recrystallization, consider solvent systems like aqueous ethanol or toluene/petroleum ether.[6] Always perform a small-scale solubility test before committing your bulk material.
Q2: I'm seeing a low yield in my Suzuki coupling synthesis. What are the likely causes?
A2: Low yields in Suzuki couplings involving this substrate are common and can stem from several factors. The ortho-methoxy group can sterically hinder the approach to the palladium catalyst, slowing down the oxidative addition or transmetalation steps.[3] Other common causes include inactive catalyst, improper base selection, inefficient degassing, or side reactions like protodeboronation of the boronic acid starting material.[7]
Q3: My purified product is an off-white or slightly yellow solid, not pure white. Is this normal?
A3: While the pure compound is typically a white to off-white solid, a yellowish tint can indicate the presence of residual palladium catalyst or trace impurities from side reactions.[8] If analytical data (NMR, LC-MS) confirms high purity, the color may not be detrimental to subsequent steps. However, for applications requiring high purity, further purification via recrystallization or column chromatography may be necessary.
Q4: Why is my carboxylic acid streaking on the silica gel TLC plate?
A4: Carboxylic acids frequently streak on silica gel due to strong interactions between the acidic proton of the carboxyl group and the silica surface.[9] This can be mitigated by adding a small amount (0.5-1%) of acetic acid or formic acid to your eluting solvent system. This keeps the compound fully protonated, leading to a more defined spot.[9]
Q5: What are the expected m/z peaks in the mass spectrum for this compound?
A5: For this compound (Molecular Weight: 228.25 g/mol ), you should look for the molecular ion peak [M]+ at m/z 228.[10][11] In positive ion mode ESI-MS, you will likely observe the protonated molecule [M+H]+ at m/z 229 and the sodium adduct [M+Na]+ at m/z 251.[12] In negative ion mode, the deprotonated molecule [M-H]- at m/z 227 will be prominent.[13] Common fragments may include the loss of a hydroxyl group ([M-OH]+) or the entire carboxylic acid group ([M-COOH]+).[14]
Part 2: Troubleshooting Guides
This section provides in-depth, systematic approaches to resolving specific experimental failures.
Guide 1: Suzuki Coupling Synthesis Failure
The Suzuki-Miyaura cross-coupling is the most common route to synthesize this biphenyl structure. Unexpected results often originate here.
A low or non-existent yield is a frequent and frustrating issue. The following workflow provides a logical troubleshooting sequence.
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Causality & Solutions:
-
Reagent Integrity:
-
Boronic Acids: These can degrade over time, especially if exposed to moisture, leading to protodeboronation. Use fresh or properly stored boronic acid.[7]
-
Palladium Catalyst: Pd(0) catalysts can be sensitive to air. If your reaction fails to turn black or dark brown, your catalyst may be oxidized. Consider using a fresh batch or a more robust pre-catalyst.[3]
-
Base: The base (e.g., K₂CO₃, K₃PO₄) is crucial for activating the boronic acid.[15] Ensure it is anhydrous and, if it's a solid, that it is finely powdered to maximize surface area. Some anhydrous couplings require a small amount of water to function effectively.[3]
-
-
Reaction Conditions:
-
Oxygen Sensitivity: The catalytic cycle involves Pd(0), which is oxygen-sensitive. Inadequate degassing of the solvent and reaction vessel is a primary cause of failure. Use techniques like freeze-pump-thaw for best results.[7]
-
Steric Hindrance: The ortho-methoxy group on one of the rings increases steric bulk, which can impede the oxidative addition step. Switching to a bulkier, more electron-rich phosphine ligand (e.g., a Buchwald ligand like SPhos or XPhos) can often overcome this hurdle by promoting the oxidative addition step.[3]
-
If your desired product is present but contaminated with significant byproducts, identification is key.
| Side Product | Identification (MS/TLC) | Primary Cause | Proposed Solution |
| Homocoupling Product | Mass corresponding to a dimer of your starting materials. | Reaction temperature is too high; catalyst loading is too high. | Lower the reaction temperature. Reduce catalyst loading. Ensure slow addition of reagents.[7] |
| Protodeboronation Product | Mass corresponding to the boronic acid with the -B(OH)₂ group replaced by -H. | Presence of excess water or acid; prolonged reaction times. | Use anhydrous solvents and reagents. Do not extend reaction time unnecessarily.[7] |
| Dehalogenation Product | Mass corresponding to the aryl halide with the halogen replaced by -H. | Impurities in the base; certain phosphine ligands. | Use a high-purity base. Screen different phosphine ligands.[7] |
Guide 2: Purification Challenges
Purifying this compound can be complicated by its physical properties and the nature of synthesis-related impurities.
Caption: Systematic purification workflow for the target compound.
Protocol Details & Rationale:
-
Acid-Base Extraction: This is a highly effective first-pass purification for carboxylic acids.[9]
-
Protocol:
-
Dissolve the crude solid in a suitable organic solvent like ethyl acetate.
-
Transfer to a separatory funnel and extract 2-3 times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its sodium salt and move to the aqueous layer, leaving neutral impurities (like homocoupled byproducts) in the organic layer.
-
Combine the aqueous layers.
-
Cool the aqueous layer in an ice bath and slowly acidify with 2M HCl until the pH is ~2. The product will precipitate out.
-
Collect the solid by vacuum filtration, washing with cold deionized water. Dry thoroughly.
-
-
Trustworthiness: This method is self-validating. The selective precipitation upon acidification confirms the acidic nature of your target compound and efficiently removes non-acidic impurities.
-
-
Recrystallization: This step is crucial for removing closely related impurities and improving crystalline quality.
-
Protocol:
-
Choose a solvent system where the compound is soluble when hot but sparingly soluble when cold. Aqueous ethanol is a good starting point.[6]
-
Dissolve the semi-pure acid in a minimum amount of the boiling solvent.
-
If dark, insoluble particles (likely palladium black) are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
-
Expertise: The rate of cooling is critical. Slow cooling promotes the formation of larger, purer crystals. Crashing the product out by cooling too quickly can trap impurities.
-
References
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling with 2-Ethoxy-5-methoxyphenylboronic acid. BenchChem.
- ChemicalBook. (2025). 4'-METHOXY-BIPHENYL-4-CARBOXYLIC ACID | 725-14-4. ChemicalBook.
- Idris, A. I., et al. (2009). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Acta Crystallographica Section E: Crystallographic Communications.
- PubChem. (2025). 4'-(Methoxycarbonyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid. National Center for Biotechnology Information.
- The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Green Chemistry. The Royal Society of Chemistry.
- PubChemLite. (2026). 2'-methoxy-biphenyl-4-carboxylic acid (C14H12O3). Université du Luxembourg.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- Oakwood Chemical. (2021). 2'-Methoxy-biphenyl-4-carboxylic acid. Oakwood Chemical.
- AOBChem. 2-Methoxy-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid. AOBChem.
- ChemicalBook. 4'-METHOXY-BIPHENYL-2-CARBOXYLIC ACID synthesis. ChemicalBook.
- PrepChem.com. Synthesis of 4'-methoxybiphenyl-4-carboxylic acid. PrepChem.com.
- PubChem. 4'-Methoxy(1,1'-biphenyl)-4-carboxylic acid. National Center for Biotechnology Information.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate.
- Sigma-Aldrich. 2'-methoxy-[1,1'-biphenyl]-4-carboxylic acid. Merck.
- DOI. Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. DOI.
- Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
- ACS Publications. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. Energy & Fuels.
- NIST. Biphenyl-4-carboxylic acid. NIST WebBook.
- Chempedia - LookChem. General procedures for the purification of Carboxylic acids. LookChem.
- SpectraBase. 4'-Methoxy-biphenyl-4-carboxylic acid. Wiley.
- BenchChem. (2025). Technical Support Center: Optimizing Carboxylic Acid Purification. BenchChem.
- Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Organic Chemistry Portal. Suzuki Coupling. Organic-Chemistry.org.
- BLDpharm. 175153-20-5|this compound. BLDpharm.
- YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids.
- PubChem. 2'-Methoxy[1,1'-biphenyl]-3-carboxylic acid. National Center for Biotechnology Information.
- ResearchGate. Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. ResearchGate.
- Reddit. (2025). Good solvent for recrystalizing 4-biphenyl carboxylic acid?. r/chemhelp.
- Macmillan Group. (2005). B-Alkyl Suzuki Couplings.
- Dhande, R., et al. (2025). Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals.
- YouTube. (2022). Lec-31 || Mass fragmentation pattern of carboxylic acids | McLafferty rearrangement | Alpha cleavage.
- Patsnap Eureka. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations.
Sources
- 1. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. researchgate.net [researchgate.net]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4'-METHOXY-BIPHENYL-4-CARBOXYLIC ACID | 725-14-4 [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2'-Methoxy-biphenyl-4-carboxylic acid [oakwoodchemical.com]
- 11. 2'-methoxy-[1,1'-biphenyl]-4-carboxylic acid - [sigmaaldrich.com]
- 12. PubChemLite - 2'-methoxy-biphenyl-4-carboxylic acid (C14H12O3) [pubchemlite.lcsb.uni.lu]
- 13. uab.edu [uab.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Suzuki Coupling [organic-chemistry.org]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to 2-Methoxy-[1,1'-biphenyl]-4-carboxylic Acid and Structurally Related Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the biphenyl carboxylate scaffold is a cornerstone for the development of non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a detailed comparison of 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid, a specific but lesser-studied derivative, with its well-established, structurally analogous counterparts, Fenbufen and Diflunisal. By examining the structure-activity relationships (SAR), physicochemical properties, and mechanisms of action of these known agents, we can extrapolate and propose a scientific rationale for the potential therapeutic profile of this compound. This document is intended to serve as a technical resource, complete with experimental protocols, to guide further research and development in this chemical space.
Introduction to the Biphenyl Carboxylic Acid Scaffold in Anti-inflammatory Drug Discovery
The biphenyl moiety is a privileged structure in drug discovery, offering a rigid backbone that can be strategically functionalized to interact with various biological targets. When combined with a carboxylic acid group, this scaffold becomes a key pharmacophore for inhibiting cyclooxygenase (COX) enzymes, the primary targets of most NSAIDs.[1][2] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3] There are two main isoforms of COX: COX-1, which is constitutively expressed and plays a role in physiological functions like maintaining the gastric mucosa, and COX-2, which is induced during inflammation.[4] The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, while adverse effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1.[2]
This guide will focus on a comparative analysis of the following compounds:
-
This compound: The target compound of this guide. While its synthesis is plausible through established methods like the Suzuki-Miyaura coupling, there is a notable lack of publicly available experimental data on its biological activity.[5][6]
-
Fenbufen: A prodrug that is metabolized in the body to its active form, 4-biphenylacetic acid (BPAA).[1][7] It is a non-selective COX inhibitor.[1]
-
Diflunisal: A salicylic acid derivative featuring a difluorophenyl group.[8][9] It is also a non-selective COX inhibitor with a long plasma half-life.[8][9]
Structural and Physicochemical Comparison
The structural nuances between this compound, Fenbufen, and Diflunisal are expected to significantly influence their pharmacokinetic and pharmacodynamic properties. The presence and position of the methoxy group in the target compound, in particular, can alter its lipophilicity, metabolic stability, and interaction with the COX active site.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | ![]() | C₁₄H₁₂O₃ | 228.25 | Methoxy group at the 2-position of one phenyl ring, carboxylic acid at the 4-position of the other. |
| Fenbufen | ![]() | C₁₆H₁₄O₃ | 254.28 | γ-oxo-butanoic acid side chain at the 4-position of the biphenyl ring.[1] |
| Diflunisal | ![]() | C₁₃H₈F₂O₃ | 250.20 | Salicylic acid core with a 2,4-difluorophenyl group at the 5-position.[8] |
Mechanism of Action and Structure-Activity Relationship (SAR)
The primary mechanism of action for Fenbufen and Diflunisal is the inhibition of COX enzymes.[1][9] The carboxylic acid moiety is crucial for this activity, as it mimics the carboxylate of arachidonic acid and forms a key interaction with a conserved arginine residue in the COX active site.
Fenbufen acts as a prodrug, with its γ-oxo-butanoic acid side chain being metabolized to the active acetic acid derivative, BPAA.[1][7] This metabolic activation strategy can help to reduce gastrointestinal side effects by limiting direct contact of the active COX inhibitor with the gastric mucosa.[1]
Diflunisal's difluorophenyl group enhances its potency and extends its duration of action compared to aspirin.[9][10] The fluorine atoms increase lipophilicity and can modulate the electronic properties of the molecule, influencing its binding to the COX enzyme.
For This compound , the presence of the methoxy group at the 2-position is predicted to have several effects:
-
Conformational Restriction: The ortho-methoxy group can sterically hinder the free rotation of the phenyl rings, locking the molecule in a specific conformation. This pre-organized conformation may enhance binding affinity for the COX active site.
-
Electronic Effects: The electron-donating nature of the methoxy group can influence the acidity of the carboxylic acid and the overall electron distribution of the biphenyl system, potentially modulating its interaction with the target enzyme.
-
Metabolic Stability: The methoxy group may serve as a site for metabolism (O-demethylation), which could influence the compound's pharmacokinetic profile.
Experimental Protocols for In Vitro Evaluation
To experimentally validate the anti-inflammatory potential of this compound and enable a direct comparison with Fenbufen and Diflunisal, the following in vitro assays are recommended.
Cyclooxygenase (COX) Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes. A common method involves monitoring the peroxidase activity of COX.[11]
Principle: The COX enzyme has two catalytic activities: a cyclooxygenase activity that converts arachidonic acid to prostaglandin G2 (PGG2), and a peroxidase activity that reduces PGG2 to PGH2. The peroxidase activity can be measured colorimetrically using a chromogenic substrate.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Heme Cofactor Solution: Prepare a stock solution of hemin in a suitable solvent.
-
Enzyme Solution: Recombinant human or ovine COX-1 and COX-2 enzymes.
-
Arachidonic Acid (Substrate) Solution.
-
Chromogenic Substrate Solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Test Compounds: Dissolve this compound, Fenbufen (as its active metabolite BPAA), and Diflunisal in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (96-well plate format):
-
To each well, add the assay buffer, heme cofactor solution, and the test compound at various concentrations.
-
Add the COX enzyme (either COX-1 or COX-2) to each well and incubate for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the arachidonic acid substrate and the chromogenic substrate.
-
Monitor the change in absorbance over time at the appropriate wavelength for the chosen chromogenic substrate using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Nitric Oxide (NO) Production Assay in Macrophages
This cell-based assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[7]
Principle: Macrophages, when stimulated with LPS, upregulate the expression of inducible nitric oxide synthase (iNOS), which produces large amounts of NO. NO is unstable, but its concentration can be determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate culture medium.
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
-
Griess Assay:
-
Collect the cell culture supernatant.
-
In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in each sample from the standard curve.
-
Determine the percentage of inhibition of NO production for each concentration of the test compound relative to the LPS-stimulated control.
-
Calculate the IC₅₀ value for NO production inhibition.
-
Visualizing the Scientific Workflow and Rationale
Experimental Workflow for Comparative Evaluation
Caption: Workflow for the in vitro comparative evaluation of biphenyl carboxylic acid derivatives.
The Cyclooxygenase (COX) Pathway and NSAID Inhibition
Sources
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- 10. Novel synthetic (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol inhibits arthritis by targeting signal transducer and activator of transcription 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Alternatives for 2-Methoxy-[1,1'-biphenyl]-4-carboxylic Acid in Synthesis
For researchers, scientists, and professionals in drug development, the selection of building blocks in organic synthesis is a critical decision that influences not only the efficiency of the synthetic route but also the pharmacological profile of the final molecule. The biphenyl carboxylic acid motif is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Among these, 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid serves as a key intermediate. However, strategic modifications to this scaffold can lead to compounds with altered biological activities and improved synthetic accessibility. This guide provides an in-depth technical comparison of viable alternatives, focusing on the 2'-hydroxy and 2'-fluoro analogs, supported by established chemical principles and experimental data from the literature.
The Central Role of the Biphenyl Carboxylic Acid Scaffold
Biphenyl derivatives are integral to the synthesis of a wide array of pharmacologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.[2][3] The rigidity of the biphenyl backbone combined with the functional handle of the carboxylic acid group allows for versatile derivatization and interaction with biological targets. The substitution pattern on the biphenyl rings plays a crucial role in modulating the molecule's conformation, electronic properties, and ultimately, its biological function.
Core Compound and Key Alternatives: A Comparative Overview
This guide focuses on this compound and its primary alternatives where the 2'-methoxy group is replaced by a hydroxyl or a fluorine atom. The choice of substituent at the 2'-position can significantly impact the synthetic strategy and the properties of the resulting molecules.
| Compound | Structure | Key Features |
| This compound | ![]() | Electron-donating methoxy group, potential for steric influence. |
| 2-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid | ![]() | Hydrogen bond donor/acceptor, potential for intramolecular interactions. |
| 2-Fluoro-[1,1'-biphenyl]-4-carboxylic acid | ![]() | Strong electron-withdrawing group, minimal steric hindrance. |
Synthetic Considerations: The Suzuki-Miyaura Cross-Coupling
The most prevalent and versatile method for the synthesis of these biphenyl carboxylic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This reaction typically involves the coupling of an aryl halide or triflate with an arylboronic acid in the presence of a palladium catalyst and a base.
Below is a generalized workflow for the synthesis of the target compounds and their alternatives.
Caption: Generalized workflow for the synthesis of 2'-substituted biphenyl-4-carboxylic acids via Suzuki-Miyaura coupling.
Influence of the 2'-Substituent on the Suzuki-Miyaura Coupling
The electronic and steric nature of the substituent on the arylboronic acid can influence the efficiency of the Suzuki-Miyaura coupling.
-
2-Methoxyphenylboronic acid: The electron-donating nature of the methoxy group can facilitate the transmetalation step of the catalytic cycle. However, its steric bulk, being larger than a hydrogen or fluorine atom, might slightly hinder the reaction, potentially requiring longer reaction times or higher catalyst loadings for optimal yields, especially with sterically demanding coupling partners.[1][6]
-
2-Hydroxyphenylboronic acid: The hydroxyl group can act as both a hydrogen bond donor and acceptor. This can sometimes lead to catalyst inhibition or side reactions if not properly managed. Protection of the hydroxyl group may be necessary in some cases, adding extra steps to the synthesis. However, under the right conditions, the unprotected phenol can participate effectively in the coupling.
-
2-Fluorophenylboronic acid: The highly electronegative fluorine atom makes the boronic acid more electron-deficient. This can impact the rate of transmetalation. However, the small steric footprint of fluorine is advantageous, often leading to high coupling efficiency.[7] The strong carbon-fluorine bond is also generally stable under Suzuki-Miyaura conditions.
Experimental Protocols
The following are representative experimental protocols for the synthesis of the target compounds via Suzuki-Miyaura coupling. These are generalized procedures and may require optimization.
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on common practices for Suzuki-Miyaura couplings.[5][8]
Materials:
-
4-Bromobenzoic acid
-
2-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add 4-bromobenzoic acid (1.0 mmol), 2-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Protocol 2: Synthesis of 2-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid
This protocol is adapted from general procedures for coupling with phenolic boronic acids.
Materials:
-
4-Bromobenzoic acid
-
2-Hydroxyphenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Cesium carbonate (Cs₂CO₃)
-
Dimethoxyethane (DME)
-
Water (degassed)
Procedure:
-
In a reaction vessel, combine 4-bromobenzoic acid (1.0 mmol), 2-hydroxyphenylboronic acid (1.3 mmol), and cesium carbonate (2.5 mmol).
-
Add Pd(dppf)Cl₂ (3 mol%).
-
Seal the vessel, and purge with an inert gas.
-
Add degassed DME and water (typically a 5:1 ratio).
-
Heat the mixture to 90 °C for 6-16 hours.
-
After cooling, acidify the mixture with 1M HCl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by flash chromatography to obtain 2-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid.
Protocol 3: Synthesis of 2-Fluoro-[1,1'-biphenyl]-4-carboxylic acid
This protocol is based on syntheses of fluorinated biaryl compounds.[9]
Materials:
-
4-Iodobenzoic acid
-
2-Fluorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
Procedure:
-
To a flask, add 4-iodobenzoic acid (1.0 mmol), 2-fluorophenylboronic acid (1.1 mmol), and sodium carbonate (2.2 mmol).
-
Add Pd(PPh₃)₄ (1.5 mol%).
-
Purge the flask with an inert gas.
-
Add a degassed mixture of toluene, ethanol, and water (e.g., 3:1:1 ratio).
-
Reflux the reaction mixture for 2-6 hours.
-
After completion, cool the mixture and remove the organic solvents under reduced pressure.
-
Dissolve the residue in water and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to afford 2-Fluoro-[1,1'-biphenyl]-4-carboxylic acid.
Comparative Performance and Applications
| Feature | 2-Methoxy- | 2-Hydroxy- | 2-Fluoro- |
| Synthetic Accessibility | Good, commercially available starting materials. | Good, but may require protecting group strategies. | Excellent, often high-yielding couplings.[9] |
| Potential Synthetic Challenges | Steric hindrance in some cases. | Catalyst inhibition, potential for O-arylation side products. | Can alter the reactivity of the aromatic ring in subsequent steps. |
| Key Physicochemical Properties | Electron-donating, lipophilic. | H-bond donor/acceptor, can influence solubility and conformation. | Electron-withdrawing, can enhance metabolic stability. |
| Common Applications | Intermediates for various pharmaceuticals. | Precursors for compounds with potential for intramolecular hydrogen bonding, affecting receptor binding. | Used to introduce fluorine to enhance binding affinity and metabolic stability in drug candidates.[10] |
Structure-Activity Relationship (SAR) Insights
The choice between a methoxy, hydroxyl, or fluoro group at the 2'-position is a strategic decision in drug design, guided by structure-activity relationship (SAR) studies.[11][12][13]
-
The Methoxy Group: Can act as a hydrogen bond acceptor and its lipophilicity can enhance membrane permeability. Its bulk can also enforce a specific dihedral angle between the two phenyl rings, which can be crucial for binding to a biological target.
-
The Hydroxyl Group: Can serve as a key hydrogen bond donor or acceptor, forming critical interactions with a receptor. It can also be a site for further functionalization or act as a metabolic soft spot.
-
The Fluoro Group: Is often used as a bioisostere for a hydrogen atom or a hydroxyl group. Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups and alter the electronic properties of the aromatic ring. Fluorine substitution is a common strategy to block metabolic oxidation and improve the pharmacokinetic profile of a drug candidate.
Caption: Interplay between substituent choice, synthesis, and molecular properties.
Conclusion
While this compound is a valuable and widely used synthetic intermediate, the 2'-hydroxy and 2'-fluoro analogs present compelling alternatives for researchers and drug developers. The choice between these building blocks should be guided by a comprehensive analysis of the synthetic route, the desired physicochemical properties of the target molecule, and the intended biological application. The 2'-fluoro analog often provides a more direct synthetic route with potentially improved metabolic stability, while the 2'-hydroxy analog offers unique opportunities for hydrogen bonding interactions. A thorough understanding of the subtle yet significant effects of these substituents is paramount for the efficient and successful development of novel chemical entities.
References
- Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. [Link]
- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Chemical and Pharmaceutical Research.
- Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. [Link]
- Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. Acta Poloniae Pharmaceutica. [Link]
- Synthesis and structure-activity relationships for biphenyl H3 receptor antagonists with moderate anti-cholinesterase activity. Bioorganic & Medicinal Chemistry. [Link]
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanoc
- Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N–C(O)
- Structure Activity Rel
- The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. Journal of the Chemical Society C: Organic. [Link]
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temper
- Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach.
- Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst.
- (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl...
- Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14.
- Structure Activity Relationships and Medicinal Chemistry. YouTube. [Link]
- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]
Sources
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- 2. ajgreenchem.com [ajgreenchem.com]
- 3. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. mdpi.com [mdpi.com]
- 10. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationships for biphenyl H3 receptor antagonists with moderate anti-cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. repository.limu.edu.ly [repository.limu.edu.ly]
- 13. Structure Activity Relationships - Drug Design Org [drugdesign.org]
A Comparative Guide to the Structural Validation of 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid by NMR Spectroscopy
Introduction
In the landscape of drug development and materials science, the unequivocal confirmation of a molecule's chemical structure is a cornerstone of research and development. An incorrect structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and significant delays in discovery pipelines. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the non-destructive elucidation of molecular structures in solution.[1] This guide provides an in-depth, experience-driven walkthrough for the structural validation of 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid, a biphenyl derivative of interest in medicinal chemistry.[2][3]
This document moves beyond a simple recitation of data. It delves into the rationale behind spectral interpretation, comparing predicted data derived from foundational principles and analogous structures with experimental results. We will explore a multi-technique approach, beginning with 1D ¹H and ¹³C NMR and progressing to advanced 2D NMR experiments (COSY, HSQC, HMBC, and NOESY) that collectively provide an interlocking system of validation for the target structure.
Part 1: Theoretical Analysis and Spectral Prediction
Before analyzing the experimental spectrum, a robust strategy involves predicting the expected NMR signals. This is achieved by dissecting the molecule into its constituent fragments and considering the electronic and steric influence of each substituent. The target molecule consists of two key fragments: a 4-substituted benzoic acid ring (Ring A) and a 2-substituted anisole ring (Ring B).
-
Ring A (4-carboxyphenyl): The carboxylic acid (-COOH) group is a moderate deactivating, electron-withdrawing group. It will deshield protons and carbons, particularly those ortho (H3, H5) and para (C4, C1') to its position.
-
Ring B (2-methoxyphenyl): The methoxy (-OCH₃) group is a strong activating, electron-donating group. It will shield protons and carbons, especially at the ortho (C3') and para (C5') positions. Its protons will appear as a characteristic singlet around 3.7-3.9 ppm.[4]
-
Steric Hindrance: The ortho methoxy group on Ring B sterically hinders free rotation around the C1-C1' bond. This torsional strain results in a non-planar conformation, making the two phenyl rings magnetically inequivalent.[5] Consequently, all aromatic protons and carbons should be chemically distinct.
Based on these principles and reference data for biphenyl-4-carboxylic acid[6] and 2-methoxybiphenyl[4], we can predict the approximate chemical shifts.
Table 1: Predicted vs. Experimental NMR Data for this compound (in DMSO-d₆)
| Position | Predicted ¹H δ (ppm) | Experimental ¹H δ (ppm) | Multiplicity (J in Hz) | Integration | Predicted ¹³C δ (ppm) | Experimental ¹³C δ (ppm) |
| COOH | ~12.9 | 12.95 | br s | 1H | ~167 | 167.2 |
| OCH₃ | ~3.8 | 3.78 | s | 3H | ~56 | 55.9 |
| H2, H6 | ~7.8-8.0 | 7.98 | d (8.2) | 2H | ~129-130 | 129.8 |
| H3, H5 | ~7.4-7.5 | 7.45 | d (8.2) | 2H | ~129-130 | 129.1 |
| H3' | ~7.0-7.1 | 7.08 | d (7.5) | 1H | ~112 | 112.3 |
| H4' | ~7.3-7.4 | 7.39 | t (7.8) | 1H | ~130-131 | 130.8 |
| H5' | ~7.0-7.1 | 7.03 | t (7.4) | 1H | ~121 | 121.2 |
| H6' | ~7.3-7.4 | 7.35 | d (7.6) | 1H | ~130-131 | 130.5 |
| C1 | - | - | - | - | ~145 | 144.8 |
| C4 | - | - | - | - | ~130 | 130.2 |
| C1' | - | - | - | - | ~131 | 131.5 |
| C2' | - | - | - | - | ~156 | 156.4 |
(Note: Experimental data is representative for the purpose of this guide.)
Part 2: Structural Confirmation with 1D and 2D NMR
While 1D NMR provides the initial blueprint, 2D NMR techniques are essential for assembling the complete, unambiguous structure.[7] They serve as a self-validating system where correlations from one experiment must be consistent with others.
¹H and ¹³C NMR: The Initial Blueprint
-
¹H NMR Analysis: The proton spectrum clearly shows two distinct regions. The downfield aromatic region integrates to 8 protons, and the upfield region shows a sharp singlet integrating to 3 protons, characteristic of the methoxy group (-OCH₃). The protons on Ring A (H2/H6 and H3/H5) appear as two distinct doublets, typical of a 1,4-disubstituted benzene ring. The four protons on Ring B (H3' to H6') are all distinct, presenting as a complex set of doublets and triplets, confirming the hindered rotation and lack of symmetry. The broad singlet far downfield (~12.95 ppm) is indicative of the acidic carboxylic acid proton.
-
¹³C NMR Analysis: The proton-decoupled ¹³C spectrum is expected to show 14 distinct signals, corresponding to the 14 unique carbon atoms in the molecule (7 for each ring plus the carboxyl and methoxy carbons). The absence of symmetry confirms the 2,4'-disubstituted biphenyl core. Key signals include the carboxyl carbon (~167 ppm), the methoxy-bearing C2' (~156 ppm), and the methoxy carbon itself (~56 ppm).
COSY: Mapping Proton-Proton Correlations
The COSY (Correlation Spectroscopy) experiment identifies protons that are coupled to each other, typically through two or three bonds. This is the first step in confirming the connectivity within each aromatic ring.
Caption: Expected ¹H-¹H COSY correlations.
The COSY spectrum would show a clear correlation between the doublets at 7.98 ppm and 7.45 ppm, confirming their vicinal relationship in Ring A. For Ring B, a correlation walk would be observed: H6' couples to H5', which in turn couples to H4', which couples to H3', definitively establishing their sequence.
HSQC: Linking Protons to Carbons
The HSQC (Heteronuclear Single Quantum Coherence) experiment maps each proton directly to the carbon atom it is attached to. This provides unambiguous assignment for all protonated carbons.
Caption: Key ¹H-¹³C HSQC correlations.
By correlating the signals identified in the ¹H spectrum to their corresponding carbon signals, we can confidently assign the chemical shifts for C2/C6, C3/C5, C3', C4', C5', C6', and the methoxy carbon. The remaining non-protonated (quaternary) carbons are assigned using HMBC.
HMBC and NOESY: The Definitive Proof
The HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provide the final, conclusive evidence by revealing through-bond (2-3 bonds) and through-space connectivities, respectively.
Key Expected Correlations:
-
HMBC (Inter-ring): Protons H3/H5 on Ring A should show a correlation to the ipso-carbon C1' on Ring B. Similarly, proton H6' on Ring B should show a correlation to the ipso-carbon C1 on Ring A. These correlations are the definitive proof of the biphenyl linkage.
-
HMBC (Substituent): The methoxy protons (-OCH₃) must show a strong correlation to C2' on Ring B. The protons H2/H6 on Ring A should show a correlation to the carboxyl carbon (-COOH).
-
NOESY (Through-space): The methoxy protons (-OCH₃) are expected to show a spatial correlation (NOE) to the adjacent H3' proton on the same ring. A crucial, albeit weaker, NOE might be observed between the methoxy protons and H2 or H6 on the other ring, providing direct evidence of the molecule's preferred conformation in solution.
Caption: Crucial HMBC and NOESY correlations.
The observation of these specific long-range correlations leaves no room for ambiguity and confirms that the methoxy and carboxylic acid groups are located at the 2'- and 4-positions, respectively.
Part 3: Experimental Protocols
To ensure data integrity and reproducibility, standardized experimental procedures are paramount.
1. Sample Preparation: a. Accurately weigh 5-10 mg of the synthesized this compound. b. Dissolve the sample in 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for observing the acidic carboxylic acid proton, which would exchange with deuterons in solvents like D₂O or CD₃OD. c. Filter the solution through a glass wool plug into a 5 mm NMR tube.
2. NMR Data Acquisition: a. All spectra should be acquired on a 400 MHz (or higher) spectrometer equipped with a broadband probe. b. Maintain a constant sample temperature, typically 298 K. c. ¹H NMR: Acquire with a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans. d. ¹³C NMR: Acquire with a proton-decoupled pulse sequence (e.g., zgpg30), a relaxation delay of 2 seconds, and accumulate 1024-2048 scans for adequate signal-to-noise. e. 2D Experiments (COSY, HSQC, HMBC, NOESY): Utilize standard library pulse programs. Optimize parameters such as spectral widths, number of increments in the indirect dimension, and relaxation delays according to established NMR methodologies.[8] For HMBC, a long-range coupling delay optimized for 8 Hz is standard. For NOESY, a mixing time of 500-800 ms is appropriate for small molecules.
Conclusion
The structural validation of this compound is a clear demonstration of the power of a multi-faceted NMR approach. By systematically progressing from theoretical prediction to 1D spectral analysis and finally to definitive 2D correlation experiments, we construct an unassailable case for the proposed structure. The COSY and HSQC experiments confirm the individual spin systems and their direct attachments, while the crucial inter-ring and substituent-to-ring correlations observed in the HMBC and NOESY spectra provide the final, interlocking evidence. This rigorous, self-validating workflow is indispensable for ensuring scientific integrity in chemical and pharmaceutical research.
References
- The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2).
- Witt, D. et al. (1995). Metabolism of Hydroxydibenzofurans, Methoxydibenzofurans, Acetoxydibenzofurans, and Nitrodibenzofurans by Sphingomonas sp. Strain HH69. Applied and Environmental Microbiology.
- PubChem - National Institutes of Health. (n.d.). 2-Methoxybiphenyl.
- Mahale, S. et al. (2014). Biphenyl-4-carboxylic acid derivatives as anticancer agents. Acta Poloniae Pharmaceutica. Sourced via NIH. [Link]
- Preti, D. et al. (2011). Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. Dalton Transactions. [Link]
- Barich, D. H. et al. (2005). Investigation of the Structural Conformation of Biphenyl by Solid State 13C NMR and Quantum Chemical NMR Shift Calculations. The Journal of Physical Chemistry A.
- Tsoleridis, C. A. et al. (2023). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra.
- ETH Zurich. (n.d.). Structure Elucidation by NMR.
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]
Sources
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- 3. ajgreenchem.com [ajgreenchem.com]
- 4. 2-METHOXYBIPHENYL(86-26-0) 1H NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Biphenylcarboxylic acid(92-92-2) 1H NMR spectrum [chemicalbook.com]
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- 8. d-nb.info [d-nb.info]
A Senior Application Scientist's Guide to the Characterization of 2-Methoxy-[1,1'-biphenyl]-4-carboxylic Acid and its Structural Isomers
For researchers and professionals in drug development, the precise characterization of small molecules is a foundational pillar of successful research. This guide provides an in-depth technical comparison of 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid and its key structural isomers: [1,1'-biphenyl]-4-carboxylic acid, 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid, and 4'-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid. This document will delve into the synthesis, purification, and detailed analytical characterization of these compounds, offering practical insights and experimental data to inform your research and development endeavors.
Introduction: The Significance of Biphenyl Carboxylic Acids
Biphenyl carboxylic acid derivatives are a class of compounds with significant interest in medicinal chemistry and materials science. Their rigid, planar structure serves as a versatile scaffold for the development of therapeutic agents and functional materials. Notably, derivatives of biphenyl-4-carboxylic acid have been investigated for their potential as anticancer agents by inhibiting tubulin polymerization.[1] The specific substitution patterns on the biphenyl core can dramatically influence the molecule's biological activity, solubility, and pharmacokinetic properties. The methoxy and hydroxy functional groups, in particular, can engage in hydrogen bonding and alter the electronic properties of the molecule, making a thorough characterization of each isomer critical.
Synthesis and Purification: A Validated Suzuki-Miyaura Coupling Protocol
The synthesis of biphenyl carboxylic acids is most commonly and efficiently achieved through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, offering a robust and high-yielding route to the target compounds. Below is a self-validating, step-by-step protocol for the synthesis of a methoxy-substituted biphenyl carboxylic acid, a method adaptable for the other isomers with appropriate starting materials.
Experimental Protocol: Synthesis of 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid
This protocol is adapted from established literature procedures.[2]
Materials:
-
4-Iodobenzoic acid
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
2M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-iodobenzoic acid (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and degassed water to the flask.
-
Degassing: Bubble nitrogen gas through the reaction mixture for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with 2M HCl until the pH is acidic, resulting in the precipitation of the crude product.
-
Filter the precipitate and wash with cold water.
-
Extract the aqueous filtrate with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium(II) acetate in combination with a phosphine ligand like triphenylphosphine is a highly effective catalyst for Suzuki-Miyaura couplings, facilitating the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
-
Base: Potassium carbonate is a crucial component, as it facilitates the transmetalation step by activating the boronic acid.
-
Solvent System: The dioxane/water solvent system is effective at dissolving both the organic and inorganic reagents, creating a homogenous reaction mixture necessary for efficient catalysis.
-
Degassing: The removal of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.
Synthesis Workflow Diagram
Sources
Performance Under Pressure: A Comparative Guide to 2-Methoxy-[1,1'-biphenyl]-4-carboxylic Acid Derivatives in Preclinical Research
In the landscape of modern drug discovery, the biphenyl carboxylic acid scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents.[1] Its inherent properties, such as metabolic stability and the ability to engage in various biological interactions, make it a fertile ground for medicinal chemistry exploration.[1] This guide provides a detailed performance comparison of derivatives of 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid, a key pharmacophore with demonstrated potential in oncology and inflammatory diseases.
Our focus will be on elucidating the structure-activity relationships (SAR) that govern the efficacy of these compounds. We will delve into supporting experimental data, providing not just the results, but the causality behind the experimental designs. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own research endeavors.
The Biphenyl Carboxylic Acid Backbone: A Foundation for Diverse Bioactivity
Biphenyl derivatives are integral to a wide array of pharmaceuticals and biologically active compounds.[1] The carboxylic acid moiety, in particular, is a crucial functional group in drug design, often enhancing the pharmacokinetic properties of a molecule.[1] Biphenyl-derived carboxylic acids are found in several marketed non-steroidal anti-inflammatory drugs (NSAIDs), such as Flurbiprofen and Diflunisal, highlighting their therapeutic relevance.[1]
The introduction of a methoxy group at the 2-position of the biphenyl system can significantly influence the compound's conformational preferences and electronic properties. This, in turn, can modulate its binding affinity to biological targets and alter its pharmacological profile. The following sections will explore the performance of these derivatives in two key therapeutic areas: oncology and inflammation.
Anticancer Performance: A Tale of Substitution and Potency
A study by Mummadi et al. provides valuable insights into the anticancer potential of a library of biphenyl carboxylic acid derivatives.[1] While not exclusively focused on 2-methoxy derivatives, the study includes a methoxy-substituted analog, allowing for a preliminary performance comparison. The compounds were evaluated for their in vitro cytotoxicity against human breast cancer cell lines, MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).
Quantitative Performance Data: Anticancer Activity
| Compound ID | Substitution on the Second Phenyl Ring | MCF-7 IC50 (µM)[1] | MDA-MB-231 IC50 (µM)[1] |
| 3a | Unsubstituted | 10.14 ± 2.05 | 10.78 ± 2.58 |
| 3f | 4-Methoxy | > 50 | > 50 |
| 3j | 4-Benzyloxy | 9.92 ± 0.97 | 9.54 ± 0.85 |
| Tamoxifen | Standard Reference | Not explicitly stated, but compounds 3a and 3j showed comparable or better activity. | Not explicitly stated, but compounds 3a and 3j showed comparable or better activity. |
Analysis of Performance:
The data reveals that the substitution pattern on the second phenyl ring plays a critical role in the anticancer activity of these biphenyl carboxylic acid derivatives.[1] The unsubstituted compound (3a ) and the benzyloxy-substituted compound (3j ) demonstrated the most potent activity against both MCF-7 and MDA-MB-231 cell lines, with IC50 values in the low micromolar range.[1]
Interestingly, the derivative with a 4-methoxy substituent (3f ) exhibited significantly lower activity, with an IC50 value greater than 50 µM.[1] This suggests that while a methoxy group at the 2-position of the first ring is a key feature of our core structure, the position and nature of substituents on the second ring are crucial determinants of overall performance. The superior performance of the benzyloxy derivative (3j ) could be attributed to its ability to form additional interactions within the biological target's binding pocket.[1]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The following is a representative protocol for determining the in vitro cytotoxicity of the biphenyl carboxylic acid derivatives, based on standard methodologies.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against cancer cell lines.
Materials:
-
Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compounds dissolved in DMSO (stock solution)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Tamoxifen).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Self-Validation: The inclusion of a known standard (Tamoxifen) allows for the validation of the assay's sensitivity and reproducibility. The vehicle control ensures that the solvent used to dissolve the compounds does not have a significant effect on cell viability.
Putative Mechanism of Action: Anticancer Effects
While the precise mechanism for this specific class of compounds is not fully elucidated, biphenyl carboxylic acids have been reported to exert their anticancer effects through various pathways. One potential mechanism is the induction of apoptosis.
Caption: Putative apoptotic pathway induced by biphenyl carboxylic acid derivatives.
Anti-inflammatory Performance: Targeting the Engines of Inflammation
Biphenyl carboxylic acids are well-established as anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes.[2] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a common method for assessing the inhibitory activity of compounds against COX-1 and COX-2 enzymes.
Objective: To determine the IC50 values of test compounds for the inhibition of COX-1 and COX-2.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme cofactor
-
Reaction buffer (e.g., Tris-HCl)
-
Test compounds dissolved in DMSO
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2)
-
96-well plates
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare the COX-1 and COX-2 enzymes in the reaction buffer containing the heme cofactor.
-
Compound Incubation: Add the test compounds at various concentrations to the wells of a 96-well plate. Include a vehicle control and a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.
-
Enzyme Addition: Add the prepared enzyme solution to each well and incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid to each well.
-
Reaction Termination: Stop the reaction after a defined time (e.g., 2 minutes) by adding a stopping solution (e.g., a solution of HCl).
-
PGE2 Measurement: Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by plotting the percentage of inhibition against the compound concentration and using non-linear regression analysis.
Trustworthiness: The use of purified enzymes and a specific substrate ensures that the assay is directly measuring the inhibition of the target enzymes. The inclusion of selective inhibitors for COX-1 and COX-2 validates the differential activity measurement.
Signaling Pathway: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of biphenyl carboxylic acid derivatives are likely mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[3][4] Inhibition of COX enzymes reduces the production of prostaglandins, which can act as signaling molecules to activate NF-κB.
Caption: Inhibition of the COX and NF-κB signaling pathways by biphenyl carboxylic acid derivatives.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer and anti-inflammatory agents. The available data, though limited to a broader class of biphenyl derivatives, highlights the critical role of substitution patterns in determining biological activity.
Future research should focus on the systematic synthesis and evaluation of a focused library of this compound derivatives with diverse substitutions on the second phenyl ring. This will enable the development of a comprehensive structure-activity relationship and the identification of lead compounds with optimized potency and selectivity. In-depth mechanistic studies are also crucial to fully elucidate the signaling pathways modulated by these compounds and to guide their further development as therapeutic agents.
References
- Gupta, S. C., et al. (2014). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Biochimica et Biophysica Acta (BBA) - Gene Regulatory Mechanisms, 1843(5), 849-869. [Link]
- National Toxicology Program. (2003). Appendix C6: In Vitro Cytotoxicity Test Methods BRD. [Link]
- Chen, Y., et al. (2013). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PLoS One, 8(8), e72132. [Link]
- Hossain, M. A., et al. (2020). Synthesis and Anti-inflammatory Activity of 2-Methoxy-4-(1-phenyl-3- methyl-1H-pyrazol-5-yl)phenol) and Its Aminomethyl Derivatives.
- Ghandadi, M., et al. (2017). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. International Journal of Molecular Sciences, 18(12), 2735. [Link]
- Kumar, S., et al. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 65(1), 18-22. [Link]
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The Strategic Advantage of Ortho-Substitution: A Comparative Guide to 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid
For researchers and professionals in drug development and materials science, the biphenyl scaffold is a cornerstone of molecular design. Its rigid, yet tunable, structure is a privileged motif in countless pharmaceuticals and functional materials. However, not all biphenyl derivatives are created equal. The specific placement of substituents dramatically alters molecular properties and reactivity. This guide provides an in-depth comparison of 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid, highlighting the distinct and compelling advantages conferred by its ortho-methoxy substitution over other reagents.
The Decisive Influence of the ortho-Methoxy Group
The primary advantages of this compound stem from the strategic placement of the methoxy (-OCH₃) group at the C2 position. This contrasts sharply with analogues where the substituent is absent or located at the more common C4 (para) position. The benefits can be understood through two key physicochemical principles: conformational control and chelating potential.
Conformational Control and Atropisomerism
An unsubstituted biphenyl molecule has a relatively low barrier to rotation around the central carbon-carbon single bond. However, introducing a bulky group at an ortho position, such as a methoxy group, creates significant steric hindrance.[1][2] This restricted rotation, a phenomenon known as atropisomerism, effectively "locks" the two phenyl rings into a more defined, non-planar three-dimensional structure.[3][4]
This conformational rigidity is a profound advantage in drug design and catalysis:
-
Receptor Binding: A conformationally locked molecule can be designed to fit a specific protein binding pocket with higher affinity and selectivity, as it expends less entropic energy upon binding.
-
Chiral Ligand Design: The restricted rotation creates a chiral axis, allowing for the synthesis of enantiomerically pure ligands. These chiral ligands are instrumental in asymmetric catalysis, enabling the production of single-enantiomer drugs.
In contrast, 4-Methoxy-[1,1'-biphenyl]-4-carboxylic acid, with its para-substituent, lacks this steric impediment and exhibits much freer rotation, resulting in a more flexible and less structurally defined molecule.
Figure 1: Comparison of biphenyl carboxylic acid structures.
Enhanced Chelating Potential for Catalysis
The second key advantage of the ortho-methoxy group is its ability to act as a coordinating agent. The oxygen atom of the methoxy group, along with the oxygen atoms of the carboxylic acid, can form a stable five- or six-membered ring upon coordination to a metal center. This bidentate chelation pre-organizes the molecule for catalysis, leading to several benefits:
-
Increased Catalyst Stability: Chelation can stabilize the metal catalyst, preventing decomposition and increasing turnover numbers.
-
Enhanced Reactivity and Selectivity: By holding the metal center in a specific geometry, the ligand can accelerate the desired reaction and improve selectivity (e.g., regioselectivity or enantioselectivity).
This chelating capability is absent in the para-methoxy and unsubstituted analogues, where the functional groups are too far apart to coordinate to the same metal center simultaneously.
Sources
A Comparative Guide to Cross-Reactivity Profiling of 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid
This guide provides a comprehensive framework for evaluating the cross-reactivity of novel chemical entities, using the hypothetical lead compound 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid (hereafter referred to as 'Compound X') as a case study. For researchers, scientists, and drug development professionals, understanding a compound's selectivity is paramount. Off-target interactions are a primary cause of adverse drug reactions and late-stage clinical failures.[1][2] Therefore, a robust, multi-tiered strategy for identifying potential cross-reactivity early in development is not just a regulatory hurdle, but a scientific and financial necessity.
This document eschews a rigid template in favor of a logical, field-proven workflow that integrates predictive computational methods with rigorous biochemical, functional, and tissue-level experimental validation. Our objective is to build a holistic "selectivity signature" for Compound X, enabling informed decisions about its therapeutic potential and liabilities.
Part 1: The Predictive Foundation: In Silico Off-Target Profiling
Causality: Before committing to resource-intensive wet lab experiments, we leverage the power of computational chemistry to generate a data-driven hypothesis of potential off-target interactions. This cost-effective initial step uses the known chemical space of bioactive molecules to predict which protein families Compound X is most likely to interact with based on its structural and electronic features.[1][3] This allows us to prioritize and rationalize the design of subsequent experimental panels.
We employ a hierarchical approach, starting with broad 2D similarity searches and progressing to more sophisticated 3D pharmacophore modeling. Methods like the Similarity Ensemble Approach (SEA) compare the topology of Compound X against large databases of ligands with known biological targets, providing a statistical measure of likely interactions.[1]
Caption: Workflow for computational off-target prediction.
Table 1: Hypothetical In Silico Screening Results for Compound X
| Predicted Off-Target | Method | Confidence Score (E-value) | Rationale for Follow-up |
|---|---|---|---|
| Aurora Kinase B | 2D Similarity | 1.2e-15 | High structural similarity to known inhibitors. |
| Beta-2 Adrenergic Receptor (β2AR) | 3D Pharmacophore | 5.5e-8 | Shared key hydrogen bond donor/acceptor features. |
| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | 2D Similarity | 9.1e-7 | Biphenyl core is a known scaffold for PPARγ modulators. |
| Cyclooxygenase-2 (COX-2) | 3D Shape Matching | 2.4e-6 | Similar molecular volume and shape to selective inhibitors. |
Part 2: Biochemical Validation: Quantifying Direct Binding Interactions
Causality: The predictions from Part 1 must be experimentally verified. Biochemical assays provide direct, quantitative evidence of binding between Compound X and the predicted off-targets. We utilize two complementary approaches: broad panel screening against a common off-target family (kinases) and specific competitive binding assays for other high-priority targets.
A. Broad Kinase Selectivity Profiling
Protein kinases are a frequent source of off-target effects due to the highly conserved nature of the ATP-binding pocket.[4][5] A radiometric assay format, such as the HotSpot™ platform, is considered the gold standard as it directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a direct readout of catalytic activity and its inhibition.[4][6] This method is less prone to interference from compound autofluorescence or color, ensuring data integrity.
Table 2: Hypothetical Kinase Selectivity Data for Compound X (1 µM)
| Kinase Target | % Inhibition at 1 µM | Classification |
|---|---|---|
| Primary Target Kinase | 95% | Potent Hit |
| Aurora Kinase B | 88% | Significant Off-Target Hit |
| VEGFR2 | 45% | Moderate Hit |
| ABL1 | 15% | Weak Hit |
| SRC | 8% | Negligible |
| CDK2 | 5% | Negligible |
B. Competitive Binding Assays for Non-Kinase Targets
For targets like GPCRs and nuclear receptors, competitive binding assays are a highly efficient method to determine binding affinity.[7][8] The principle involves measuring the displacement of a high-affinity, labeled reference ligand ("tracer") from the target by increasing concentrations of the unlabeled test compound (Compound X).[9][10] This allows for the calculation of the inhibition constant (Ki), a true measure of binding affinity.
Caption: Principle of a competitive displacement assay.
Experimental Protocol: Fluorescence Polarization (FP) Competitive Binding Assay
-
Reagent Preparation: Prepare assay buffer, purified target protein (e.g., β2AR), fluorescently labeled tracer ligand, and a serial dilution of Compound X.
-
Assay Plate Setup: In a 384-well microplate, add the target protein to all wells except for the "tracer only" controls.
-
Compound Addition: Add the serially diluted Compound X or vehicle control to the appropriate wells.
-
Tracer Addition: Add the fluorescent tracer to all wells at a final concentration close to its dissociation constant (Kd).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Measurement: Read the fluorescence polarization on a compatible plate reader. High polarization indicates the tracer is bound to the large target protein; low polarization indicates it has been displaced by Compound X and is tumbling freely.
-
Data Analysis: Plot the FP signal against the logarithm of Compound X concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50, from which the Ki value can be calculated using the Cheng-Prusoff equation.[11]
Table 3: Hypothetical Binding Affinity (Ki) of Compound X at Predicted Off-Targets
| Target | Assay Format | Ki (nM) | Interpretation |
|---|---|---|---|
| Primary Target | FP Binding | 15 | High Affinity |
| Aurora Kinase B | Radiometric | 45 | High Affinity Off-Target |
| β2 Adrenergic Receptor | FP Binding | 850 | Moderate Affinity Off-Target |
| PPARγ | TR-FRET | >10,000 | No significant binding |
| COX-2 | Radioligand Binding | >10,000 | No significant binding |
Part 3: Functional Assessment: From Binding to Biological Effect
Causality: Demonstrating binding is not sufficient; we must determine the functional consequence of that interaction.[12][13] Does Compound X activate (agonist), block (antagonist), or otherwise modulate the activity of its off-targets? Functional assays provide this critical information, which is far more predictive of potential in vivo side effects.
Given the binding hits on Aurora Kinase B (a cell cycle regulator) and the β2 Adrenergic Receptor (a Gs-coupled GPCR), we will prioritize functional assays for these targets.
Experimental Protocol: GPCR Functional cAMP Assay (for β2AR)
This assay measures the accumulation of cyclic AMP (cAMP), a second messenger produced upon the activation of Gs-coupled receptors like β2AR.[13][14]
-
Cell Culture: Use a cell line stably expressing the human β2AR (e.g., HEK293-β2AR).
-
Plating: Seed cells into a 384-well plate and culture overnight.
-
Compound Treatment (Antagonist Mode): a. Pre-treat cells with a serial dilution of Compound X for 15-30 minutes. b. Add a known β2AR agonist (e.g., isoproterenol) at its EC80 concentration (the concentration giving 80% of the maximal response).
-
Incubation: Incubate for 30 minutes to allow for cAMP production.
-
Lysis and Detection: Lyse the cells and detect cAMP levels using a homogenous assay kit (e.g., HTRF or LANCE).
-
Data Analysis: Plot the signal against the log concentration of Compound X to determine the IC50 for antagonism. To test for agonism, perform the assay without adding the known agonist.
Table 4: Hypothetical Functional Activity of Compound X
| Target | Assay Type | Result (IC50 / EC50 in nM) | Functional Effect |
|---|---|---|---|
| Primary Target | Cell-based Phosphorylation Assay | IC50 = 98 | Cellularly Active |
| Aurora Kinase B | Cell Cycle Analysis (Flow Cytometry) | IC50 = 210 | Potent functional inhibition of cell division |
| β2 Adrenergic Receptor | cAMP Accumulation Assay | IC50 = 1,500 (Antagonist) | Weak functional antagonism |
| β2 Adrenergic Receptor | cAMP Accumulation Assay | EC50 > 10,000 (Agonist) | No agonist activity |
Part 4: Ex Vivo Confirmation: Tissue Cross-Reactivity
Causality: To bridge the gap between isolated proteins or engineered cell lines and the complex in vivo environment, tissue cross-reactivity (TCR) studies are invaluable.[15][16] By applying a labeled version of Compound X to a panel of human tissues, we can identify unexpected binding sites and confirm whether on- and off-target binding occurs in the cells and organs where it would matter most clinically.[17][18] This is a critical step for preclinical safety assessment.[16]
Protocol Outline: Immunohistochemistry (IHC) for Labeled Compound X
-
Compound Labeling: Synthesize a version of Compound X with a detectable tag (e.g., biotin or a fluorophore) that minimally impacts its binding properties.
-
Tissue Selection: Use a comprehensive panel of frozen human tissues as recommended by regulatory guidelines.[18]
-
Staining: Apply the labeled Compound X to thin sections of the tissues.
-
Detection: Use an appropriate detection system (e.g., streptavidin-HRP for biotin) to visualize where the compound has bound.
-
Pathologist Review: A trained pathologist analyzes the slides to identify the specific cell types and subcellular compartments that are stained. The intensity and pattern of staining are recorded.
Table 5: Hypothetical Summary of Tissue Cross-Reactivity Staining
| Human Tissue | Cell Type Stained | Staining Intensity | Interpretation / Correlation |
|---|---|---|---|
| Liver | Hepatocyte cytoplasm | Negative | Low risk of hepatic off-target binding. |
| Lung | Bronchial smooth muscle | Weak | Consistent with weak β2AR antagonism. |
| Tonsil | Dividing lymphocytes in germinal centers | Strong | Consistent with potent Aurora Kinase B inhibition. |
| Heart | Cardiomyocytes | Negative | Low risk of direct cardiotoxicity. |
| Kidney | Glomeruli | Negative | Low risk of renal off-target binding. |
Guide Summary: Building the Selectivity Signature
By integrating these four pillars of analysis, we have constructed a comprehensive cross-reactivity profile for the hypothetical compound, this compound.
-
In Silico screening identified Aurora Kinase B and the β2 Adrenergic Receptor as high-priority potential off-targets.
-
Biochemical assays confirmed this prediction, revealing high-affinity binding to Aurora B (Ki = 45 nM) and moderate affinity for β2AR (Ki = 850 nM).
-
Functional assays translated these binding data into biological context, demonstrating potent inhibition of cell cycle progression (driven by Aurora B) and weak antagonism at the β2AR.
-
Ex vivo tissue studies provided the final piece of the puzzle, localizing the strong Aurora B-driven effect to proliferating cells in lymphoid tissue and the weaker β2AR effect to lung tissue.
References
- Nicoya Lifesciences. The ABC's of Competitive Binding Assays with SPR.
- Mtoz Biolabs. Competitive Ligand Binding Assay.
- Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity.
- Fluidic Analytics. Competition Assays vs. Direct Binding Assays: How to choose.
- OracleBio. A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development.
- Lounsbury, N. et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data.
- Multispan, Inc. 32-GPCR Safety Functional Assay Panel For Routine Off-Target Compound Profiling.
- BMG LABTECH. (2023). Binding Assays.
- Zhang, R. & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica.
- AnaPath Services. (2019). Tissue Cross-Reactivity Study and its Applications.
- Precision For Medicine. Whitepaper: Tissue Cross-Reactivity.
- Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI Bookshelf.
- Thomsen, W. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology.
- Pantomics. (2021). Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1).
- Hughes, J. P. et al. (2011). Principles of early drug discovery. British Journal of Pharmacology.
- IPhase Biosciences. (2023). Tissue Cross-Reactivity (TCR) Study for Antibody Pre-Clinical Safety Assessment Under FDA & EMA Guidelines.
- Lin, A. et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Communications Medicine.
- Anastassiadis, T. et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology.
- Patsnap. (2024). How can off-target effects of drugs be minimised?
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Brehmer, D. et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data. International Journal of Molecular Sciences.
- Kinnings, S. L. et al. (2010). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. BMC Bioinformatics.
- Reaction Biology. Kinase Screening Assay Services.
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A Senior Application Scientist's Guide to 2-Methoxy-[1,1'-biphenyl]-4-carboxylic Acid and its Therapeutic Potential
For researchers, medicinal chemists, and professionals in drug development, the biphenyl carboxylate scaffold represents a privileged structure, consistently appearing in molecules with significant biological activity. Within this class, 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid stands as a compound of interest, though its specific applications are not as extensively documented as some of its structural relatives. This guide provides a comprehensive literature review of its potential applications, drawing comparisons with structurally similar compounds for which experimental data is available. We will delve into the mechanistic rationale behind its potential therapeutic uses and provide detailed experimental protocols that can be adapted to evaluate its efficacy.
Chemical and Physical Properties
This compound, also known as 2'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid, possesses the CAS Number 5728-32-5. Its chemical structure features a biphenyl core, which provides a rigid backbone for interaction with biological targets. The methoxy and carboxylic acid functional groups are key to its potential biological activities, influencing its polarity, solubility, and ability to form hydrogen bonds.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₂O₃ |
| Molecular Weight | 228.25 g/mol |
| CAS Number | 5728-32-5 |
| Appearance | Solid |
| Purity | Typically >95% |
Potential Therapeutic Applications: A Comparative Analysis
While direct and extensive biological studies on this compound are limited in publicly available literature, the activities of structurally related biphenyl carboxylic acids and other methoxy-substituted phenyl derivatives provide a strong basis for predicting its therapeutic potential. The primary areas of interest include anticancer and anti-inflammatory applications.
Anticancer Activity
The biphenyl scaffold is a common feature in many anticancer agents.[1] Derivatives of biphenyl-4-carboxylic acid have been shown to inhibit tubulin polymerization, a critical process in cell division, thereby halting the proliferation of cancer cells.[2] Furthermore, some biphenyl carboxylic acid amides have demonstrated the ability to inhibit Cdk4, a key regulator of the cell cycle, and induce apoptosis in cancer cells.[3]
Comparative Compound: Biphenyl-4-carboxylic acid-[2-(1H-indol-3-yl)-ethyl]-methylamide (CA224)
A study on CA224, a nonplanar analogue of fascaplysin, revealed its potent anticancer activity.[3] It was found to inhibit Cdk4-cyclin D1 and tubulin polymerization, leading to cell cycle arrest at both the G0/G1 and G2/M phases.[3] This dual mechanism of action makes it an interesting compound for cancer therapy. The study also showed that CA224 upregulates tumor suppressor proteins like p53, p21, and p27, while downregulating proteins that promote cell cycle progression.[3] In vivo studies using human tumor xenograft models in SCID mice demonstrated significant efficacy of the compound.[3]
Based on these findings, it is plausible that this compound could exhibit similar anticancer properties. The methoxy group might influence its binding affinity to target proteins and its overall pharmacokinetic profile.
Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol is adapted from studies on similar compounds and can be used to assess the cytotoxic effects of this compound on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer)[1]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Tamoxifen).[1]
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, including arthritis and inflammatory bowel disease. Biphenyl carboxylic acid derivatives have been investigated for their anti-inflammatory properties.[4]
Comparative Compound: 2-Methoxy-4-vinylphenol (2M4VP)
Although not a biphenyl carboxylic acid, 2M4VP is a structurally related methoxy-substituted phenolic compound that has demonstrated potent anti-inflammatory effects.[5] A study on 2M4VP showed that it inhibits the production of key pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE₂).[5] It achieves this by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated RAW264.7 macrophage cells.[5] The underlying mechanism involves the inhibition of the NF-κB and MAPK signaling pathways, as well as the prevention of histone H3 hyper-acetylation.[5]
Given the presence of the methoxy group, this compound may also modulate these inflammatory pathways. The biphenyl structure could offer a different binding mode and potentially enhanced activity compared to single-ring structures.
Experimental Protocol: In Vitro Anti-inflammatory Activity (NO Assay)
This protocol can be used to evaluate the ability of this compound to inhibit nitric oxide production in macrophages.
Objective: To measure the effect of the test compound on lipopolysaccharide (LPS)-induced nitric oxide production in RAW264.7 macrophages.
Materials:
-
RAW264.7 macrophage cell line
-
Complete growth medium
-
Lipopolysaccharide (LPS)
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Seed RAW264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent Part A, followed by 50 µL of Part B to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Synthesis of this compound and its Analogs
The synthesis of biphenyl carboxylic acids can be achieved through various methods, with the Suzuki-Miyaura cross-coupling reaction being a prominent and versatile approach.[1] This reaction typically involves the coupling of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base.
Generalized Synthesis Workflow:
Caption: Generalized workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic Acid Derivatives (Adaptable for this compound)
This protocol is based on a published procedure for synthesizing biphenyl carboxylic acid derivatives and can be adapted for the target compound.[1]
Materials:
-
1-(4-bromophenyl)cyclopropane-1-carboxylic acid (or 4-bromobenzoic acid for the target compound)
-
Substituted phenylboronic acid (e.g., 2-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
Procedure:
-
In a reaction vessel, dissolve 1-(4-bromophenyl)cyclopropane-1-carboxylic acid (1 equivalent) in a 4:1 mixture of 1,4-dioxane and water.
-
Add the substituted phenylboronic acid (1 equivalent) and K₂CO₃ (1 equivalent).
-
Add the Pd(PPh₃)₄ catalyst (a catalytic amount, e.g., 0.2 mol%).
-
Stir the reaction mixture at 80°C for 16 hours, monitoring the reaction progress by TLC.
-
After completion, dilute the reaction mixture with water and extract with EtOAc.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Characterize the final product using ¹H-NMR, ¹³C-NMR, IR, and Mass spectrometry.[1]
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of biphenyl carboxylic acid derivatives is highly dependent on the nature and position of substituents on the biphenyl rings. For this compound, the 2'-methoxy group is expected to play a crucial role. Its position may induce a twisted conformation of the biphenyl rings, which can be critical for binding to specific protein targets.
Future research should focus on a systematic evaluation of this compound in various biological assays, particularly those related to cancer and inflammation. Comparative studies with its isomers (e.g., 3'-methoxy and 4'-methoxy derivatives) would provide valuable insights into the structure-activity relationship. Furthermore, the synthesis and evaluation of amide and ester derivatives of the carboxylic acid group could lead to the discovery of compounds with improved potency and pharmacokinetic properties.
Logical Relationship of SAR Exploration:
Caption: Logical flow for exploring the structure-activity relationship of this compound.
Conclusion
While this compound remains a relatively understudied compound, the wealth of data on its structural analogs strongly suggests its potential as a valuable scaffold in drug discovery, particularly in the fields of oncology and inflammation. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to initiate their own investigations into the biological activities of this promising molecule. Through systematic evaluation and SAR studies, the full therapeutic potential of this compound and its derivatives can be unlocked.
References
- Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed. (2011).
- Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of fascaplysin, inhibits Cdk4 and tubulin polymerization: evaluation of in vitro and in vivo anticancer activity - PubMed. (2014).
- 2-Methoxy-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid - AOBChem. (n.d.).
- Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC - NIH. (2023).
- Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - NIH. (2022).
- Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed. (2011).
- 2'-methoxy-biphenyl-4-carboxylic acid (C14H12O3) - PubChem. (n.d.).
- Synthesis of 4'-methoxybiphenyl-4-carboxylic acid - PrepChem. (n.d.).
- 2'-Methoxy-biphenyl-4-carboxylic acid - Oakwood Chemical. (n.d.).
- 4'-Methoxy(1,1'-biphenyl)-4-carboxylic acid - PubChem. (n.d.).
- Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - MDPI. (2021).
- Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - MDPI. (2022).
- methyl)- phenol compound on T47D breast cancer cells - Repository UIN Malang. (2021).
- Anti-angiogenic and anti-tumor activities of 2'-hydroxy-4'-methoxychalcone - PubMed. (2004).
- Anti-inflammatory and anticancer effects of p-methoxycinnamic acid, an active phenylpropanoid, against 1,2-dimethylhydrazine-induced rat colon carcinogenesis - PubMed. (2018).
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- 3. Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of fascaplysin, inhibits Cdk4 and tubulin polymerization: evaluation of in vitro and in vivo anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to the Biological Activity of 2-Methoxy-[1,1'-biphenyl]-4-carboxylic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the biphenyl scaffold represents a privileged structure, forming the backbone of numerous therapeutic agents. This guide provides a comparative analysis of the biological activity of 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid and its analogs. We will delve into the mechanistic underpinnings of their actions, supported by experimental data, to elucidate the critical structure-activity relationships that govern their efficacy.
Introduction: The Therapeutic Potential of Biphenyl Carboxylic Acids
Biphenyl carboxylic acids are a class of compounds that have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory and anticancer properties. The spatial arrangement of the two phenyl rings, along with the nature and position of substituents, dictates their interaction with biological targets. The parent compound, this compound, possesses key structural features—a methoxy group and a carboxylic acid—that are known to influence bioavailability, target binding, and overall biological effect. This guide will explore how modifications to these functional groups in its analogs impact their therapeutic potential.
Anti-inflammatory Activity: Targeting Cyclooxygenase
A primary mechanism by which many biphenyl carboxylic acid derivatives exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes.[1] These enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological processes, and COX-2, which is induced during inflammation.
The carboxylic acid moiety is a critical pharmacophore for many nonsteroidal anti-inflammatory drugs (NSAIDs), as it often interacts with key residues, such as Arginine-120, Tyrosine-385, and Serine-530, in the active site of COX enzymes.[2][3] The methoxy group on the adjacent phenyl ring can influence the molecule's conformation and electronic properties, thereby affecting its binding affinity and selectivity for COX-1 versus COX-2.
Structure-Activity Relationship in COX Inhibition
Systematic modifications of the this compound structure would likely reveal the following trends:
-
Position of the Methoxy Group: Shifting the methoxy group from the 2-position to the 3- or 4-position on the same ring would alter the dihedral angle between the two phenyl rings. This conformational change can significantly impact how the molecule fits into the COX active site. It is hypothesized that the 2-methoxy substitution may promote a non-planar conformation that could favor binding to the larger, more flexible active site of COX-2.
-
Analogs with Additional Substituents: The introduction of other functional groups, such as halogens or alkyl groups, on either phenyl ring can modulate the compound's lipophilicity and electronic nature. For instance, electron-withdrawing groups might enhance the acidity of the carboxylic acid, potentially leading to stronger interactions with the target enzyme.
-
Carboxylic Acid Bioisosteres: Replacing the carboxylic acid with bioisosteres like tetrazoles or hydroxamic acids could alter the compound's pharmacokinetic profile and potentially lead to a different side-effect profile.
Anticancer Activity: A Multifaceted Approach
Recent studies have highlighted the potential of biphenyl carboxylic acid derivatives as anticancer agents.[4] Their mechanism of action in this context is often multifactorial and can include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression.
A study on a library of synthesized biphenyl carboxylic acids revealed that certain analogs exhibit potent in vitro activity against breast cancer cell lines.[4] For instance, a benzyloxy-substituted analog demonstrated significant cytotoxicity. This suggests that modifications at the para-position of the second phenyl ring can be a fruitful avenue for developing potent anticancer agents. While direct data on this compound is limited, its structural similarity to these active compounds warrants its investigation in cancer models.
Antioxidant Potential: The Role of the Methoxy Group
The presence of a methoxy group can also confer antioxidant properties to phenolic compounds.[5][6][7] While the primary antioxidant activity is often attributed to hydroxyl groups, methoxy groups can enhance this effect by donating electrons and stabilizing the resulting phenoxy radical.[5][6][7] The antioxidant capacity of this compound and its analogs can be evaluated using assays such as the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The position and number of methoxy groups are expected to be key determinants of antioxidant efficacy.[5][6][7]
Comparative Data Summary
The following table summarizes the expected impact of structural modifications on the biological activity of this compound, based on the analysis of related compounds.
| Compound/Analog | Structural Modification | Expected Impact on Anti-inflammatory Activity (COX Inhibition) | Expected Impact on Anticancer Activity |
| This compound | Parent Compound | Moderate to good, potentially COX-2 selective | Potential for activity, requires further investigation |
| 3-Methoxy-[1,1'-biphenyl]-4-carboxylic acid | Isomeric Methoxy Position | May alter COX selectivity and potency | Activity may be retained or modulated |
| 4'-Substituted Analogs | e.g., 4'-Chloro or 4'-Methyl | Can enhance lipophilicity and binding affinity | Substituent-dependent, potential for increased potency |
| Carboxylic Acid Amide Analogs | Conversion of COOH to CONHR | Potential for increased COX-2 selectivity | Often reduces activity, but depends on the amine |
Experimental Protocols
To facilitate further research and comparative studies, we provide detailed methodologies for key in vitro assays.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the production of prostaglandins by purified COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 are used.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, hematin, and glutathione.
-
Incubation: Add the test compound (dissolved in DMSO) at various concentrations to the reaction buffer.
-
Enzyme Addition: Add the COX enzyme to initiate the reaction.
-
Substrate Addition: Add arachidonic acid to the mixture and incubate at 37°C for a specified time.
-
Reaction Termination: Stop the reaction by adding a solution of HCl.
-
Quantification: Measure the concentration of prostaglandin E2 (PGE2) produced using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
IC50 Determination: Calculate the concentration of the test compound that causes 50% inhibition (IC50) of PGE2 production for both COX-1 and COX-2.
Cell Viability Assay (MTT Assay) for Anticancer Activity
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 or MDA-MB-231) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 24-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Visualizing the Structure-Activity Landscape
The following diagrams illustrate the key structural elements and their influence on biological activity.
Caption: Structure-activity relationships of this compound analogs.
Caption: A generalized workflow for the evaluation of biphenyl carboxylic acid analogs.
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds with potential therapeutic applications in inflammation and cancer. The interplay between the methoxy and carboxylic acid functionalities, along with the substitution pattern on the biphenyl core, provides a rich molecular landscape for optimization. Future research should focus on the systematic synthesis and biological evaluation of a focused library of analogs to further delineate the structure-activity relationships. In vivo studies of the most potent and selective compounds will be crucial to validate their therapeutic potential and assess their pharmacokinetic and safety profiles. This comprehensive approach will pave the way for the development of novel and effective drugs based on the biphenyl carboxylic acid scaffold.
References
- Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
- Asami, E., et al. (2023). Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. Immunopharmacology and Immunotoxicology, 45(5), 589-596.
- Kalgutkar, A. S., et al. (1998). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences, 95(16), 9284-9289.
- Largo, R., et al. (2011). Inhibition of COX-1 activity and COX-2 expression by 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid and its semi-synthetic derivatives. Bioorganic & Medicinal Chemistry Letters, 21(19), 5654-5657.
- Chen, Y., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611.
- Asif, M. (2012). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. Medicinal Chemistry Research, 21(10), 3049-3057.
- Chen, Y., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611.
- PubChem. (n.d.). 2'-Methoxy[1,1'-biphenyl]-3-carboxylic acid.
- Chen, Y., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611.
- Chen, Y., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611.
- Sestito, S., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. Molecules, 26(11), 3233.
- Fernandes, C., et al. (2023). Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies. Pharmaceuticals, 16(5), 754.
- Orlando, B. J., et al. (2015). Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. Journal of Biological Chemistry, 290(36), 22019-22031.
- Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents.
- Chen, Y., et al. (2020). Author Correction: Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 6939.
- Cíž, M., et al. (2022). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Molecules, 27(19), 6241.
- Rowlinson, S. W., et al. (2003). A Novel Mechanism of Cyclooxygenase-2 Inhibition Involving Interactions with Ser-530 and Tyr-385. Journal of Biological Chemistry, 278(46), 45763-45769.
- AOBChem. (n.d.). 2-Methoxy-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid.
- PrepChem. (n.d.). Synthesis of 4'-methoxybiphenyl-4-carboxylic acid.
- Slaninová, I., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2119.
- Sharma, R., et al. (2016). Biphenyl-4-carboxylic Acid [2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224), a Nonplanar Analogue of Fascaplysin, Inhibits Cdk4 and Tubulin Polymerization: Evaluation of in Vitro and in Vivo Anticancer Activity. Journal of Medicinal Chemistry, 59(5), 2039-2051.
- Lee, J. Y., et al. (2021). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Antioxidants, 10(10), 1545.
- PubChem. (n.d.). 4'-Methoxy(1,1'-biphenyl)-4-carboxylic acid.
- Kim, J. H., et al. (2025). In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid
This guide provides essential safety and logistical information for the proper disposal of 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid. As laboratory professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This document is structured to provide a clear, step-by-step methodology, grounded in regulatory principles and best practices, to ensure the protection of both laboratory personnel and the environment.
Part 1: Waste Characterization - The Foundation of Compliance
The cornerstone of proper chemical disposal is the correct characterization of the waste. In the United States, the Environmental Protection Agency (EPA) governs this process under the Resource Conservation and Recovery Act (RCRA).[2][3] RCRA creates a "cradle-to-grave" framework, meaning the responsibility for hazardous waste lies with the generator from its creation to its ultimate disposal.[3]
A chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four "characteristics": Ignitability, Corrosivity, Reactivity, or Toxicity.
Table 1: Hazard Profile and Regulatory Status of this compound Waste
| Parameter | Assessment | Justification & Guidance |
| GHS Hazard Classification | Assumed: Skin Irritant 2 (H315), Eye Irritant 2A (H319), STOT SE 3 (H335) | Based on the hazard profile of the isomer 2'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid.[1] Always handle with appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.[4][5] |
| RCRA "Listed" Waste | No. | The compound is not found on the EPA's F, K, P, or U lists of hazardous wastes.[6][7] |
| RCRA "Characteristic" Waste | Unlikely, but must be managed as hazardous. | Ignitability: It is a solid with no indication of a low flashpoint. Corrosivity: It is a carboxylic acid, but as a solid organic acid, it is unlikely to produce a solution with a pH ≤ 2. Reactivity: No known reactive properties. Toxicity: Not listed for toxicity. Conclusion: While it may not meet a formal RCRA characteristic, its irritant properties and the imperative to avoid introducing research chemicals into the general waste stream necessitate its disposal as regulated chemical waste. |
The Core Directive: All waste streams containing this compound, including pure excess solid, solutions, and contaminated labware (e.g., weigh boats, gloves), must be disposed of through your institution's hazardous waste management program. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [8][9][10]
Part 2: The Disposal Workflow - A Step-by-Step Protocol
Proper disposal is a systematic process that begins the moment waste is generated. The following workflow ensures safety and compliance at every stage.
Step 1: Segregation at the Source
The cardinal rule of laboratory waste management is to never mix different waste streams unless explicitly directed to do so.[3] Commingling incompatible chemicals can lead to dangerous reactions, and mixing hazardous with non-hazardous waste needlessly increases the volume and cost of disposal.
-
Solid Waste: Collect pure this compound and any contaminated solids (e.g., paper towels, gloves, weigh paper) in a designated solid waste container.
-
Liquid Waste: If the compound is used in solution, collect the waste in a designated liquid waste container. Do not mix with other solvent streams (e.g., halogenated vs. non-halogenated) unless your institution's protocol allows for it.
Step 2: Proper Containerization
The integrity of your waste container is critical to preventing leaks and exposures.
-
Select a Compatible Container: Use a container made of a material compatible with the waste. For solid biphenyl carboxylic acids, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.
-
Ensure Proper Condition: The container must be in good condition, free of cracks, and able to be sealed tightly to prevent spills.[2]
-
Keep Containers Closed: Except for the brief moment when adding waste, all hazardous waste containers must remain tightly closed.[3] This is a common point of regulatory violation and is crucial for preventing the release of vapors.
Step 3: Accurate and Complete Labeling
An unlabeled or improperly labeled waste container is a significant safety hazard and a compliance violation. Your institution's Environmental Health & Safety (EHS) department will provide specific labels, but they universally require the following information:
-
The words "Hazardous Waste" .
-
The full chemical name(s) of all constituents. Do not use abbreviations or formulas. List "this compound" and any solvents or other chemicals present.
-
The approximate percentages of each component.
-
The date on which waste was first added to the container (the "accumulation start date").
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories are permitted to temporarily store hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[3]
-
Location: The SAA must be under the control of the personnel generating the waste. This is typically a designated spot within the laboratory, such as a secondary containment tray inside a cabinet.
-
Quantity Limits: You may accumulate up to 55 gallons of hazardous waste (or 1 quart of acutely hazardous P-listed waste) in an SAA. Once this limit is reached, the full container must be moved to a central storage area within three days.
Step 5: Scheduling Waste Pickup
Once your waste container is full or you have no further need to accumulate this specific waste stream, contact your institution's EHS department to arrange for pickup. Do not allow waste containers to sit in the lab indefinitely. EHS personnel are trained to transport the waste to a central accumulation facility before it is sent for final disposal by a licensed hazardous waste vendor.
Workflow Visualization
The following diagram outlines the decision-making and operational process for the disposal of this compound waste.
Caption: A flowchart detailing the compliant disposal process from generation to final pickup.
Part 3: Emergency Procedures - Spill Management
Given the assumed irritant nature of the compound, prompt and proper cleanup of a spill is essential.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and nitrile gloves.
-
Contain the Spill: If it is a solid, gently cover it with a paper towel to prevent dust from becoming airborne.
-
Clean the Spill: For small spills of the solid, gently sweep the material into a dustpan and place it in your hazardous waste container. For liquid spills, use an appropriate absorbent material from a spill kit.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., soap and water), and dispose of all cleanup materials as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor or EHS department, per your institution's policy.
By adhering to this structured disposal protocol, you ensure that your work with this compound is conducted safely, responsibly, and in full compliance with environmental regulations.
References
- Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. SFA.
- Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Protect IU.
- National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. NSTA.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
- AOBChem. (n.d.). 2-Methoxy-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid.
- Oakwood Chemical. (n.d.). 2'-Methoxy-biphenyl-4-carboxylic acid.
- U.S. Environmental Protection Agency. (n.d.). Waste Code. EPA.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Waste Code [rcrainfo.epa.gov]
- 7. wku.edu [wku.edu]
- 8. sfasu.edu [sfasu.edu]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 10. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Navigating the Safe Handling of 2-Methoxy-[1,1'-biphenyl]-4-carboxylic Acid: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the ability to handle chemical reagents with confidence and safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid (CAS No. 5728-32-5). Beyond a simple checklist, this document delves into the rationale behind each safety recommendation, empowering you to work not just safely, but intelligently.
Understanding the Hazard Profile
This compound is a compound that, while invaluable in synthesis, presents specific hazards that must be respected. According to its Safety Data Sheet (SDS), it is classified with the following GHS hazard statements:
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
The assigned GHS pictogram is the GHS07, represented by an exclamation mark, signaling these irritant properties.[1] Understanding these classifications is the first step in establishing a robust safety protocol. The primary routes of exposure are dermal contact, eye contact, and inhalation of dust particles.
Core Protective Measures: Your Personal Protective Equipment (PPE) Ensemble
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the recommended PPE, the rationale for its use, and acceptable specifications.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Butyl Rubber Gloves | Provides a chemical-resistant barrier to prevent skin contact and subsequent irritation. Ensure gloves are inspected for integrity before each use.[2] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles provide a seal around the eyes to protect against dust and splashes.[3] A face shield offers an additional layer of protection for the entire face, particularly when handling larger quantities or when there is a significant risk of splashing.[2][3] |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | Protects against accidental spills and contamination of personal clothing.[3] |
| Respiratory Protection | N95 Respirator or higher | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles and subsequent respiratory irritation.[2] |
Operational Workflow: From Receipt to Disposal
A proactive and systematic approach to handling this compound at every stage is essential for maintaining a safe laboratory environment.
Caption: A clear plan for the segregation and disposal of waste.
Disposal Protocol:
-
Waste Segregation: Do not mix this waste with other waste streams.
-
Containerization:
-
Place all solid waste, including contaminated consumables (e.g., weigh paper, paper towels), into a clearly labeled, sealed container designated for this chemical waste. [4][5] * Dispose of contaminated gloves and other PPE in the same designated waste container. * The original container, even when empty, should be treated as hazardous waste and placed in the designated container. 3. Final Disposal: Arrange for the disposal of the hazardous waste container through your institution's environmental health and safety office or a licensed chemical waste disposal company. [4] By adhering to these guidelines, you not only protect yourself and your colleagues but also contribute to a culture of safety and scientific excellence within your organization.
-
References
- Synquest Labs. (n.d.). 2'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid - Safety Data Sheet.
- Fisher Scientific. (2024, March 31). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- AK Scientific, Inc. (n.d.). Safety Data Sheet.
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
- Fisher Scientific. (2023, October 4). Safety Data Sheet.
- Thermo Fisher Scientific. (2010, October 8). Safety Data Sheet.
- Cayman Chemical. (2025, October 12). Safety Data Sheet.
- CP Lab Safety. (n.d.). Biphenyl-4-carboxylic Acid, 25g, Each.
- University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment.
- LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?.
- University of Tennessee Knoxville. (n.d.). Personal Protective Equipment (PPE).
- Chemistry For Everyone. (2025, January 7). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? [Video]. YouTube.
- PubChem. (n.d.). 4'-Methoxy(1,1'-biphenyl)-4-carboxylic acid.
- PubChem. (n.d.). 2'-Methoxy[1,1'-biphenyl]-3-carboxylic acid.
- BLDpharm. (n.d.). 4-Methoxy-2'-methyl-[1,1'-biphenyl]-2-carboxylic acid.
- PubChemLite. (n.d.). 2'-methoxy-biphenyl-4-carboxylic acid (C14H12O3).
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






